molecular formula C30H48O4 B1675453 Alphitolic acid CAS No. 19533-92-7

Alphitolic acid

Numéro de catalogue: B1675453
Numéro CAS: 19533-92-7
Poids moléculaire: 470.7 g/mol
Clé InChI: PFCVZKFJHRCLCC-PGRCBYMMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Lup-20(29)-en-28-oic acid, 2,3-dihydroxy- is a bioactive chemical.

Propriétés

IUPAC Name

(1R,3aS,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-9,10-dihydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-17(2)18-10-13-30(25(33)34)15-14-28(6)19(23(18)30)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h18-24,31-32H,1,8-16H2,2-7H3,(H,33,34)/t18-,19+,20+,21-,22+,23+,24-,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCVZKFJHRCLCC-PGOIBATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19533-92-7
Record name Alphitolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19533-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Alphitolic Acid: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alphitolic acid, a pentacyclic triterpenoid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the natural sources, distribution, and methodologies for the extraction and isolation of this compound, tailored for researchers, scientists, and professionals in drug development.

Natural Sources and Distribution of this compound

This compound is distributed across a variety of plant species and has also been identified in lichens and bacteria. The primary plant families where this compound has been reported include Rhamnaceae, Rosaceae, and Fagaceae.

Distribution in Plant Kingdom

This compound has been isolated from various parts of several plant species. The table below summarizes the known plant sources and the parts in which this compound has been identified.

FamilyGenusSpeciesCommon NamePlant Part(s)
RhamnaceaeAlphitoniapetrieiWhite AshStem and Leaves
RhamnaceaeZiziphusjujubaJujubeFruit
RosaceaeAgrimoniacoreanaKorean AgrimonyAerial Parts
RosaceaeRosawoodsiiWoods' RoseNot specified
FagaceaeQuercusalienaOriental White OakNot specified
MyricaceaeMyricanagiBox MyrtleNot specified
PhyllanthaceaeBreyniafruticosa-Not specified
Distribution in Other Organisms

Beyond the plant kingdom, this compound and its derivatives have been found in other organisms, highlighting its broader distribution in nature.

KingdomPhylumClassOrderFamilyGenusSpecies
Fungi (Lichenized)AscomycotaLecanoromycetesLecanoralesParmeliaceaeUsneabarbata
BacteriaActinobacteriaActinomycetiaActinomycetalesStreptomycetaceaeStreptomycespristinaespiralis

Quantitative Analysis of this compound

Quantitative data on the concentration of this compound in its natural sources is limited in the available scientific literature. However, some studies provide insights into the yield of this compound from specific sources.

Natural SourcePlant/Lichen PartExtraction MethodYield of this compoundReference
Alphitonia petrieiStem and LeavesEthanol (B145695) extraction followed by semi-preparative HPLC2.1 mg from 250 g of dried plant material[1]
Agrimonia coreanaAerial Parts70% Ethanol extractionTrace amounts confirmed by HPLC[2]
Usnea barbataThallusMethylene (B1212753) chloride in methanol (B129727) extractionNot explicitly quantified for this compound, but 2-O-caffeoyl this compound was isolated.[3][4]

Experimental Protocols

Extraction and Isolation of this compound from Alphitonia petriei

This protocol is based on the methodology described by Raju et al. (2016).[1]

1. Plant Material Preparation:

  • Collect fresh stem and leaves of Alphitonia petriei.

  • Grind the plant material into a fine powder.

2. Extraction:

  • Macerate 250 g of the powdered plant material in 500 mL of ethanol at room temperature.

  • Repeat the extraction process twice to ensure maximum yield.

  • Combine the ethanol extracts and evaporate the solvent in vacuo to obtain a crude extract.

3. Purification:

  • Resuspend the crude extract in methanol.

  • Purify the methanolic solution using reversed-phase semi-preparative High-Performance Liquid Chromatography (HPLC).

    • Column: PhenylHexyl column (250 × 9.4 mm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Detection: UV detector.

  • Collect the fraction corresponding to the retention time of this compound.

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

G cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Purification plant_material Alphitonia petriei (Stem and Leaves) powder Fine Powder plant_material->powder Grinding maceration Maceration with Ethanol (2x) powder->maceration filtration Filtration maceration->filtration evaporation Evaporation in vacuo filtration->evaporation crude_extract Crude Extract evaporation->crude_extract resuspend Resuspend in Methanol crude_extract->resuspend hplc Semi-preparative RP-HPLC resuspend->hplc fraction Collect this compound Fraction hplc->fraction pure_compound Pure this compound fraction->pure_compound Solvent Evaporation

Extraction and Isolation Workflow for this compound from Alphitonia petriei.

Extraction of this compound from Agrimonia coreana

This protocol is based on the methodology described by Park et al. (2023).[5][6]

1. Plant Material Preparation:

  • Dry the aerial parts of Agrimonia coreana.

  • Grind the dried plant material.

2. Extraction:

  • Extract the ground material with 70% ethanol at room temperature.

  • Filter the extract to remove solid plant debris.

  • Concentrate the filtered extract under reduced pressure to obtain the crude extract.

3. Further Fractionation (Optional for Isolation):

  • The crude extract can be further fractionated using solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate) to enrich for triterpenoids like this compound.

  • Subsequent chromatographic techniques, such as column chromatography and HPLC, are required for the isolation of the pure compound.

Extraction of 2-O-caffeoyl this compound from Usnea barbata

This protocol is based on the methodology described by Chae et al. (2021).[3][4]

1. Lichen Material Preparation:

  • Clean and dry the thallus of Usnea barbata.

2. Extraction:

  • Extract the dried lichen material with a 1:1 mixture of methylene chloride and methanol at room temperature.

  • Evaporate the solvent from the extract under reduced pressure to yield a crude extract.

3. Isolation:

  • Further purification of the crude extract using chromatographic methods is necessary to isolate 2-O-caffeoyl this compound.

Signaling Pathway Interactions

This compound has been reported to exert its biological effects, at least in part, by modulating key cellular signaling pathways. One of the prominent pathways identified is the Akt-NF-κB signaling cascade.

Inhibition of the Akt-NF-κB Signaling Pathway

The Akt-NF-κB pathway is a critical regulator of cell survival, inflammation, and proliferation. In many cancer cells, this pathway is constitutively active, promoting cell survival and resistance to apoptosis. This compound has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

The proposed mechanism involves the inhibition of Akt phosphorylation. Akt, also known as Protein Kinase B, is a serine/threonine-specific protein kinase. Its activation is a key step in the signaling cascade. By preventing the activation of Akt, this compound disrupts the downstream signaling events.

One of the key downstream targets of Akt is the IκB kinase (IKK) complex. Activated Akt can phosphorylate and activate IKK, which in turn phosphorylates the inhibitor of κB (IκB). Phosphorylation of IκB targets it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases the nuclear factor kappa B (NF-κB), allowing it to translocate to the nucleus. In the nucleus, NF-κB acts as a transcription factor, promoting the expression of genes involved in cell survival and proliferation.

By inhibiting Akt activation, this compound prevents the phosphorylation and degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of its target genes. This ultimately leads to the induction of apoptosis.

G cluster_membrane cluster_cytoplasm cluster_nucleus receptor Growth Factor Receptor akt Akt receptor->akt Activates ikk IKK akt->ikk Phosphorylates & Activates ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκB ikb IκB nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates ikb_nfkb->nfkb Releases proteasome Proteasome ikb_nfkb->proteasome IκB Degradation alphitolic_acid This compound alphitolic_acid->akt Inhibits dna DNA nfkb_nuc->dna Binds to gene_expression Gene Expression (Survival, Proliferation) dna->gene_expression Promotes Transcription

Proposed Mechanism of this compound in the Inhibition of the Akt-NF-κB Signaling Pathway.

This compound is a promising natural compound with significant therapeutic potential. This guide has provided a detailed overview of its natural sources, distribution, and methods for its extraction and isolation. The quantitative data, though limited, provides a baseline for future research aimed at optimizing the yield of this valuable compound. Furthermore, the elucidation of its interaction with the Akt-NF-κB signaling pathway offers a molecular basis for its observed anti-cancer and anti-inflammatory effects. Further research is warranted to fully explore the quantitative distribution of this compound in a wider range of natural sources and to further detail its molecular mechanisms of action, which will be crucial for its development as a potential therapeutic agent.

References

An In-depth Technical Guide on the Alphitolic Acid Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alphitolic acid, a pentacyclic triterpenoid (B12794562), has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties. Found in various plant species, notably from the genera Ziziphus and Agrimonia, the elucidation of its biosynthetic pathway is crucial for understanding its production in nature and for developing biotechnological platforms for its synthesis. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants, detailing the proposed enzymatic steps, relevant quantitative data, and experimental protocols for pathway investigation.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound follows the well-established isoprenoid pathway, commencing with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), primarily through the mevalonate (B85504) (MVA) pathway in the cytosol.

1. From Acetyl-CoA to 2,3-Oxidosqualene:

The initial steps of the pathway involve the condensation of acetyl-CoA units to form 2,3-oxidosqualene, a universal precursor for triterpenoid synthesis. This multi-enzyme process is a fundamental pathway in plants and is not specific to this compound biosynthesis.

2. Cyclization of 2,3-Oxidosqualene:

The first committed step in the biosynthesis of the this compound backbone is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC) . While the precise OSC responsible for the direct synthesis of the this compound precursor has not been definitively identified, based on the structure of this compound (a derivative of the α-amyrin or ursane-type skeleton), it is hypothesized that an α-amyrin synthase is involved. This enzyme would catalyze the formation of α-amyrin.

3. Post-Cyclization Modifications: The Role of Cytochrome P450 Monooxygenases:

Following the formation of the initial triterpenoid skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s) . For the synthesis of this compound, which is 2α-hydroxy-maslinic acid, at least two hydroxylation steps are required on the α-amyrin backbone:

  • Hydroxylation at the C-2 position: A specific CYP450 introduces a hydroxyl group at the 2α position.

  • Hydroxylation at the C-3 position: Another or the same CYP450 hydroxylates the C-3 position.

  • Oxidation at the C-28 position: A CYP450 is also responsible for the oxidation of the methyl group at the C-28 position to a carboxylic acid group, a common feature in many triterpenoids.

Transcriptome analyses of Ziziphus jujuba have identified several candidate OSC and CYP450 genes that are co-expressed with triterpenoid biosynthesis, but functional characterization is still needed to confirm their specific roles in this compound synthesis[1][2].

Below is a diagram illustrating the proposed core biosynthetic pathway of this compound.

Alphitolic_Acid_Biosynthesis cluster_0 Isoprenoid Pathway cluster_1 Triterpenoid Backbone Formation & Modification Acetyl_CoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway Acetyl_CoA->MVA_Pathway Multiple Steps IPP_DMAPP IPP / DMAPP MVA_Pathway->IPP_DMAPP Squalene Squalene IPP_DMAPP->Squalene Multiple Steps Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase alpha_Amyrin α-Amyrin Oxidosqualene->alpha_Amyrin α-Amyrin Synthase (OSC) Dihydroxy_Intermediate 2α,3β-dihydroxy-α-amyrin alpha_Amyrin->Dihydroxy_Intermediate CYP450(s) (Hydroxylation at C-2 & C-3) Alphitolic_Acid This compound Dihydroxy_Intermediate->Alphitolic_Acid CYP450 (Oxidation at C-28) Transcriptome_Analysis_Workflow Plant_Tissues Plant Tissues (High vs. Low Producers) RNA_Extraction Total RNA Extraction Plant_Tissues->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Data_Analysis Transcriptome Assembly & Annotation RNA_Seq->Data_Analysis DEG_Analysis Differential Expression Analysis Data_Analysis->DEG_Analysis WGCNA Co-expression Network Analysis (WGCNA) Data_Analysis->WGCNA Candidate_Genes Candidate OSC & CYP450 Genes DEG_Analysis->Candidate_Genes WGCNA->Candidate_Genes OSC_Characterization_Workflow Candidate_OSC Candidate OSC Gene Cloning Cloning into Yeast Expression Vector Candidate_OSC->Cloning Transformation Yeast Transformation Cloning->Transformation Expression Heterologous Expression Transformation->Expression Microsome_Isolation Microsome Isolation Expression->Microsome_Isolation Enzyme_Assay Enzyme Assay with 2,3-Oxidosqualene Microsome_Isolation->Enzyme_Assay GC_MS Product Analysis by GC-MS Enzyme_Assay->GC_MS Function_Confirmation Confirmation of Enzyme Function GC_MS->Function_Confirmation Regulatory_Network Environmental_Stimuli Environmental Stimuli (e.g., Pathogen Attack, UV Light) Signaling_Molecules Signaling Molecules (e.g., Jasmonic Acid, Salicylic Acid) Environmental_Stimuli->Signaling_Molecules Developmental_Cues Developmental Cues (e.g., Fruit Ripening) Developmental_Cues->Signaling_Molecules Transcription_Factors Transcription Factors (bHLH, WRKY, AP2/ERF) Signaling_Molecules->Transcription_Factors Biosynthetic_Genes This compound Biosynthetic Genes (OSC, CYP450s) Transcription_Factors->Biosynthetic_Genes Transcriptional Regulation Alphitolic_Acid_Accumulation This compound Accumulation Biosynthetic_Genes->Alphitolic_Acid_Accumulation

References

An In-depth Technical Guide to Alphitolic Acid: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alphitolic acid is a naturally occurring pentacyclic triterpenoid (B12794562) of the lupane (B1675458) class, identified in various plant species. It is structurally a derivative of betulinic acid, featuring hydroxyl groups at the 2α and 3β positions. This compound has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory and anti-cancer properties. Mechanistic studies reveal that its biological effects are largely mediated through the inhibition of the Akt-NF-κB signaling pathway, a critical regulator of cell survival, proliferation, and inflammation. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and spectroscopic data of this compound. Additionally, it outlines a representative protocol for its isolation and details its key signaling pathway, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Identity and Structure

This compound is a hydroxylated derivative of betulinic acid, characterized by a lupane skeleton. The core structure consists of five fused rings (A-E), with a carboxylic acid group at position C-28 and an isopropenyl group at C-19.

Systematic IUPAC Name : (1R,3aS,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-9,10-dihydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid.

Common Synonyms : 2α-Hydroxybetulinic acid, Aophitolic acid, (2α,3β)-2,3-Dihydroxylup-20(29)-en-28-oic acid.

Core Structure and Functional Groups
  • Scaffold : Lupane-type pentacyclic triterpenoid.

  • Key Functional Groups :

    • Carboxylic acid (-COOH) at C-28.

    • Two secondary hydroxyl (-OH) groups at C-2 and C-3.

    • An isopropenyl group [-C(CH₃)=CH₂] attached to ring E.

Stereochemistry

The stereochemistry of this compound is critical to its structure and biological function. The hydroxyl groups on ring A are in a trans-diaxial orientation, with the C-2 hydroxyl group in an alpha (α) configuration and the C-3 hydroxyl group in a beta (β) configuration. The complete stereochemical configuration is defined by multiple chiral centers within its rigid ring system.

Identifier Value
Molecular Formula C₃₀H₄₈O₄
Molecular Weight 472.7 g/mol
CAS Number 19533-92-7
Canonical SMILES CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4--INVALID-LINK--(CC[C@@H]5[C@@]4(C--INVALID-LINK--C)O">C@HO)C)C)C(=O)O
InChI Key PFCVZKFJHRCLCC-PGOIBATFSA-N

Physicochemical and Spectroscopic Data

Precise experimental data for the physicochemical properties of this compound are not consistently reported across the literature. The following tables summarize available spectroscopic data, which is essential for its identification and characterization.

Physicochemical Properties
Property Value Notes
Appearance White to off-white powderAs reported by commercial suppliers.
Melting Point Not consistently reported.Experimental values are not readily available in the surveyed literature.
Specific Optical Rotation ([α]D) Not consistently reported.Experimental values are not readily available in the surveyed literature.
Spectroscopic Data (NMR)

The structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The following data were reported in DMSO-d₆ and CD₃OD.[1][2]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position ¹³C NMR (δc, ppm) ¹H NMR (δH, ppm, mult., J in Hz)
1 47.57 1.99 (m), 0.83 (m)
2 67.82 3.41 (ddd, J=11.3, 9.3, 4.4)
3 84.4 2.72 (d, J=9.3)
4 40.5 -
5 56.1 0.70 (d, J=9.0)
6 19.1 1.45 (m), 1.35 (m)
7 34.9 1.40 (m)
8 42.0 1.50 (m)
9 51.1 1.25 (m)
10 39.5 -
11 21.5 1.35 (m)
12 26.2 1.45 (m)
13 38.0 2.22 (ddd, J=12.7, 12.7, 3.4)
14 43.6 -
15 30.2 1.40 (m)
16 32.8 1.45 (m)
17 57.6 -
18 49.11 1.52 (t, J=11.3)
19 47.00 2.96 (m)
20 150.60 -
21 30.62 1.40 (m)
22 37.00 1.40 (m)
23 28.5 0.90 (s)
24 16.7 0.68 (s)
25 16.7 0.82 (s)
26 16.16 0.87 (s)
27 15.1 0.94 (s)
28 177.68 -
29 109.86 4.70 (d, J=1.8), 4.57 (d, J=1.8)
30 19.42 1.66 (s)

Note: NMR data can vary slightly based on the solvent and instrument used. The data presented combines findings from multiple sources for a comprehensive overview.[1][2]

Experimental Protocols

Representative Isolation of Triterpenoids from Plant Material

While a specific protocol for the isolation of pure this compound is not detailed in readily available literature, a generalized procedure for extracting and separating triterpenoids from a known source, such as the fruits of Ziziphus jujuba, is presented below. This protocol would require further optimization for the targeted isolation of this compound.[3]

1. Plant Material Preparation:

  • Obtain dried fruits of Ziziphus jujuba.

  • Grind the material into a fine powder to maximize the surface area for extraction.

2. Solvent Extraction:

  • Macerate the powdered plant material (e.g., 1 kg) with an organic solvent. A common choice is 95% ethanol (B145695) (EtOH) or methanol (B129727) (MeOH) at room temperature.

  • Perform the extraction exhaustively (e.g., 3 x 5 L of solvent, 24 hours per extraction).

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

  • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity. For example, partition sequentially against hexane (B92381), chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc). Triterpenoids like this compound are expected to partition into the less polar fractions, such as chloroform and ethyl acetate.

  • Concentrate each fraction to dryness.

4. Chromatographic Purification:

  • Subject the triterpenoid-rich fraction (e.g., the CHCl₃ fraction) to column chromatography over silica (B1680970) gel.

  • Elute the column with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate (e.g., hexane:EtOAc gradients from 100:0 to 0:100).

  • Collect fractions and monitor them using Thin Layer Chromatography (TLC), visualizing spots by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

  • Combine fractions containing compounds with similar Rf values.

5. Final Purification:

  • Subject the semi-purified fractions containing the target compound to further purification steps. This may involve repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) on a C18 (reverse-phase) or silica (normal-phase) column to achieve high purity.

  • Crystallization of the purified compound from a suitable solvent system (e.g., methanol/water) can yield pure this compound.

G cluster_prep Preparation cluster_extract Extraction & Partition cluster_purify Purification plant Dried Plant Material (e.g., Ziziphus jujuba) powder Fine Powder plant->powder Grinding extract Solvent Extraction (e.g., 95% EtOH) powder->extract crude Crude Extract extract->crude partition Liquid-Liquid Partitioning crude->partition fractions Hexane, CHCl3, EtOAc Fractions partition->fractions cc Silica Gel Column Chromatography fractions->cc Select CHCl3/EtOAc Fraction prep_hplc Preparative HPLC cc->prep_hplc Semi-pure Fractions pure Pure this compound prep_hplc->pure

Generalized workflow for the isolation of this compound from a plant source.

Biological Activity and Signaling Pathway

This compound demonstrates significant biological activities, primarily as an anti-inflammatory and anti-cancer agent. Its mechanism of action is closely tied to the modulation of key cellular signaling pathways.

Anti-Cancer Activity

This compound induces apoptosis (programmed cell death) and autophagy in cancer cells, particularly in oral squamous cell carcinoma.[4] It suppresses the proliferation of cancer cells with IC₅₀ values in the low micromolar range.[4]

Anti-Inflammatory Activity

The compound effectively down-regulates the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages, with IC₅₀ values of 17.6 µM and 22.7 µM, respectively.[4]

Core Signaling Pathway: Inhibition of Akt-NF-κB

The primary mechanism underlying the anti-cancer and anti-inflammatory effects of this compound is the inhibition of the PI3K/Akt/NF-κB signaling cascade.[4]

  • Akt Inhibition : this compound decreases the phosphorylation of Akt, a key kinase that promotes cell survival.

  • NF-κB Inhibition : By inhibiting Akt, it prevents the subsequent phosphorylation and degradation of IκBα (inhibitor of NF-κB). This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus.

  • Downstream Effects : The inhibition of NF-κB nuclear translocation leads to the down-regulation of its target genes, which include anti-apoptotic proteins like Bcl-2 and pro-inflammatory cytokines.[4]

G cluster_nuc Nucleus stimulus Pro-inflammatory Stimulus (e.g., Cytokines, LPS) pi3k PI3K stimulus->pi3k akt Akt pi3k->akt Activates ikb IκBα akt->ikb Phosphorylates (Inhibits) nfkb NF-κB (p65/p50) ikb->nfkb Sequesters nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates nucleus Nucleus genes Target Gene Transcription (e.g., Bcl-2, TNF-α, COX-2) nfkb_nuc->genes Activates response Inflammation & Cell Survival genes->response alphitolic This compound alphitolic->akt Inhibits Phosphorylation

This compound inhibits the Akt/NF-κB signaling pathway.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential. Its well-defined chemical structure and stereochemistry provide a solid foundation for further investigation. The ability of this compound to potently inhibit the Akt-NF-κB signaling pathway underscores its value as a lead compound for the development of novel anti-inflammatory and anti-cancer drugs. This guide consolidates the key technical information on this compound to support ongoing and future research efforts in medicinal chemistry and pharmacology.

References

Physical and chemical properties of Alphitolic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alphitolic acid, a pentacyclic triterpenoid, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2][3] This naturally occurring compound, isolated from various plant sources including quercus aliena, Agrimonia coreana, and the seeds of Ziziphus joazeiro, demonstrates promising anti-inflammatory, anti-cancer, and antimicrobial properties.[1][3][4] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and a visualization of its known signaling pathways to support further research and drug development efforts.

Physical and Chemical Properties

Quantitative data for this compound are summarized in the table below, offering a clear reference for its fundamental characteristics.

PropertyValueSource
Molecular Formula C₃₀H₄₈O₄[5][6][7][8][9][10][11]
Molecular Weight 472.7 g/mol [5][6][7][8][10][11]
CAS Number 19533-92-7[4][7][8][9][10]
Melting Point 232-234 °C (in Methanol)[9]
pKa (Predicted) 4.60 ± 0.70[12]
Solubility Soluble in DMSO, Chloroform (B151607), Dichloromethane, Ethyl Acetate, Acetone.[3][8][10][12]
Appearance Powder[10][12]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While raw spectral data is extensive, a summary of key analyses is provided below.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectra are crucial for determining the complex structure of this compound. Two-dimensional NMR correlation techniques are employed to assign the proton and carbon signals accurately.[13]

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, further validating its elemental composition.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections outline key experimental protocols related to this compound.

Isolation and Purification of this compound from Agrimonia coreana

This protocol is based on the methodology described by Lee et al. (2023).[1]

  • Extraction :

    • The dried and ground aerial parts of Agrimonia coreana (200 g) are extracted with 4 L of 70% ethanol (B145695) for 4 hours at room temperature.[1]

    • The extract is filtered using a 5 μm filter paper.[1]

    • The filtrate is concentrated under reduced pressure at 45 °C and then freeze-dried.[1]

  • Fractionation :

    • The crude extract is subjected to fractionation using solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and butanol.[1]

  • Chromatographic Purification :

    • The chloroform fraction, showing the highest activity, is subjected to silica (B1680970) column chromatography.[1]

    • Fractions are eluted with a gradient solvent system.

    • Fractions exhibiting inhibitory effects on the target (e.g., ICRAC) are further analyzed and purified to isolate pure this compound.[1]

High-Performance Liquid Chromatography (HPLC) Method for Analysis

A representative HPLC method for the analysis of this compound is as follows:[10]

  • System : HPLC with Evaporative Light Scattering Detector (ELSD)

  • Column : C18 reverse-phase column

  • Mobile Phase : Acetonitrile and 0.2% Acetic acid in water (gradient elution)[10]

  • Flow Rate : 1.0 ml/min[10]

  • Column Temperature : Room Temperature[10]

  • ELSD Drift Tube Temperature : 80 °C[10]

  • Carrier Gas (N₂,) Flow Rate : 2.7 L/min[10]

Signaling Pathways and Biological Activity

This compound exerts its biological effects through the modulation of specific signaling pathways. A key mechanism of its anti-cancer and anti-inflammatory action is the inhibition of the Akt-NF-κB signaling cascade.[4]

Akt-NF-κB Signaling Pathway Inhibition

This compound has been shown to block the phosphorylation of Akt, a crucial kinase in cell survival and proliferation pathways.[4] This inhibition prevents the subsequent activation of the transcription factor NF-κB, which is responsible for the expression of various pro-inflammatory and anti-apoptotic genes.[4] The downstream effects include the induction of apoptosis and autophagy in cancer cells and the downregulation of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[4]

Caption: this compound inhibits the Akt-NF-κB signaling pathway.

Experimental Workflow for Assessing Anti-proliferative Activity

The anti-proliferative effects of this compound on cancer cells can be evaluated using the following workflow.

Antiproliferative_Assay_Workflow start Start cell_culture Culture Cancer Cells (e.g., HSC-3, SCC2095, SCC4) start->cell_culture treatment Treat cells with varying concentrations of this compound (0-30 μM for 72 hours) cell_culture->treatment assay Perform Cell Viability Assay (e.g., MTT, XTT) treatment->assay data_analysis Analyze Data and Determine IC50 assay->data_analysis end End data_analysis->end

Caption: Workflow for evaluating the anti-proliferative activity of this compound.

Conclusion

This compound is a compelling natural product with significant therapeutic potential. Its well-defined physical and chemical properties, coupled with a growing understanding of its mechanisms of action, make it a strong candidate for further investigation in drug discovery and development. This guide provides a foundational resource for researchers to design and execute studies aimed at unlocking the full potential of this promising molecule.

References

Alphitolic Acid (CAS No. 19533-92-7): A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Preclinical Evidence, Mechanism of Action, and Experimental Protocols for a Promising Natural Triterpenoid (B12794562)

Abstract

Alphitolic acid, a pentacyclic triterpenoid with the CAS number 19533-92-7, is a naturally occurring compound isolated from various plant species, including quercus aliena, Zizyphus joazeiro, and Agrimonia coreana.[1][][3] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, summarizing the current state of knowledge on this compound. It details its physicochemical properties, outlines its significant biological activities—primarily its anti-inflammatory and anti-cancer effects—and elucidates its molecular mechanisms of action. A key focus is placed on its role as an inhibitor of the Akt/NF-κB signaling pathway and calcium release-activated Ca2+ (CRAC) channels.[1][3] This guide provides structured quantitative data, detailed experimental protocols derived from published literature, and visual diagrams of key signaling pathways to facilitate further research and development.

Physicochemical Properties

This compound (Synonyms: Aophitolic acid, 2α,3β-Dihydroxylup-20(29)-en-28-oic acid) is a well-characterized triterpenoid.[] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 19533-92-7[][4][5]
Molecular Formula C₃₀H₄₈O₄[][4][5]
Molecular Weight 472.7 g/mol [][4][5]
Appearance Powder[]
Purity Typically >97%[1][4]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.[6][7]
Storage Store at 2-8°C, protected from light. For solutions in solvent, store at -20°C for up to one month or -80°C for up to six months.[4][8]

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological activities, with anti-cancer and anti-inflammatory properties being the most extensively studied. It is also reported to have anti-HIV and antimicrobial activity against Gram-positive bacteria.[]

Anti-Cancer Activity

This compound exhibits potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in oral squamous cell carcinoma (OSCC).[1]

  • Induction of Apoptosis: The compound induces apoptosis in a dose-dependent manner. Treatment of SCC4 cells with 0-30 µM of this compound for 72 hours increased the apoptotic cell population from 11.8% to 25.1%.[9]

  • Induction of Autophagy: In SCC4 cells, this compound treatment (0-25 µM) leads to an increase in the expression of the autophagosome marker LC3B-II and the autophagy-related protein Atg7, indicating the induction of autophagy.[1]

  • Mechanism: The primary anti-cancer mechanism involves the inhibition of the PI3K/Akt/NF-κB signaling pathway. By blocking the phosphorylation of Akt, it prevents the subsequent activation of NF-κB and downregulates the expression of its anti-apoptotic target gene, Bcl-2.[1] Furthermore, it increases the phosphorylation and expression of the tumor suppressor p53 while decreasing the expression of its negative regulator, the oncogenic E3 ligase MDM2.[1]

Anti-Inflammatory Activity

This compound demonstrates significant anti-inflammatory effects both in vitro and in vivo.

  • Inhibition of Inflammatory Mediators: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound effectively down-regulates the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[1]

  • Mechanism: A key anti-inflammatory mechanism involves the inhibition of Ca2+ release-activated Ca2+ (CRAC) channel activity in T cells.[3] This inhibition reduces intracellular calcium influx, a critical signal for T cell activation and proliferation. By suppressing the Ca2+/calcineurin/NFAT signaling cascade, this compound can modulate the immune response.[3] This effect is complementary to its previously discussed inhibition of the NF-κB pathway, which also plays a central role in immunity and inflammation.[3]

Quantitative Data Summary

The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) and effective dose (ED₅₀) values for this compound in various assays.

AssayCell Line / ModelIC₅₀ / ED₅₀Source
Anti-proliferative Activity SCC4 (Oral Cancer)12 µM[1][6]
SCC2095 (Oral Cancer)15 µM[1][6]
Anti-inflammatory Activity NO Production Inhibition (RAW 264.7)17.6 µM[1]
TNF-α Production Inhibition (RAW 264.7)22.7 µM[1]
In vivo (Mouse model)ED₅₀ of 0.11 and 0.20 µM[1]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Inhibition of the Akt/NF-κB Pathway

This compound exerts its anti-cancer effects by intervening in the pro-survival Akt/NF-κB signaling cascade. It blocks the phosphorylation of Akt, which in turn prevents the degradation of IκBα and subsequent nuclear translocation of NF-κB. This leads to a decrease in the transcription of anti-apoptotic genes like Bcl-2, thereby promoting apoptosis.

Akt_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt NFkB_complex NF-κB/IκBα (Inactive Complex) pAkt->NFkB_complex Phosphorylates IκBα leading to degradation IkB IκBα NFkB NF-κB NFkB_complex->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates AA This compound AA->pAkt Blocks Activation DNA DNA NFkB_nuc->DNA Binds to Transcription Transcription of Anti-apoptotic Genes (e.g., Bcl-2) DNA->Transcription Promotes Apoptosis Apoptosis Transcription->Apoptosis Inhibits

Caption: this compound inhibits Akt phosphorylation, blocking the NF-κB survival pathway.
Inhibition of CRAC-Mediated Calcium Signaling

In T cells, this compound inhibits the function of CRAC channels, which are composed of STIM1 and ORAI1 proteins. This blockage prevents store-operated calcium entry (SOCE), thereby suppressing the activation of calcineurin and the subsequent nuclear translocation of the transcription factor NFAT, which is crucial for T cell activation and inflammatory responses.

CRAC_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STIM1 STIM1 (Ca2+ Sensor) ORAI1 ORAI1 (CRAC Channel) STIM1->ORAI1 Activates Ca_ER Ca2+ Ca_ER->STIM1 ER Ca2+ depletion activates Ca_cyto [Ca2+]i ORAI1->Ca_cyto Ca2+ Influx Ca_extra Extracellular Ca2+ Calcineurin Calcineurin Ca_cyto->Calcineurin Activates NFAT NFAT (Active) Calcineurin->NFAT Dephosphorylates NFAT-P NFAT_P NFAT-P (Inactive) NFAT_nuc NFAT NFAT->NFAT_nuc Translocates AA This compound AA->ORAI1 Inhibits Gene Inflammatory Gene Transcription NFAT_nuc->Gene Promotes

Caption: this compound blocks CRAC channels, inhibiting Ca2+-NFAT signaling in T cells.

Experimental Protocols

The following sections provide generalized, detailed methodologies for key experiments cited in the literature on this compound. These protocols are intended as a starting point and should be optimized for specific experimental conditions.

Cell Viability / Anti-proliferative Assay (MTT Assay)

This protocol is used to determine the effect of this compound on the proliferation of cancer cells.

  • Cell Seeding: Seed cells (e.g., SCC4, SCC2095) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0, 10, 15, 20, 25, 30 µM). Remove the old medium from the wells and add 100 µL of the corresponding treatment solution. Include a vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours).[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

Isolation and Purification of this compound

This protocol describes a general workflow for isolating this compound from a plant source like Agrimonia coreana.[3]

Isolation_Workflow Start Dried & Ground Plant Material (e.g., A. coreana) Extraction Extraction (e.g., 70-95% Ethanol, 4h, RT) Start->Extraction Filter Filtration (5 µm filter paper) Extraction->Filter Concentrate Concentration (Reduced pressure, 45°C) Filter->Concentrate FreezeDry Freeze-Drying Concentrate->FreezeDry CrudeExtract Crude Extract FreezeDry->CrudeExtract Partition Solvent Partitioning (e.g., Chloroform-soluble fraction) CrudeExtract->Partition Column1 Column Chromatography (Silica Gel or Sephadex LH-20) Partition->Column1 Fractions Collect Fractions Column1->Fractions MPLC Medium Pressure Liquid Chromatography (MPLC) Fractions->MPLC HPLC High-Performance Liquid Chromatography (HPLC) MPLC->HPLC PureCompound Pure this compound HPLC->PureCompound Analysis Structural Analysis (NMR, ESI-MS) PureCompound->Analysis

Caption: General workflow for the isolation and purification of this compound.
Western Blot Analysis for Akt Phosphorylation

This protocol is used to assess the effect of this compound on the Akt signaling pathway.

  • Cell Culture and Treatment: Culture cells (e.g., SCC4) to 70-80% confluency. Treat with this compound at various concentrations for a specified time.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the relative level of phosphorylation.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anti-cancer and anti-inflammatory properties. Its dual mechanism of action, involving the inhibition of the pro-survival Akt/NF-κB pathway and the immunomodulatory CRAC channels, makes it an attractive candidate for further therapeutic development. The data and protocols presented in this guide provide a solid foundation for researchers to explore its potential in oncology and inflammatory diseases. Future research should focus on in-depth in vivo efficacy and safety studies, pharmacokinetic profiling, and the exploration of synergistic combinations with existing therapies to fully realize the clinical potential of this potent triterpenoid.

References

The Multifaceted Biological Activities of Pentacyclic Triterpenoids: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the significant biological activities of pentacyclic triterpenoids, a class of naturally occurring compounds with substantial therapeutic potential. This document summarizes their diverse pharmacological effects, presents quantitative data for comparative analysis, details key experimental methodologies, and visualizes the intricate signaling pathways they modulate.

Introduction to Pentacyclic Triterpenoids

Pentacyclic triterpenoids are a large and structurally diverse group of natural products biosynthesized in plants via the isoprenoid pathway.[1] They are characterized by a 30-carbon backbone arranged in five rings. The most prevalent skeletons are of the lupane, oleanane, and ursane (B1242777) types.[1] Key examples of pentacyclic triterpenoids with extensively documented biological activities include ursolic acid, oleanolic acid, betulinic acid, and lupeol. These compounds have attracted considerable scientific interest due to their broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antiviral, hepatoprotective, and antidiabetic effects.[1] This guide will explore the specifics of these activities, providing essential data and methodologies for researchers in the field.

Pharmacological Activities and Quantitative Data

The therapeutic promise of pentacyclic triterpenoids is vast, with a multitude of studies demonstrating their efficacy in various disease models. This section outlines their primary pharmacological activities and presents quantitative data in tabular format to facilitate a clear comparison of the potency of different compounds.

Anticancer Activity

Pentacyclic triterpenoids exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation and migration, and suppression of angiogenesis (the formation of new blood vessels that tumors need to grow).[1] The cytotoxic activity of these compounds against a range of cancer cell lines is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that is required for 50% inhibition in vitro.

CompoundCancer Cell LineIC50 (µM)Reference(s)
Ursolic Acid BGC-803 (Gastric)24.95 (48h)[2]
HCT116 (Colorectal)37.2 (24h), 28.0 (48h)[3]
HCT-8 (Colorectal)25.2 (24h), 19.4 (48h)[3]
T47D (Breast)231 µg/ml[4]
MCF-7 (Breast)221 µg/ml[4]
MDA-MB-231 (Breast)239 µg/ml[4]
HT29 (Colon)30[5]
Oleanolic Acid MCF-7 (Breast)4.0 (AH-Me derivative)[6]
MDA-MB-453 (Breast)6.5 (AH-Me derivative)[6]
HepG2 (Liver)31.94 µg/mL[7]
Betulinic Acid A375 (Melanoma)36 (ionic derivative)[8]
MCF-7 (Breast)25 (ionic derivative), 11.5[8][9]
U937 (Leukemia)Not specified, but effective[10]
Human Melanoma1.5-1.6 µg/mL[11]
Ovarian Cancer1.8-4.5 µg/mL[11]
Lung Cancer1.5-4.2 µg/mL[11]
Cervical Cancer1.8 µg/mL[11]
Lupeol CEM (T-lymphoblastic leukemia)50 (72h)[12]
MCF-7 (Breast)50 (72h), 42.55[12][13]
A-549 (Lung)50 (72h)[12]
HeLa (Cervical)37 (72h)[12]
G361 (Malignant melanoma)50 (72h)[12]
WM35 (Melanoma)32[14]
451Lu (Metastatic melanoma)38[14]
MDA-MB-231 (Breast)62.24[13]
Anti-inflammatory Activity

Pentacyclic triterpenoids exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and by modulating the expression of inflammatory cytokines. Their activity is often assessed by measuring the inhibition of these molecules in stimulated immune cells, such as macrophages.

CompoundAssayIC50/EffectReference(s)
Ursolic Acid NF-κB activationSuppression[15][16]
Cytokine secretion (IL-6, IFN-γ)Significant reduction[16]
Lupeol Nitric oxide (NO) productionReduction[17]
COX-2 expressionReduction[17]
TNF-α levelsSignificant lowering[17]
Oleanolic Acid PI3K/Akt/mTOR/NF-κB signalingInhibition[18]
Betulinic Acid NF-κB activityModulation[15]
Various P. chinensis triterpenoids Nitric oxide (NO) productionIC50 of 8.94–9.14 μM for compound 3[8]
Antiviral Activity

Several pentacyclic triterpenoids have demonstrated significant antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and influenza virus. Their mechanisms of action can involve inhibiting viral entry, replication, or maturation. The antiviral efficacy is often reported as the half-maximal effective concentration (EC50).

CompoundVirusEC50/IC50Reference(s)
Betulinic Acid HIVEC50 = 1.4 µM, IC50 = 13 µM[19]
HIV-1 integraseIC50 = 24.8 µM[19]
Lupeol HIV-1 RT-related ribonucleaseIC50 = 11.6 µM[19]
HSV-1EC50 = 4.743 µM[20]
HSV-1IC50 = 0.5 µg/ml[21]
Oleanolic Acid HIV-1 integraseIC50 = 30.3 µM[19]
HIV-1 proteaseIC50 = 57.7 µM[19]
Bevirimat (Betulinic acid derivative) HIVEC50 = 0.35 nM[22]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the biological activities of pentacyclic triterpenoids.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23][24]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[23][24] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pentacyclic triterpenoid (B12794562) for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[24]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[24]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Principle: The Griess reagent is used to quantify nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.[4][10]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the pentacyclic triterpenoid for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 18-24 hours.[25]

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[4]

  • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.

Principle: Lytic viruses form clear zones, or plaques, in a confluent monolayer of host cells. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral agent will reduce the number of plaques.

Protocol:

  • Cell Monolayer: Seed susceptible host cells (e.g., Vero cells for HSV) in 6-well or 12-well plates and grow to confluency.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) containing various concentrations of the pentacyclic triterpenoid.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix the cells with a fixative (e.g., formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of pentacyclic triterpenoids are a result of their ability to modulate multiple intracellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Inhibition of NF-κB Signaling by Ursolic Acid

Ursolic acid is a well-documented inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation and cell survival.[15][16] It can inhibit the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[15] This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory and pro-survival genes.

Caption: Ursolic Acid inhibits the NF-κB signaling pathway by blocking IKK activation.

Modulation of PI3K/Akt/mTOR Pathway by Oleanolic Acid

Oleanolic acid has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, which is frequently hyperactivated in cancer and plays a key role in cell growth, proliferation, and survival.[18] By inhibiting this pathway, oleanolic acid can induce apoptosis and autophagy in cancer cells.[26]

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation OleanolicAcid Oleanolic Acid OleanolicAcid->PI3K Inhibition OleanolicAcid->Akt Inhibition

Caption: Oleanolic Acid inhibits the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation.

Induction of Intrinsic Apoptosis by Betulinic Acid

Betulinic acid is a potent inducer of apoptosis, primarily through the intrinsic or mitochondrial pathway.[3][27] It can directly target mitochondria, leading to the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, the executioners of apoptosis.

Caption: Betulinic Acid induces apoptosis via the intrinsic mitochondrial pathway.

Anti-inflammatory and Antioxidant Effects of Lupeol via NF-κB and Nrf2 Pathways

Lupeol exerts its anti-inflammatory and antioxidant effects by modulating both the NF-κB and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[23][28] It inhibits NF-κB activation, reducing the expression of pro-inflammatory genes. Simultaneously, it can activate the Nrf2 pathway, a master regulator of the antioxidant response, leading to the expression of cytoprotective genes.

Caption: Lupeol exhibits dual anti-inflammatory and antioxidant effects via NF-κB inhibition and Nrf2 activation.

Conclusion

Pentacyclic triterpenoids represent a promising class of natural compounds with a remarkable range of biological activities. Their multifaceted mechanisms of action, targeting key signaling pathways involved in cancer, inflammation, and viral infections, make them attractive candidates for the development of novel therapeutics. This technical guide provides a foundational resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of their molecular interactions. Further research into the structure-activity relationships, bioavailability, and in vivo efficacy of these compounds will be crucial in translating their therapeutic potential into clinical applications.

References

Alphitolic Acid's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alphitolic acid, a naturally occurring pentacyclic triterpene found in plants such as Quercus aliena, has demonstrated notable anti-inflammatory properties. Emerging research has illuminated its potential as an anticancer agent, particularly in oral squamous cell carcinoma (OSCC). This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its cytotoxic effects on cancer cells. The information presented herein is primarily based on a key study investigating its activity in OSCC cell lines.

Core Anticancer Mechanisms

This compound's anticancer activity is multifaceted, primarily revolving around the induction of apoptosis and autophagy through the modulation of key signaling pathways. It effectively suppresses cancer cell proliferation by instigating programmed cell death and a cellular self-degradation process.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effect of this compound on oral squamous carcinoma cells.

Table 1: Cytotoxicity of this compound in Oral Squamous Carcinoma Cell Lines [1][2]

Cell LineIC50 Value (µM)Treatment Duration
SCC41272 hours
SCC20951572 hours
HSC-3Not specified72 hours

Table 2: Induction of Apoptosis by this compound in SCC4 Cells [1]

This compound Concentration (µM)Percentage of Apoptotic Cells (%)
0 (Control)11.8
1018.2
2025.1

Signaling Pathways Modulated by this compound

This compound's mechanism of action involves the intricate interplay of several signaling pathways crucial for cell survival and proliferation.

Inhibition of the Akt/NF-κB Signaling Pathway

This compound has been shown to block the pro-survival Akt/NF-κB signaling cascade. By inhibiting the phosphorylation of Akt and its downstream targets, it prevents the activation of NF-κB, a key transcription factor for anti-apoptotic genes like Bcl-2. This blockade is a critical step in sensitizing cancer cells to apoptosis.[1]

This compound This compound p-Akt p-Akt This compound->p-Akt inhibition Apoptosis Apoptosis This compound->Apoptosis induces Akt Akt Akt->p-Akt p-IκBα p-IκBα p-Akt->p-IκBα activates IκBα IκBα IκBα->p-IκBα NF-κB NF-κB p-IκBα->NF-κB releases Bcl-2 Bcl-2 NF-κB->Bcl-2 upregulates Bcl-2->Apoptosis inhibits This compound This compound MDM2 MDM2 This compound->MDM2 downregulates p53 p53 This compound->p53 upregulates/ phosphorylates MDM2->p53 degrades Apoptosis Apoptosis p53->Apoptosis induces This compound This compound Beclin 1 Beclin 1 This compound->Beclin 1 upregulates Atg7 Atg7 This compound->Atg7 upregulates LC3B-II LC3B-II This compound->LC3B-II upregulates Autophagosome Formation Autophagosome Formation Beclin 1->Autophagosome Formation Atg7->Autophagosome Formation LC3B-II->Autophagosome Formation Apoptosis Apoptosis Autophagosome Formation->Apoptosis protective effect against

References

The Anti-inflammatory Potential of Alphitolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alphitolic acid, a pentacyclic triterpenoid, has emerged as a promising natural compound with significant anti-inflammatory properties. This technical guide provides an in-depth overview of the core mechanisms underlying the anti-inflammatory effects of this compound, focusing on its modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. This document summarizes quantitative data on its inhibitory activities, details relevant experimental protocols for its investigation, and presents visual representations of the signaling pathways and experimental workflows involved. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for effective and safe anti-inflammatory agents is a continuous endeavor in drug discovery. Natural products have historically been a rich source of therapeutic leads, and this compound, isolated from various plant species, has demonstrated notable potential in this regard. This guide delves into the technical details of its anti-inflammatory effects to facilitate further research and development.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available in the current literature.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

Cell LineInflammatory MediatorStimulationThis compound Concentration% Inhibition / IC₅₀Reference
RAW 264.7 MacrophagesNitric Oxide (NO)LPS0-25 μMIC₅₀: 17.6 μM[1]
RAW 264.7 MacrophagesTumor Necrosis Factor-α (TNF-α)LPS0-25 μMIC₅₀: 22.7 μM[1]

Table 2: In Vitro Effects of this compound on T-Cell Proliferation and CRAC Channel Activity

Cell TypeAssayStimulationThis compound ConcentrationEffectReference
Human CD4+ T-CellsT-Cell Proliferation (CFSE)anti-CD3/anti-CD283 μM10.78 ± 2.32% inhibition
10 μM31.31 ± 1.01% inhibition
30 μM80.48 ± 8.11% inhibition
HEK293T cells (expressing ORAI1/STIM1)CRAC Channel Activity (ICRAC)-1.0 μM6.17 ± 1.06% inhibition[2]
10.0 μM34.46 ± 6.07% inhibition[2]
100 μM75.22 ± 2.96% inhibition[2]
IC₅₀17.52 ± 2.46 μM[2]

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of two critical signaling pathways: the NF-κB pathway and the MAPK pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound has been shown to inhibit the NF-κB pathway at multiple levels.[1] A key mechanism is the suppression of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα. By preventing IκBα degradation, this compound sequesters NF-κB in the cytoplasm, thereby inhibiting its translocation to the nucleus and the transcription of target inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB IκBα degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Alphitolic_Acid This compound Alphitolic_Acid->IKK_complex Inhibits DNA DNA (κB sites) NFkB_nucleus->DNA Gene_Expression Pro-inflammatory Gene Expression (TNF-α, iNOS, etc.) DNA->Gene_Expression

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. While direct studies on this compound's effect on all MAPK components are emerging, related compounds and the general mechanism of anti-inflammatory triterpenoids suggest its involvement in downregulating the phosphorylation of these kinases. Inhibition of MAPK phosphorylation can lead to a reduction in the activation of downstream transcription factors, such as AP-1, which also contributes to the expression of pro-inflammatory genes.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK (e.g., MEKK1) Inflammatory_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MEK1/2) MAPKKK->MAPKK P MAPK MAPK (JNK, ERK, p38) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors P Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Alphitolic_Acid This compound Alphitolic_Acid->MAPKK Inhibits (Hypothesized)

Figure 2: Hypothesized modulation of the MAPK pathway by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol details the measurement of NO production by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

NO_Assay_Workflow Start Start Seed_Cells Seed RAW 264.7 cells (1.5 x 10^5 cells/well in 96-well plate) Start->Seed_Cells Pretreat Pre-treat with this compound (various concentrations, 1h) Seed_Cells->Pretreat Stimulate Stimulate with LPS (1 µg/mL) (24h incubation) Pretreat->Stimulate Collect_Supernatant Collect 100 µL supernatant Stimulate->Collect_Supernatant Griess_Reaction Mix with 100 µL Griess Reagent (10 min incubation, RT, dark) Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure absorbance at 540 nm Griess_Reaction->Measure_Absorbance Calculate_Concentration Calculate nitrite concentration (using NaNO₂ standard curve) Measure_Absorbance->Calculate_Concentration End End Calculate_Concentration->End

References

Alphitolic Acid: A Promising Apoptosis Inducer for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract:

Alphitolic acid, a naturally occurring pentacyclic triterpenoid (B12794562), has emerged as a molecule of significant interest in oncology research due to its demonstrated ability to induce apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's pro-apoptotic mechanisms, supported by available quantitative data and detailed experimental protocols. The primary focus is on its role in modulating key signaling pathways, including the PI3K/Akt/NF-κB and p53 pathways, leading to the programmed cell death of cancer cells. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic agents for cancer treatment.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor formation. Consequently, therapeutic strategies aimed at selectively inducing apoptosis in cancer cells are a cornerstone of modern oncology.[1] Natural products have historically been a rich source of novel anticancer agents, and among them, this compound has shown considerable promise.

This compound is a triterpenoid compound that can be isolated from various plant sources.[2] Emerging evidence indicates that it exerts anti-proliferative and pro-apoptotic effects on cancer cells through multiple mechanisms.[2] This guide will delve into the molecular pathways targeted by this compound, present the available quantitative data on its efficacy, and provide detailed methodologies for its investigation.

Mechanism of Action: Signaling Pathways in this compound-Induced Apoptosis

This compound's ability to induce apoptosis is primarily attributed to its modulation of critical intracellular signaling pathways that govern cell survival and death. The two most well-documented pathways are the PI3K/Akt/NF-κB and the p53 signaling pathways.

Inhibition of the PI3K/Akt/NF-κB Survival Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a central pathway that promotes cell survival, proliferation, and resistance to apoptosis.[3] In many cancers, this pathway is constitutively active, providing a continuous survival signal to malignant cells. This compound has been shown to block this pro-survival signaling.[2]

The mechanism involves the inhibition of Akt phosphorylation, a key activation step in the pathway.[2] By preventing Akt activation, this compound subsequently inhibits the downstream signaling to Nuclear Factor-kappa B (NF-κB), a transcription factor that upregulates the expression of anti-apoptotic proteins such as Bcl-2.[2][4] The downregulation of these anti-apoptotic proteins shifts the cellular balance towards apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates P-Akt P-Akt IκBα IκBα P-Akt->IκBα Inhibits NF-κB NF-κB IκBα->NF-κB Sequesters NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates Anti-apoptotic Genes (e.g., Bcl-2) Anti-apoptotic Genes (e.g., Bcl-2) NF-κB_nuc->Anti-apoptotic Genes (e.g., Bcl-2) Promotes Transcription Apoptosis Apoptosis Anti-apoptotic Genes (e.g., Bcl-2)->Apoptosis Inhibits This compound This compound This compound->P-Akt Blocks

This compound Blocks the PI3K/Akt/NF-κB Survival Pathway.
Activation of the p53 Tumor Suppressor Pathway

The p53 protein is a critical tumor suppressor that acts as a "guardian of the genome".[5] In response to cellular stress, such as DNA damage, p53 can halt the cell cycle to allow for repair or, if the damage is too severe, initiate apoptosis. This compound has been observed to increase the phosphorylation and expression of p53.[2]

The activation of p53 by this compound leads to a decrease in the expression of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2] The stabilized and activated p53 can then transcriptionally activate pro-apoptotic genes, such as Bax, which promotes the mitochondrial pathway of apoptosis.[2]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus p53_cyto p53 p53_nuc p53 (active) p53_cyto->p53_nuc Translocates MDM2 MDM2 MDM2->p53_cyto Ubiquitinates for degradation Pro-apoptotic Genes (e.g., Bax) Pro-apoptotic Genes (e.g., Bax) p53_nuc->Pro-apoptotic Genes (e.g., Bax) Promotes Transcription Apoptosis Apoptosis Pro-apoptotic Genes (e.g., Bax)->Apoptosis Induces This compound This compound This compound->MDM2 Decreases expression This compound->p53_nuc Increases phosphorylation & expression

This compound Activates the p53 Pro-Apoptotic Pathway.

Quantitative Data on this compound's Efficacy

The pro-apoptotic activity of this compound has been quantified in several studies, primarily through the determination of IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) and the measurement of the percentage of apoptotic cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
HSC-3Oral CancerNot specified, dose-dependent anti-proliferative activity up to 30 µM72
SCC2095Oral CancerNot specified, dose-dependent anti-proliferative activity up to 30 µM72
SCC4Oral CancerNot specified, dose-dependent anti-proliferative activity up to 30 µM72
RAW 264.7Macrophage (used for anti-inflammatory activity)17.6 (for NO production), 22.7 (for TNF-α production)72

Note: Specific IC50 values for the anti-proliferative effects of this compound on many cancer cell lines are not widely available in the public domain and require further investigation.

Table 2: Effect of this compound on Apoptosis Induction

Cell LineConcentration (µM)Increase in Apoptotic Cells (%)
SCC4Dose-dependentIncreased from 11.8% to 25.1%

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound-induced apoptosis. These are presented as standardized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Culture and Treatment
  • Cell Lines: Human oral squamous carcinoma cells (HSC-3, SCC2095, SCC4) are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and diluted to the desired concentrations in the culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

  • Treatment: Cells are seeded and allowed to attach overnight before being treated with varying concentrations of this compound for the indicated time periods (e.g., 24, 48, 72 hours).

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxic effects of a compound.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate overnight.

  • Treatment: Treat cells with different concentrations of this compound for the desired duration.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Collection: Harvest cells by trypsinization, including the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

G cluster_results Flow Cytometry Quadrants Cell Culture & Treatment Cell Culture & Treatment Harvest Cells Harvest Cells Cell Culture & Treatment->Harvest Cells 1 Wash with PBS Wash with PBS Harvest Cells->Wash with PBS 2 Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer 3 Add Annexin V & PI Add Annexin V & PI Resuspend in Binding Buffer->Add Annexin V & PI 4 Incubate (15 min, RT, dark) Incubate (15 min, RT, dark) Add Annexin V & PI->Incubate (15 min, RT, dark) 5 Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate (15 min, RT, dark)->Analyze by Flow Cytometry 6 Viable (Annexin V-, PI-) Viable (Annexin V-, PI-) Early Apoptotic (Annexin V+, PI-) Early Apoptotic (Annexin V+, PI-) Late Apoptotic (Annexin V+, PI+) Late Apoptotic (Annexin V+, PI+) Necrotic (Annexin V-, PI+) Necrotic (Annexin V-, PI+)

Experimental Workflow for Apoptosis Detection by Flow Cytometry.
Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p53, p53, Bcl-2, Bax, cleaved caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound demonstrates significant potential as a pro-apoptotic agent for cancer therapy. Its ability to concurrently inhibit the pro-survival PI3K/Akt/NF-κB pathway and activate the pro-apoptotic p53 pathway makes it a compelling candidate for further investigation. The available data, although limited, consistently points towards its efficacy in inducing apoptosis in cancer cells.

Future research should focus on:

  • Expanding the scope of cancer cell lines tested to determine the broader applicability of this compound.

  • Conducting in-depth dose-response studies to establish precise IC50 values across various cancer types.

  • Elucidating the upstream mechanisms by which this compound modulates Akt and p53.

  • Investigating the potential for synergistic effects when combined with conventional chemotherapeutic agents.

  • Performing in vivo studies in animal models to evaluate the anti-tumor efficacy and safety profile of this compound.

References

The Role of Alphitolic Acid in Akt-NF-κB Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alphitolic acid, a pentacyclic triterpene found in various medicinal plants, has garnered significant interest for its anti-inflammatory and anti-cancer properties. Emerging evidence indicates that a key mechanism underlying these effects is its ability to modulate the Akt-NF-κB signaling pathway. This technical guide provides an in-depth analysis of the role of this compound in this critical cellular pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the molecular interactions and experimental workflows.

Introduction: The Akt-NF-κB Signaling Axis

The phosphatidylinositol 3-kinase (PI3K)/Akt and nuclear factor-kappa B (NF-κB) signaling pathways are central to a multitude of cellular processes, including cell survival, proliferation, inflammation, and immunity. The serine/threonine kinase Akt is a crucial downstream effector of PI3K. Upon activation by various growth factors and cytokines, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated.

Activated Akt, in turn, can phosphorylate and activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκBα), leading to its ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB transcription factor, allowing it to translocate to the nucleus and initiate the transcription of target genes involved in inflammation, cell survival (e.g., Bcl-2), and proliferation. Dysregulation of the Akt-NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers.

This compound as a Modulator of Akt-NF-κB Signaling

This compound has been identified as an inhibitor of the Akt-NF-κB signaling cascade.[1] Its intervention in this pathway leads to the induction of apoptosis and a reduction in inflammatory responses. The primary mechanism of action involves the suppression of Akt phosphorylation. By inhibiting the activation of Akt, this compound prevents the subsequent phosphorylation of downstream targets, including IκBα. This stabilization of IκBα sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and the transcription of its pro-survival and pro-inflammatory target genes.[1]

Signaling Pathway Diagram

Alphitolic_Acid_Akt_NFkB_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Recruits & Activates Akt Akt pIKK p-IKK (Active) pAkt->pIKK Phosphorylates & Activates IKK IKK pIkBa p-IκBα pIKK->pIkBa Phosphorylates IkBa IκBα Proteasome Proteasome pIkBa->Proteasome Degradation NFkB_IkBa NF-κB / IκBα Complex NFkB_IkBa->IkBa Releases NFkB NF-κB NFkB_IkBa->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Alphitolic_Acid This compound Alphitolic_Acid->pAkt Inhibits Phosphorylation DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription Initiates

Caption: this compound inhibits the Akt-NF-κB signaling pathway.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Cell Line Assay Type IC50 (µM) Reference
RAW 264.7 (macrophages)NO Production17.6[1]
RAW 264.7 (macrophages)TNF-α Production22.7[1]
SCC4 (Oral Cancer)Cell Proliferation12[1]
SCC2095 (Oral Cancer)Cell Proliferation15[1]
HeLa (Cervical Cancer)Cell Proliferation16.12 µg/mL[2][3]
T47D (Breast Cancer)Cell Proliferation7.37 µg/mL[2][3]
A549 (Lung Cancer)Cell Proliferation84.41 µg/mL[2][3]
HCT116 (Colorectal Cancer)Cell ProliferationNot specified[4]

Note: IC50 values may vary depending on the specific experimental conditions.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's role in Akt-NF-κB signaling.

Cell Culture
  • Cell Lines: Human oral squamous carcinoma cells (SCC4, SCC2095), human cervical cancer cells (HeLa), human breast cancer cells (T47D), human lung cancer cells (A549), human colorectal carcinoma cells (HCT116), and murine macrophages (RAW 264.7) are commonly used.

  • Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to detect the phosphorylation status of Akt and IκBα.

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 15, 20 µM) for a specified duration (e.g., 72 hours).[1]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-IκBα (Ser32), total IκBα, and β-actin (as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Cell Viability (MTT) Assay

This assay is used to assess the effect of this compound on cell proliferation.

  • Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Transfection: Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the transfected cells with a stimulant (e.g., TNF-α or LPS) in the presence or absence of various concentrations of this compound for a specified time (e.g., 6-8 hours).

  • Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Experimental Workflow and Logical Relationships

The investigation of this compound's effect on the Akt-NF-κB pathway typically follows a logical progression of experiments.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_mechanism Mechanism of Action A Cell Viability Assay (MTT) Determine IC50 of this compound B Western Blot Analysis Assess phosphorylation of Akt & IκBα A->B Inform concentrations for mechanistic studies C NF-κB Luciferase Reporter Assay Measure NF-κB transcriptional activity B->C Correlate protein phosphorylation with activity E Kinase Assays Investigate direct inhibition of Akt or IKK B->E D Apoptosis Assay (e.g., Annexin V) Confirm induction of apoptosis C->D Link NF-κB inhibition to apoptosis F Molecular Docking Predict binding interaction of this compound with Akt/IKK E->F

References

Alphitolic Acid: An In-depth Technical Guide to its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alphitolic acid, a pentacyclic triterpene, has garnered interest within the scientific community for its potential therapeutic properties, including its role as an antioxidant. This technical guide provides a comprehensive overview of the antioxidant characteristics of this compound and its derivatives, focusing on quantitative data, experimental methodologies, and relevant biological pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antioxidant agents.

Core Antioxidant Mechanisms

While research specifically detailing the antioxidant mechanisms of this compound is still emerging, the antioxidant activity of triterpenoids is generally attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. The presence of hydroxyl groups and the overall molecular structure contribute to their radical scavenging capabilities.

A significant portion of the available quantitative data pertains to p-Coumaroyl this compound, an ester of this compound isolated from the fruit of Ziziphus mauritiana. This derivative has demonstrated potent antioxidant activity in various in vitro assays.

Quantitative Antioxidant Data

The antioxidant capacity of p-Coumaroyl this compound has been evaluated using several standard assays. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative measure of its antioxidant efficacy. A lower IC50 value indicates greater antioxidant activity.

Assayp-Coumaroyl this compound IC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)
DPPH Radical Scavenging7.29 ± 0.94Ursolic Acid47.92 ± 0.83
ABTS Radical Scavenging2.84 ± 0.07Ursolic Acid47.92 ± 0.83
FRAP28.32 ± 0.66Not SpecifiedNot Specified

Data sourced from a study on p-Coumaroyl this compound extracted from the fruit of Ziziphus mauritiana.[1][2]

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays cited in the quantitative data table. These protocols are based on standard, widely accepted procedures for evaluating the antioxidant activity of natural products.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol (B145695).

    • Prepare a series of dilutions of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid, Trolox, or ursolic acid) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a specific volume of the test compound or standard solution to a defined volume of the DPPH working solution.

    • A control containing only the solvent and the DPPH solution is also prepared.

    • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement:

    • The absorbance of the solutions is measured at 517 nm using a spectrophotometer or microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.

Methodology:

  • Reagent Preparation:

    • The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

    • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound and a standard antioxidant.

  • Assay Procedure:

    • A specific volume of the test compound or standard solution is added to a defined volume of the diluted ABTS•+ solution.

    • The reaction mixture is incubated at room temperature for a specified time (e.g., 6 minutes).

  • Measurement:

    • The absorbance is measured at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the antioxidant's reducing power.

Methodology:

  • Reagent Preparation:

    • The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃ solution in a 10:1:1 (v/v/v) ratio. The reagent is freshly prepared and warmed to 37°C before use.

    • Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄ or Trolox).

  • Assay Procedure:

    • A small volume of the test compound or standard solution is added to a larger volume of the FRAP reagent.

    • The reaction mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement:

    • The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard curve prepared from a known concentration of Fe²⁺. The results are often expressed as Fe²⁺ equivalents or in terms of IC50 values.

Signaling Pathways and Cytoprotective Effects

While direct evidence linking this compound to specific antioxidant signaling pathways is currently limited, the Keap1-Nrf2 pathway is a critical regulator of cellular antioxidant responses and is a common target for many natural antioxidant compounds. Further research is warranted to investigate the potential of this compound to modulate this and other cytoprotective pathways.

The Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription. This leads to the production of a suite of protective enzymes and proteins.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis Sample This compound Sample DPPH DPPH Assay Sample->DPPH Test at various concentrations ABTS ABTS Assay Sample->ABTS Test at various concentrations FRAP FRAP Assay Sample->FRAP Test at various concentrations Standard Standard (e.g., Trolox) Standard->DPPH Standard->ABTS Standard->FRAP Absorbance Measure Absorbance DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50

Experimental workflow for in vitro antioxidant assays.

Keap1-Nrf2 Signaling Pathway

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation ROS Oxidative Stress (ROS) ROS->Keap1 Inactivates Maf sMaf Nrf2_n->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Maf->ARE Binds Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes Induces Transcription

The Keap1-Nrf2 antioxidant response pathway.

Conclusion

The available data, primarily from studies on its p-coumaroyl derivative, suggest that this compound possesses significant antioxidant properties, as demonstrated by its potent radical scavenging and reducing activities in various in vitro assays. These findings underscore its potential as a lead compound for the development of novel antioxidant therapies. However, further research is imperative to fully elucidate the antioxidant mechanisms of this compound itself, to explore its effects on cellular antioxidant pathways such as the Keap1-Nrf2 system, and to validate its efficacy in in vivo models of oxidative stress. This technical guide serves as a foundational resource to inform and direct future investigations into the promising antioxidant potential of this compound.

References

Alphitolic Acid: A Technical Guide for Cancer and Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Alphitolic acid, a naturally occurring pentacyclic triterpene, has emerged as a compound of significant interest in oncological and immunological research. Exhibiting potent anti-proliferative, pro-apoptotic, and anti-inflammatory properties, it presents a promising scaffold for novel therapeutic development. This technical guide provides an in-depth overview of its mechanisms of action, a compilation of its quantitative efficacy, and detailed experimental protocols for its investigation. The information is tailored for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound.

Anti-Cancer Properties of this compound

This compound demonstrates significant anti-cancer activity, primarily through the induction of apoptosis and autophagy in cancer cells. Its efficacy has been particularly noted in oral cancer cell lines.

Mechanism of Action

The primary anti-cancer mechanism of this compound involves the blockade of the Akt–NF-κB signaling pathway.[1] This inhibition disrupts key cellular processes that promote cancer cell survival and proliferation.

  • Induction of Apoptosis: this compound suppresses the phosphorylation of Akt and its downstream targets, including IκBα.[1] This leads to the downregulation of the transcription factor NF-κB and its anti-apoptotic target gene, Bcl-2, ultimately promoting programmed cell death.[1] Studies have shown a dose-dependent increase in apoptotic cells following treatment.[1]

  • Induction of Autophagy: The compound also triggers autophagy, a cellular recycling process that can lead to cell death in cancer. This is evidenced by the increased expression of the autophagosome marker LC3B-II and the autophagy-related protein Atg7.[1]

  • P53 Upregulation: this compound treatment increases the phosphorylation and expression of the tumor suppressor protein p53, while concurrently decreasing the expression of its negative regulator, the oncogenic E3 ligase MDM2.[1]

Key Signaling Pathway: Akt/NF-κB Inhibition

The diagram below illustrates the inhibitory effect of this compound on the Akt/NF-κB signaling cascade, a critical pathway for cancer cell survival.

Alphitolic_Acid_Anticancer_Pathway cluster_inhibition This compound Action cluster_pathway Akt/NF-κB Signaling Pathway cluster_outcome Cellular Outcome This compound This compound Akt Akt This compound->Akt Inhibits Phosphorylation Ikb p-IκBα Akt->Ikb Promotes NFkB NF-κB Ikb->NFkB Activates Bcl2 Bcl-2 NFkB->Bcl2 Promotes Expression Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

This compound inhibits the Akt/NF-κB pathway to induce apoptosis.
Quantitative Efficacy Data: Anti-Cancer Activity

The following table summarizes the reported in vitro efficacy of this compound against various cancer cell lines.

Cell LineCancer TypeAssayMetricValue (µM)Reference
SCC4Oral CancerProliferationIC₅₀12[1]
SCC2095Oral CancerProliferationIC₅₀15[1]
HSC-3Oral CancerProliferationDose-dependent0-30[1]
SCC4Oral CancerApoptosis% Apoptotic Cells11.8% to 25.1%[1]

Anti-Inflammatory Properties of this compound

This compound possesses notable anti-inflammatory effects, primarily by modulating immune cell responses and reducing the production of key inflammatory mediators.

Mechanism of Action

The anti-inflammatory activity of this compound is linked to its ability to interfere with calcium signaling in T cells and inhibit the production of pro-inflammatory molecules in macrophages.

  • Inhibition of CRAC Channels: this compound has been shown to inhibit the activity of Ca²⁺ release-activated Ca²⁺ (CRAC) channels in a dose-dependent manner.[2][3] This reduces the influx of intracellular calcium, a critical signal for T cell activation and proliferation.[2]

  • Downstream Effects on T Cells: By limiting calcium influx, this compound likely suppresses the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is essential for the transcription of genes involved in T cell-mediated immune responses.[2] This leads to an inhibition of T cell proliferation.[2]

  • Reduction of Inflammatory Mediators: In macrophage cell lines (e.g., RAW 264.7), this compound down-regulates the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), two key mediators of the inflammatory response.[1]

Key Signaling Pathway: CRAC Channel Inhibition

This diagram illustrates how this compound inhibits T cell activation by blocking CRAC channels and subsequent calcium-dependent signaling.

Alphitolic_Acid_Antiinflammatory_Pathway cluster_inhibition This compound Action cluster_pathway T Cell Activation Pathway cluster_outcome Cellular Outcome AA This compound CRAC CRAC Channel AA->CRAC Inhibits Calcium Ca²⁺ Influx CRAC->Calcium Mediates NFAT NFAT Activation Calcium->NFAT Promotes Proliferation T Cell Proliferation & Cytokine Production NFAT->Proliferation Promotes

This compound inhibits T cell activation via CRAC channel blockade.
Quantitative Efficacy Data: Anti-Inflammatory Activity

The following table summarizes the reported in vitro and in vivo anti-inflammatory efficacy of this compound.

Model SystemAssayMetricValue (µM)Reference
RAW 264.7 MacrophagesNO ProductionIC₅₀17.6[1]
RAW 264.7 MacrophagesTNF-α ProductionIC₅₀22.7[1]
Adult Male CF-1 MiceTPA-induced Ear EdemaED₅₀0.11[1]
Adult Male CF-1 MiceEPP-induced Ear EdemaED₅₀0.20[1]

Experimental Protocols

The following sections provide generalized, standard protocols for key in vitro assays relevant to the study of this compound. These should be optimized for specific cell lines and experimental conditions.

General Experimental Workflow

The workflow for assessing the in vitro effects of this compound typically follows these steps.

Alphitolic_Acid_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis Culture 1. Cell Culture (e.g., SCC4, RAW 264.7) Treatment 2. Treatment with This compound (Dose-response/Time-course) Culture->Treatment MTT 3a. Cell Viability (MTT Assay) Treatment->MTT Lysate 3b. Cell Lysis for Protein/RNA Extraction Treatment->Lysate Supernatant 3c. Collect Supernatant for Secreted Proteins Treatment->Supernatant Absorbance 4a. Read Absorbance (Calculate IC₅₀) MTT->Absorbance Western 4b. Western Blot (e.g., p-Akt, NF-κB) Lysate->Western ELISA 4c. ELISA (e.g., TNF-α) Supernatant->ELISA

A generalized workflow for in vitro analysis of this compound.
Cell Viability (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound (and vehicle control).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Mix gently and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value using non-linear regression analysis.

Cytokine Quantification (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted proteins, such as TNF-α, in culture supernatants.

  • Plate Coating: Dilute the capture antibody (e.g., anti-TNF-α) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.4).[6] Add 100 µL to each well of a 96-well high-binding ELISA plate and incubate overnight at 4°C.[7]

  • Blocking: Wash the plate 3-4 times with wash buffer (e.g., PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[6]

  • Sample Incubation: Wash the plate. Add 100 µL of standards and culture supernatants (collected from this compound-treated cells) to the appropriate wells. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Detection Antibody: Wash the plate. Add 100 µL of the biotinylated detection antibody diluted in blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 20-30 minutes at room temperature, protected from light.

  • Substrate Addition: Wash the plate. Add 100 µL of a chromogenic substrate (e.g., TMB) to each well. Allow the color to develop in the dark.

  • Reaction Stop & Reading: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄). Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokine in the samples.

Conclusion and Future Directions

This compound is a compelling natural product with dual therapeutic potential in cancer and inflammation. Its well-defined mechanisms of action, centered on the inhibition of pro-survival and pro-inflammatory signaling pathways like Akt/NF-κB and CRAC/NFAT, make it an attractive candidate for further preclinical and clinical investigation. Future research should focus on in vivo efficacy in relevant animal models, pharmacokinetic and pharmacodynamic profiling, and the exploration of synergistic combinations with existing chemotherapeutic and anti-inflammatory agents to fully elucidate its therapeutic utility.

References

In Vivo Anti-inflammatory Activity of Alphitolic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alphitolic acid, a pentacyclic triterpene, has emerged as a compound of interest for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer activities.[1] Primarily isolated from plants such as Alphitonia petriei and Ziziphus jujuba, recent research has begun to uncover the mechanisms underlying its anti-inflammatory properties.[1] Notably, studies have demonstrated that this compound can inhibit the function of Ca2+ release-activated Ca2+ (CRAC) channels in a dose-dependent manner. This inhibition has been shown to suppress intracellular calcium increase and subsequently inhibit the proliferation of human CD4+ T cells, providing a theoretical basis for its use in treating inflammatory diseases.[1][2]

This technical guide provides a comprehensive overview of the methodologies and signaling pathways relevant to the investigation of the in vivo anti-inflammatory activity of this compound. It is intended for researchers, scientists, and drug development professionals seeking to evaluate its therapeutic potential in preclinical models.

Experimental Protocols for In Vivo Anti-inflammatory Assessment

To comprehensively evaluate the in vivo anti-inflammatory effects of this compound, a battery of well-established animal models is recommended. These models induce different facets of the inflammatory response, from acute edema and vascular permeability to visceral pain.

Carrageenan-Induced Paw Edema Model

This is a widely used and highly reproducible model of acute inflammation, particularly effective for screening non-steroidal anti-inflammatory drugs (NSAIDs).[3] The inflammatory response is biphasic, with an early phase (0-2 hours) mediated by histamine (B1213489) and serotonin, and a later phase (3-6 hours) associated with the production of prostaglandins (B1171923) and the infiltration of neutrophils.[4]

Methodology:

  • Animals: Male Wistar rats or Swiss albino mice are typically used. Animals should be acclimatized for at least one week before the experiment.[5]

  • Grouping: Animals are randomly divided into several groups (n=6-8 per group):

    • Negative Control: Receives the vehicle.

    • Positive Control: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 5 mg/kg).[6]

    • Test Groups: Receive this compound at various doses.

  • Procedure:

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer (V0).[4]

    • Administer this compound (or vehicle/positive control) orally (p.o.) or intraperitoneally (i.p.) 60 minutes before inducing inflammation.[4]

    • Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw.[4][6]

    • Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[4][6]

  • Data Analysis:

    • Calculate the increase in paw volume (edema): Edema (mL) = Vt - V0.

    • Calculate the percentage inhibition of edema for the test groups relative to the control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.[4]

G cluster_0 Acclimatization & Baseline Measurement cluster_1 Treatment Administration cluster_2 Inflammation Induction & Measurement cluster_3 Data Analysis A House Animals (1 week) B Measure Initial Paw Volume (V0) A->B C Administer Vehicle (Control) B->C D Administer this compound (Test) B->D E Administer Indomethacin (Positive Control) B->E F Inject Carrageenan into Paw (t=0) C->F D->F E->F G Measure Paw Volume (Vt) at 1, 2, 3, 4, 5h F->G H Calculate Edema (Vt - V0) G->H I Calculate % Inhibition H->I

Carrageenan-Induced Paw Edema Workflow.
Croton Oil-Induced Ear Edema Model

This model is used to assess the efficacy of topically applied anti-inflammatory agents. Croton oil is a potent irritant that induces a strong inflammatory response characterized by swelling, redness, and neutrophil infiltration when applied to the skin.[7][8][9]

Methodology:

  • Animals: Male Swiss albino mice are commonly used.

  • Grouping: Animals are divided into groups (n=6-8 per group):

    • Negative Control: Receives the vehicle.

    • Positive Control: Receives a standard anti-inflammatory drug (e.g., Dexamethasone, 0.1 mg/ear).[10]

    • Test Groups: Receive this compound at various doses (e.g., 0.1, 0.5, 1.0 mg/ear).[10]

  • Procedure:

    • Induce inflammation by applying 20 µL of croton oil solution (e.g., 2.5% or 5% v/v in acetone) to the inner surface of the right ear. The left ear receives only the vehicle (acetone).[10][11]

    • Immediately after, or shortly before, apply the vehicle, this compound, or Dexamethasone to the same right ear.

    • Measure the ear thickness using a digital micrometer at specified time points (e.g., 4, 6, and 24 hours) after induction.[8][10]

    • Alternatively, after a set time (e.g., 6 hours), euthanize the animals and take a standard-sized punch biopsy from both ears and weigh them.

  • Data Analysis:

    • The degree of edema is calculated as the difference in thickness or weight between the right (treated) and left (control) ears.

    • The percentage inhibition of edema is calculated relative to the negative control group.

G cluster_0 Inflammation Induction cluster_1 Topical Treatment cluster_2 Edema Measurement cluster_3 Data Analysis A Apply Croton Oil to Right Ear C Apply Vehicle (Control) A->C D Apply this compound (Test) A->D E Apply Dexamethasone (Positive Control) A->E B Apply Acetone to Left Ear B->C B->D B->E F Measure Ear Thickness at 4, 6, 24h C->F G OR: Weigh Ear Punch Biopsy at 6h C->G D->F D->G E->F E->G H Calculate Edema (Right Ear - Left Ear) F->H G->H I Calculate % Inhibition H->I

Croton Oil-Induced Ear Edema Workflow.
Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic and anti-inflammatory activity. The intraperitoneal injection of acetic acid causes irritation of the peritoneal lining, leading to the release of inflammatory mediators like prostaglandins and bradykinin, which stimulate nociceptors and induce a characteristic writhing response (abdominal constrictions and stretching of hind limbs).[5][12] A reduction in the number of writhes indicates an analgesic/anti-inflammatory effect.[13][14]

Methodology:

  • Animals: Male Swiss albino mice are typically used. Animals should be fasted for 12-18 hours before the experiment, with free access to water.[5]

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Negative Control: Receives the vehicle.

    • Positive Control: Receives a standard analgesic drug (e.g., Diclofenac sodium, 10 mg/kg).[5]

    • Test Groups: Receive this compound at various doses.

  • Procedure:

    • Administer this compound (or vehicle/positive control) p.o. or i.p. 30-60 minutes before the acetic acid injection.[5]

    • Inject 0.6% acetic acid solution (10 mL/kg body weight) intraperitoneally to each animal.[5]

    • Immediately place each mouse in an individual observation chamber.

    • After a 5-minute latency period, count the total number of writhes for a continuous period of 20-30 minutes.[5]

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Calculate the percentage of inhibition of writhing for the test groups relative to the control group.

G cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Induction & Observation cluster_3 Data Analysis A Fast Mice (12-18h) B Administer Vehicle (Control) A->B C Administer this compound (Test) A->C D Administer Diclofenac (Positive Control) A->D E Inject Acetic Acid (i.p.) B->E C->E D->E F Observe & Count Writhes (20-30 min) E->F G Calculate Mean Writhing Count F->G H Calculate % Inhibition G->H

Acetic Acid-Induced Writhing Test Workflow.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison. Below are example templates for presenting results.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)Inhibition of Edema (%)
Vehicle Control-0.75 ± 0.05-
Indomethacin100.25 ± 0.0366.7
This compound250.55 ± 0.0426.7
This compound500.42 ± 0.0344.0
This compound1000.31 ± 0.0258.7
*p < 0.05 compared to Vehicle Control

Table 2: Effect of this compound on Croton Oil-Induced Ear Edema in Mice

Treatment GroupDose (mg/ear)Edema (mg) (Mean ± SEM)Inhibition of Edema (%)
Vehicle Control-12.5 ± 1.1-
Dexamethasone0.14.2 ± 0.566.4
This compound0.59.1 ± 0.827.2
This compound1.06.8 ± 0.645.6
p < 0.05 compared to Vehicle Control

Table 3: Effect of this compound on Acetic Acid-Induced Writhing in Mice

Treatment GroupDose (mg/kg)Number of Writhes (Mean ± SEM)Inhibition of Writhing (%)
Vehicle Control-45.2 ± 3.1-
Diclofenac Sodium1015.8 ± 1.965.0
This compound2532.5 ± 2.528.1
This compound5024.1 ± 2.246.7
This compound10018.9 ± 1.758.2
*p < 0.05 compared to Vehicle Control

Potential Signaling Pathways Involved

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation and represent probable targets for this compound.

NF-κB Signaling Pathway

The NF-κB family of transcription factors are master regulators of the inflammatory response.[15] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins.[15] Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α) or lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it induces the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.[15][16] Inhibition of IκB degradation or NF-κB translocation is a key mechanism for many anti-inflammatory drugs.

G cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ub Nucleus Nucleus NFkB->Nucleus Translocation Proteasome->IkB Degradation Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Genes Alphitolic_Acid This compound Alphitolic_Acid->IKK Inhibition?

Generalized NF-κB Signaling Pathway in Inflammation.
MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, are crucial for transducing extracellular signals into cellular responses.[17] In inflammation, these pathways are activated by cytokines and cellular stress, leading to the activation of transcription factors such as AP-1 (Activator Protein-1). This, in turn, promotes the expression of pro-inflammatory mediators. For instance, the p38 and JNK pathways are strongly linked to the production of TNF-α and IL-6.[17] Many anti-inflammatory agents exert their effects by inhibiting the phosphorylation, and thus activation, of key kinases within these cascades.

G cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (Cytokines, Stress) MAPKKK MAPKKK (e.g., MEKK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK4) MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors P Nucleus Nucleus Transcription_Factors->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Alphitolic_Acid This compound Alphitolic_Acid->MAPK Inhibition?

Generalized MAPK Signaling Pathway in Inflammation.

References

Alphitolic Acid from Agrimonia coreana: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrimonia coreana, a perennial plant of the Rosaceae family, has been a subject of interest in traditional medicine for its therapeutic properties. Recent scientific investigations have delved into its chemical constituents to uncover the bioactive compounds responsible for its medicinal effects. Among these, alphitolic acid, a pentacyclic triterpene, has emerged as a significant compound with potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound from Agrimonia coreana, with a focus on its mechanism of action and potential for therapeutic development.

Extraction and Isolation of this compound

The isolation of this compound from Agrimonia coreana involves a multi-step process of extraction and chromatographic purification. The initial extraction from the dried and ground aerial parts of the plant is typically performed with 70% ethanol (B145695), which has been shown to provide a higher yield of the extract compared to 95% ethanol.[1] The subsequent purification involves systematic fractionation and chromatography to isolate the pure compound.

Quantitative Data on Extraction and Purification

The following table summarizes the quantitative data related to the extraction and purification of this compound and its inhibitory activities.

ParameterValueReference
Extraction Yield (70% Ethanol Extract) 10.85%[1]
This compound (ACC-311) Purity 93.81%[1]
ICRAC Inhibition by 70% Ethanol Extract 81.27 ± 3.880%[1]
ICRAC Inhibition by 95% Ethanol Extract 73.23 ± 8.790%[1]
ICRAC Inhibition by Chloroform (B151607) Fraction 92.84 ± 1.901%[1]
ICRAC Inhibition by n-Hexane Fraction 76.02 ± 5.654%[1]
ICRAC Inhibition by Ethyl Acetate (B1210297) Fraction 43.31 ± 3.439%[1]
This compound IC50 for ICRAC Inhibition 17.52 ± 2.458 µM[1]
Experimental Protocols
  • Material Preparation: The dried aerial parts of Agrimonia coreana are pulverized into a fine powder.[2]

  • Extraction: The powdered plant material (e.g., 30 kg) is mixed with a 20-fold volume of 70% ethanol (600 L).[2]

  • Circulation Extraction: The mixture is subjected to circulation extraction at approximately 70°C for 4 hours.[2]

  • Filtration: The primary extract is filtered through filter paper to remove solid plant debris.[2]

  • Concentration: The filtered extract is concentrated under reduced pressure at a temperature of 55°C to 60°C to a Brix level of approximately 29–33.[2]

  • Freeze-Drying: The concentrated extract is then freeze-dried to obtain a powdered extract.[1]

  • Solvent Partitioning: The crude 70% ethanol extract is suspended in water and sequentially partitioned with n-hexane, chloroform (CHCl3), ethyl acetate (EtOAc), and n-butanol (BuOH).[1]

  • Silica (B1680970) Gel Column Chromatography: The chloroform-soluble fraction, which exhibits the highest inhibitory activity on Ca2+ release-activated Ca2+ (CRAC) channels, is subjected to silica gel open column chromatography.[3]

  • Sephadex LH-20 Column Chromatography: Fractions from the silica gel column are further purified using a Sephadex LH-20 column with a mobile phase of chloroform and methanol (B129727) (1:1 mixture).[3]

  • Preparative ODS MPLC: The active fractions from the Sephadex column are then subjected to preparative ODS (octadecylsilane) medium-pressure liquid chromatography (MPLC).

  • Preparative HPLC: Final purification to yield pure this compound (ACC-311) is achieved through preparative high-performance liquid chromatography (HPLC) on an ODS column with a gradient of aqueous acetonitrile.[4]

Biological Activity of this compound

This compound isolated from Agrimonia coreana has demonstrated significant anti-inflammatory effects.[1][5][6][7] Its primary mechanism of action is the inhibition of CRAC channels, which play a crucial role in T cell activation and the subsequent inflammatory cascade.

Anti-inflammatory Activity

This compound exhibits a dose-dependent inhibitory effect on CRAC channel activity, which in turn suppresses the increase of intracellular calcium concentration.[1][5][6][7] This inhibition of calcium influx is critical as it is a key signaling event in T cell activation.

ExperimentConcentrationResult (Inhibition)Reference
ICRAC Inhibition 1.0 µM6.17 ± 1.057%[1]
10.0 µM34.46 ± 6.067%[1]
100 µM75.22 ± 2.956%[1]
Human CD4+ T Cell Proliferation 3 µM10.78 ± 2.320%
10 µM31.31 ± 1.011%
30 µM80.48 ± 8.109%
Signaling Pathway of this compound's Anti-inflammatory Action

The anti-inflammatory effect of this compound is mediated through the inhibition of the CRAC channel signaling pathway in T cells. The binding of an antigen to the T cell receptor (TCR) initiates a cascade that leads to the depletion of calcium from the endoplasmic reticulum (ER). This depletion is sensed by the stromal interaction molecule 1 (STIM1), which then activates the ORAI1 protein, the pore-forming subunit of the CRAC channel, in the plasma membrane. The influx of extracellular calcium through the activated ORAI1 channel leads to the activation of calcineurin, which in turn dephosphorylates the nuclear factor of activated T cells (NFAT). Dephosphorylated NFAT then translocates to the nucleus and induces the transcription of pro-inflammatory cytokine genes, such as Interleukin-2 (IL-2). This compound inhibits the influx of calcium through the ORAI1 channel, thereby disrupting this signaling cascade and suppressing the inflammatory response.

G This compound Signaling Pathway in T-Cells cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Antigen Antigen TCR TCR Antigen->TCR binds Ca2+_store Ca2+ Store TCR->Ca2+_store triggers release ORAI1 ORAI1 Ca2+_cyto Ca2+ (Cytosol) ORAI1->Ca2+_cyto Ca2+ influx STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active) STIM1_inactive->STIM1_active STIM1_active->ORAI1 activates Ca2+_ER Ca2+ (ER) Calcineurin_inactive Calcineurin (inactive) Ca2+_cyto->Calcineurin_inactive activates Calcineurin_active Calcineurin (active) Calcineurin_inactive->Calcineurin_active NFATp NFAT-P Calcineurin_active->NFATp dephosphorylates NFAT NFAT NFATp->NFAT Gene_Transcription Pro-inflammatory Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription translocates to nucleus and induces Alphitolic_Acid This compound Alphitolic_Acid->ORAI1 inhibits Ca2+_store->STIM1_inactive depletion activates

This compound's Inhibition of the CRAC Channel Pathway.
Other Potential Biological Activities

While the anti-inflammatory effects of this compound from Agrimonia coreana are well-documented, research into other biological activities is ongoing. Extracts from the Agrimonia genus have been reported to possess antiviral and anti-cancer properties.[8] For instance, Agrimonia pilosa extracts have shown potent antiviral activity against SARS-CoV-2.[8] Furthermore, derivatives of this compound from other natural sources have exhibited anticancer activities. These findings suggest that this compound from Agrimonia coreana may have a broader spectrum of therapeutic applications that warrant further investigation.

Experimental Workflow

The overall workflow for the discovery and characterization of this compound from Agrimonia coreana is a systematic process that integrates extraction, purification, and biological activity assessment.

G Experimental Workflow for this compound Discovery Start Start: Dried Agrimonia coreana Extraction 70% Ethanol Extraction Start->Extraction Fractionation Solvent Partitioning (Hexane, Chloroform, EtOAc, BuOH) Extraction->Fractionation Activity_Screening CRAC Channel Inhibition Assay Fractionation->Activity_Screening Purification Chromatographic Purification (Silica, Sephadex, MPLC, HPLC) Activity_Screening->Purification Active Fraction (Chloroform) Structure_Elucidation Structural Elucidation (NMR, MS) Purification->Structure_Elucidation Pure_Compound Pure this compound Structure_Elucidation->Pure_Compound Biological_Assays Biological Activity Assays (T-Cell Proliferation, etc.) Pure_Compound->Biological_Assays Data_Analysis Data Analysis and Mechanism of Action Studies Biological_Assays->Data_Analysis End Conclusion: Therapeutic Potential Data_Analysis->End

Workflow for this compound Discovery and Characterization.

Conclusion

This compound, a triterpenoid (B12794562) isolated from Agrimonia coreana, has been identified as a potent inhibitor of CRAC channels, leading to significant anti-inflammatory effects through the suppression of T cell activation. The detailed protocols for its extraction and purification, along with the quantitative data on its biological activity, provide a solid foundation for further research and development. The elucidated signaling pathway offers a clear mechanism of action, highlighting its potential as a therapeutic agent for inflammatory diseases. Future studies should focus on exploring the full range of its biological activities, including potential anti-cancer and antiviral effects, and on optimizing its formulation for clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Alphitolic Acid from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alphitolic acid, a pentacyclic triterpenoid (B12794562), has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory and pro-apoptotic properties. Notably, this compound has been shown to induce apoptosis by blocking the Akt–NF-κB signaling pathway.[1] This document provides detailed protocols for the extraction of this compound from plant materials, quantitative data for the optimization of extraction parameters, and a visual representation of the experimental workflow and the relevant signaling pathway.

Data Presentation: Optimizing Extraction of Triterpenoids

The successful extraction of this compound, a type of triterpenoid, is contingent on several key parameters. The following tables summarize quantitative data from various studies on triterpenoid extraction, offering a comparative overview to guide the optimization of your specific protocol.

Table 1: Comparison of Optimal Conditions for Triterpenoid Extraction

Plant SourceExtraction MethodOptimal SolventSolid-to-Liquid Ratio (g/mL)Temperature (°C)Time (minutes)Reference
Loquat PeelUltrasonic-Assisted Extraction (UAE)71% Ethanol (B145695)1:103045[2]
Sour Cherry PomaceMaceration51% Ethanol1:127580-100[3]
Moroccan PropolisUltrasound-Assisted Extraction58% Ethanol1:30-15[4]
Brewers' Spent GrainMacerationWater1:10 - 1:1330-35-[5]
Centella asiaticaMaceration90% Methanol1:25--[6]

Table 2: Comparison of Triterpenoid Yields using Different Extraction Methods

Plant SourceExtraction MethodSolventYieldReference
Cannabis RootsSubcritical Dimethyl Ether Extraction (SDMEE)DME:Water (80:20 w/w)Higher than conventional methods[7]
Cannabis RootsChloroform-Soxhlet ExtractionChloroform-[7]
Cannabis RootsEthanol-Soxhlet ExtractionEthanol-[7]
Myrtaceae LeavesAlkalinized Ethanol Extraction2% NaOH in 95% EthanolPigment-free, low-polyphenol extracts[8]
Loquat PeelUltrasonic-Assisted Extraction (UAE)71% Ethanol-[2]

Experimental Protocols

This section outlines a detailed, generalized protocol for the extraction and purification of this compound from plant material. This protocol is a synthesis of established methods for triterpenoid extraction and should be optimized for your specific plant source.

Protocol 1: General Solvent Extraction of this compound

1. Sample Preparation:

  • Wash fresh plant material to remove debris.

  • Dry the plant material to a constant weight, either in an oven at 40-50°C or by freeze-drying.

  • Grind the dried material into a fine powder (30-40 mesh size is optimal) to increase the surface area for extraction.[9]

2. Extraction:

  • Weigh the powdered plant material and place it in an appropriate vessel (e.g., an Erlenmeyer flask).

  • Add an organic solvent such as ethanol, methanol, or a mixture of hexane (B92381) and acetone. A 70% ethanol solution is a common starting point.[2][10] The choice of solvent should be based on the polarity of this compound.

  • Maintain a solid-to-liquid ratio that ensures complete immersion of the plant material, typically ranging from 1:10 to 1:30 (g/mL).

  • Agitate the mixture using a magnetic stirrer or orbital shaker at room temperature. Extraction time can vary from several hours to 24 hours.[10] For enhanced efficiency, ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed, which often require shorter extraction times.[2]

3. Filtration and Concentration:

  • Separate the extract from the solid plant residue by filtration through Whatman No. 1 filter paper, possibly using a Büchner funnel.

  • Wash the residue with a small volume of the extraction solvent to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature of 45-60°C under reduced pressure to remove the solvent.

4. Purification by Column Chromatography:

  • The resulting crude extract can be further purified using column chromatography.

  • Stationary Phase: Silica (B1680970) gel (40-63 µm particle size) is commonly used.[11]

  • Mobile Phase: A gradient of solvents with increasing polarity is typically used for elution. A common starting point is a mixture of n-hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture and pack it into a glass column.

    • Dissolve the crude extract in a minimal amount of the initial solvent and load it onto the top of the column.

    • Begin elution with the starting solvent mixture, collecting fractions.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

    • Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Mandatory Visualizations

Experimental Workflow

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., 70% Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration chromatography Column Chromatography concentration->chromatography analysis Analysis (TLC, HPLC) chromatography->analysis pure_compound Pure this compound analysis->pure_compound

Caption: General workflow for the extraction and purification of this compound.

Signaling Pathway

Signaling_Pathway cluster_pathway This compound-Mediated Apoptosis cluster_akt_nfkb Akt-NF-κB Pathway cluster_apoptosis Cellular Response alphitolic_acid This compound akt Akt alphitolic_acid->akt Blocks nfkb NF-κB akt->nfkb apoptosis Apoptosis nfkb->apoptosis Inhibition of NF-κB leads to

Caption: this compound induces apoptosis by blocking the Akt-NF-κB signaling pathway.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Alphitolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of Alphitolic acid, a pentacyclic triterpenoid (B12794562) with significant anti-inflammatory and cytotoxic properties, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The detailed protocols and data presented herein are intended to support researchers in the identification, characterization, and quantification of this compound in various matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an essential technique for the unambiguous structural elucidation of complex natural products like this compound. 1D (¹H and ¹³C) and 2D NMR experiments provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecular structure.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) or pyridine-d₅. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton AssignmentChemical Shift (δ ppm)MultiplicityCoupling Constant (J in Hz)
H-23.81m
H-33.36m
H-50.78d9.5
H-125.35t3.5
H-182.20d11.0
H-231.08s
H-241.03s
H-250.93s
H-261.07s
H-271.00s
H-29a4.69s
H-29b4.59s
H-301.70s

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon AssignmentChemical Shift (δ ppm)
C-139.6
C-268.7
C-383.4
C-439.2
C-555.5
C-618.4
C-734.2
C-840.9
C-949.7
C-1037.2
C-1121.4
C-12125.4
C-13138.8
C-1442.8
C-1527.0
C-1629.3
C-1747.8
C-1848.7
C-1947.8
C-20150.4
C-2129.6
C-2234.0
C-2328.1
C-2416.8
C-2516.0
C-2616.2
C-2714.7
C-28180.2
C-29109.8
C-3019.1
Experimental Protocol for NMR Analysis

This protocol outlines the steps for acquiring high-quality NMR spectra of this compound.

1.2.1. Sample Preparation

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, pyridine-d₅) in a clean, dry vial.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Transfer the solution to a 5 mm NMR tube.

1.2.2. NMR Data Acquisition

NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-8192 (due to the low natural abundance of ¹³C).

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

1.2.3. Data Processing and Analysis

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra and calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

  • Assign the signals in the ¹³C NMR spectrum with the aid of DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

  • Utilize 2D NMR data (COSY, HSQC, HMBC, and NOESY) to confirm and complete the structural assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Sample Dissolve Dissolve in Deuterated Solvent + TMS Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Spectrometer High-Field NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR 1D ¹H NMR NMR_Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Spectrometer->TwoD_NMR Processing Fourier Transform, Phasing, Calibration H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Assignment Signal Assignment (1D & 2D Spectra) Processing->Assignment Structure Structure Elucidation Assignment->Structure Mass_Spec_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Cleanup Purification (SPE) Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC ESI Electrospray Ionization (Negative Mode) LC->ESI MS Tandem Mass Spectrometry (MS/MS) ESI->MS Identification Identification of Precursor & Product Ions MS->Identification Fragmentation Fragmentation Pattern Analysis Identification->Fragmentation Quantification Quantification (MRM) Identification->Quantification Fragmentation_Pathway cluster_frags Primary Fragments cluster_sec_frags Secondary Fragments M_H [M-H]⁻ m/z 471.3 Frag1 [M-H-H₂O]⁻ m/z 453.3 M_H->Frag1 - H₂O Frag3 RDA Fragment m/z 248.2 M_H->Frag3 RDA Frag2 [M-H-H₂O-CO]⁻ m/z 425.3 Frag1->Frag2 - CO Frag4 [M-H-2H₂O-CO]⁻ m/z 407.3 Frag2->Frag4 - H₂O Frag5 RDA - COOH m/z 203.2 Frag3->Frag5 - COOH

Application Notes and Protocols: Alphitolic Acid Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alphitolic acid is a pentacyclic triterpenoid (B12794562) compound with demonstrated anti-inflammatory, anti-cancer, and pro-apoptotic properties.[1][] Found in various plant sources, including quercus aliena and Ziziphus jujuba, it has garnered significant interest for its therapeutic potential.[1][] A critical technical aspect for its preclinical evaluation is its solubility in aqueous solutions suitable for in vitro assays. Like many triterpenoids, this compound is a lipophilic molecule with low aqueous solubility, presenting a challenge for cell-based studies.[3][4]

These application notes provide detailed protocols for the solubilization of this compound for use in common in vitro assays, along with a summary of its biological activities and mechanisms of action.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to developing effective solubilization strategies.

PropertyValueSource
Molecular FormulaC₃₀H₄₈O₄[][5][6]
Molecular Weight472.7 g/mol [][5]
AppearancePowder[]
LogP7.2[5]

Solubility Data

This compound exhibits poor solubility in water but is soluble in several organic solvents. The choice of solvent is critical for preparing stock solutions that can be further diluted in aqueous cell culture media without precipitation.

SolventSolubilityNotesSource
Dimethyl Sulfoxide (DMSO)50 mg/mL (105.78 mM)Requires sonication for complete dissolution.[7]
ChloroformSoluble-[8]
DichloromethaneSoluble-[8]
Ethyl AcetateSoluble-[8]
AcetoneSoluble-[8]
10% DMSO in Corn Oil≥ 5 mg/mL (10.58 mM)Suitable for in vivo administration.[7]

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO. This high-concentration stock allows for minimal solvent carryover into the final cell culture medium.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 50 mM stock solution, weigh 23.64 mg of this compound (MW: 472.7 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Initial Mixing: Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.

  • Sonication: Place the tube in a water bath sonicator and sonicate until the this compound is completely dissolved.[7] This may take several minutes. Visually inspect the solution to ensure no particulate matter remains.

  • Sterilization: While DMSO at high concentrations is generally sterile, if required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with organic solvents.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A product data sheet suggests stability for up to 6 months at -80°C and 1 month at -20°C when protected from light.[7][9]

Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells. It is crucial to ensure that the final concentration of DMSO in the culture medium remains non-toxic to the cells (typically ≤ 0.5%).

Materials:

  • 50 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing the Stock: Thaw an aliquot of the 50 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation upon direct addition of the highly concentrated stock to the medium, prepare an intermediate dilution in the cell culture medium. For example, to prepare a 1 mM intermediate solution, add 2 µL of the 50 mM stock to 98 µL of pre-warmed medium. Mix thoroughly by gentle pipetting.

  • Final Dilution: Add the required volume of the intermediate or stock solution to the final volume of cell culture medium needed for your experiment. For example, to achieve a final concentration of 20 µM in 10 mL of medium, add 200 µL of the 1 mM intermediate solution.

  • Mixing: Immediately after adding the this compound solution, mix the medium gently but thoroughly by inverting the tube or swirling the flask.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used.

  • Concentration Range for Assays: Published studies have used this compound in the range of 0-30 µM for cell-based assays.[1]

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway

This compound has been shown to induce apoptosis by blocking the Akt–NF-κB signaling pathway.[1]

Alphitolic_Acid_Signaling Alphitolic_Acid This compound Akt Akt Alphitolic_Acid->Akt NFkB NF-κB Akt->NFkB Apoptosis Apoptosis NFkB->Apoptosis

Caption: this compound's mechanism of inducing apoptosis.

Experimental Workflow for In Vitro Assays

The following diagram illustrates a typical workflow for conducting an in vitro assay with this compound.

Experimental_Workflow A Prepare 50 mM This compound Stock in DMSO C Prepare Working Solutions in Culture Medium A->C B Culture Cells to Desired Confluency D Treat Cells with This compound and Vehicle Control B->D C->D E Incubate for Specified Time D->E F Perform Cell-Based Assay (e.g., Viability, Apoptosis) E->F G Data Analysis F->G

Caption: General workflow for in vitro cell-based assays.

Troubleshooting and Considerations

  • Precipitation: If precipitation is observed upon dilution in the culture medium, try a serial dilution approach with intermediate steps. Ensure the medium is pre-warmed, as lower temperatures can decrease solubility.

  • DMSO Toxicity: Always maintain the final DMSO concentration below the toxic threshold for your specific cell line. It is recommended to perform a dose-response curve for DMSO alone to determine its effect on cell viability.

  • Compound Stability: While stable when frozen in DMSO, the stability of this compound in aqueous culture medium over extended periods should be considered. For long-term experiments, replenishing the medium with freshly diluted compound may be necessary.

  • Alternative Solubilization Methods: For certain applications where DMSO is not suitable, other strategies could be explored, such as the use of cyclodextrins or formulation into liposomes. However, these methods require more extensive development and validation. For acidic compounds, dissolving in a weak base like NaOH and then neutralizing the pH in the final medium is a common strategy, though this should be tested empirically for this compound.[10]

By following these guidelines, researchers can effectively prepare this compound solutions for in vitro studies, enabling the consistent and reliable investigation of its biological activities.

References

Preparing Alphitolic Acid Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alphitolic acid is a naturally occurring pentacyclic triterpenoid (B12794562) compound found in various plant species.[1][2] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[3][4] As a potent inhibitor of various signaling pathways, such as Akt-NF-κB, it is a valuable tool in cancer and inflammation research.[5][6] Accurate and reproducible experimental results rely on the correct preparation of this compound stock solutions. This document provides a detailed protocol for preparing, storing, and handling these solutions to ensure their stability and efficacy in research applications.

Physicochemical and Solubility Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. The following table summarizes key data for this compound.

ParameterValueSource
CAS Number 19533-92-7[1][2]
Molecular Formula C₃₀H₄₈O₄[1][6]
Molecular Weight 472.7 g/mol [1][7]
Purity Typically >97%[2][7]
Appearance Powder[8]
Solubility (in DMSO) 50 mg/mL (105.78 mM); may require sonication[4]
Other Potential Solvents Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3][8]
Storage (Solid) 0°C (short term), -20°C (long term), desiccated[7]
Storage (in Solvent) -80°C for up to 6 months; -20°C for up to 1 month (protect from light)[5]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a detailed, step-by-step procedure for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous/High-Purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes. This prevents moisture condensation on the compound.

  • Weighing: On an analytical balance, carefully weigh the desired amount of this compound into a sterile microcentrifuge tube. To prepare 1 mL of a 10 mM stock solution, weigh 4.727 mg of this compound.

    • Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 472.7 g/mol * 1000 mg/g = 4.727 mg

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the weighed this compound. For a 10 mM stock solution, add 1 mL of DMSO.

  • Mixing: Securely cap the tube and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Sonication (Optional): If the compound does not fully dissolve with vortexing, place the tube in an ultrasonic water bath for short intervals (e.g., 5-10 minutes) until the solution is clear.[4] Avoid excessive heating.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) microcentrifuge tubes or vials. The volume of each aliquot should be tailored to your typical experimental needs.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[5] Always protect the solutions from light.

Experimental Workflow Diagram

Alphitolic_Acid_Stock_Preparation Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution Check cluster_storage Storage start Start: Obtain this compound (Solid) equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh this compound equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent mix Vortex to Dissolve add_solvent->mix check_dissolved Completely Dissolved? mix->check_dissolved sonicate Ultrasonicate if Necessary check_dissolved->sonicate No aliquot Aliquot into Single-Use Vials check_dissolved->aliquot Yes sonicate->mix store Store at -20°C or -80°C (Protect from Light) aliquot->store finish End: Ready for Use store->finish

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Notes and Protocols for Investigating the Dose-Dependent Effects of Alphitolic Acid on Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alphitolic acid, a naturally occurring pentacyclic triterpene, has demonstrated significant anti-inflammatory and anti-cancer properties. Notably, it exhibits a dose-dependent inhibitory effect on various cancer cell lines, primarily through the induction of apoptosis and autophagy, and the modulation of key signaling pathways. These application notes provide a comprehensive overview of the dose-dependent effects of this compound on various cell lines, detailed protocols for key experiments, and visual representations of the implicated signaling pathways to guide further research and drug development efforts.

Data Presentation

The following table summarizes the quantitative data on the effects of this compound on different cell lines.

Cell LineCancer TypeParameterConcentration/DoseEffect
HSC-3 Oral Squamous CarcinomaProliferation0-30 µM (72h)Dose-dependent inhibition
SCC2095 Oral Squamous CarcinomaProliferation0-30 µM (72h)Dose-dependent inhibition
SCC4 Oral Squamous CarcinomaProliferation0-30 µM (72h)Dose-dependent inhibition
SCC4 Oral Squamous CarcinomaApoptosis0-25 µM (72h)Dose-dependent increase
SCC4 Oral Squamous CarcinomaAutophagy (LC3B-II expression)0-25 µM (3-72h)Dose- and time-dependent increase
RAW 264.7 MacrophageNitric Oxide (NO) Production0-25 µM (72h)IC50: 17.6 µM
RAW 264.7 MacrophageTNF-α Production0-25 µM (72h)IC50: 22.7 µM

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

Akt-NF-κB Signaling Pathway

This compound has been shown to block the Akt-NF-κB signaling pathway. This inhibition leads to a decrease in the expression of anti-apoptotic proteins, thereby promoting apoptosis in cancer cells.

Akt_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alphitolic_Acid This compound p_Akt p-Akt Alphitolic_Acid->p_Akt Inhibits Akt Akt Akt->p_Akt Phosphorylation p_IκBα p-IκBα p_Akt->p_IκBα Phosphorylates IκBα IκBα NF_kB NF-κB p_IκBα->NF_kB Releases NF_kB->IκBα Inhibited by Bcl_2 Bcl-2 (Anti-apoptotic) NF_kB->Bcl_2 Upregulates Nucleus Nucleus Apoptosis Apoptosis Bcl_2->Apoptosis Inhibits

This compound inhibits the Akt-NF-κB signaling pathway.
p53 Signaling Pathway

This compound treatment leads to an increase in the phosphorylation and expression of the tumor suppressor protein p53. This activation of p53 can, in turn, induce apoptosis and cell cycle arrest. The decreased expression of MDM2, an E3 ligase that targets p53 for degradation, further stabilizes p53.

p53_Pathway cluster_regulation p53 Regulation Alphitolic_Acid This compound p_p53 p-p53 (Active) Alphitolic_Acid->p_p53 Increases MDM2 MDM2 Alphitolic_Acid->MDM2 Decreases Expression p53 p53 p53->p_p53 Phosphorylation Apoptosis Apoptosis p_p53->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest p_p53->Cell_Cycle_Arrest Induces MDM2->p53 Degradation

This compound activates the p53 signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the dose-dependent effects of this compound.

Experimental Workflow

Experimental_Workflow cluster_assays Biological Assays Start Start Cell_Culture Cell Culture (e.g., HSC-3, SCC4) Start->Cell_Culture Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Autophagy_Assay Autophagy Assay (Western Blot for LC3B-II) Treatment->Autophagy_Assay Western_Blot Western Blot (Akt, p53, etc.) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Autophagy_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

A general workflow for studying this compound's effects.
Protocol 1: Cell Culture and Treatment

  • Cell Lines: Human oral squamous carcinoma cell lines (HSC-3, SCC2095, SCC4) and murine macrophage cell line (RAW 264.7) can be obtained from a reputable cell bank.

  • Culture Medium: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 15, 20, 25, 30 µM). Ensure the final DMSO concentration in the culture medium is less than 0.1%.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for the desired time (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described above.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Protocol 4: Western Blot Analysis
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p53, p53, LC3B, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 5: Autophagy Detection (LC3B-II Accumulation)
  • Follow Western Blot Protocol: Perform Western blotting as described in Protocol 4.

  • Primary Antibody: Use a primary antibody specific for LC3B.

  • Analysis: Autophagy induction is indicated by an increase in the conversion of the cytosolic form of LC3B (LC3B-I) to the lipidated, autophagosome-associated form (LC3B-II). This is observed as an increase in the intensity of the LC3B-II band (approximately 14 kDa) relative to the LC3B-I band (approximately 16 kDa) or a loading control like β-actin.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, acting through the dose-dependent induction of apoptosis and autophagy in cancer cells. Its mechanism of action involves the inhibition of the pro-survival Akt-NF-κB pathway and the activation of the tumor-suppressive p53 pathway. The provided protocols and pathway diagrams serve as a valuable resource for researchers investigating the therapeutic potential of this compound and similar natural compounds. Further studies are warranted to elucidate the full spectrum of its molecular targets and to evaluate its efficacy and safety in preclinical and clinical settings.

Application Notes and Protocols for Alphitolic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alphitolic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant interest within the scientific community due to its potent anti-inflammatory, anti-cancer, and pro-apoptotic properties. This document provides detailed application notes and experimental protocols for utilizing this compound in cell culture studies. The information presented herein is intended to guide researchers in investigating the mechanisms of action and therapeutic potential of this compound.

This compound has been shown to exert its biological effects through the modulation of key cellular signaling pathways, primarily by blocking the Akt-NF-κB signaling cascade.[1] This inhibition leads to the induction of apoptosis and autophagy in cancer cells, making it a promising candidate for cancer research.[1] Additionally, its ability to down-regulate the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) underscores its potential in inflammation research.[1]

Data Presentation

The following tables summarize the quantitative effects of this compound in various cell lines as reported in the literature.

Table 1: Anti-proliferative and Pro-apoptotic Effects of this compound on Oral Cancer Cells

Cell LineTreatment DurationConcentration (µM)Effect
HSC-3, SCC2095, SCC472 hours0-30Dose-dependent inhibition of cell proliferation.[1]
SCC472 hoursNot specifiedIncreased percentage of apoptotic cells from 11.8% to 25.1% in a dose-dependent manner.[1]

Table 2: Effects of this compound on Autophagy in Oral Cancer Cells

Cell LineTreatment DurationConcentration (µM)Effect
SCC43-72 hours0-25Dose- and time-dependent increase in the expression of autophagosome marker LC3B-II.[1]
SCC472 hours0-25Increased expression of autophagy-related protein 7 (Atg7).[1]

Table 3: Anti-inflammatory Effects of this compound on Macrophages

Cell LineTreatment DurationParameterIC50 (µM)
RAW 264.772 hoursNO production17.6[1]
RAW 264.772 hoursTNF-α production22.7[1]

Signaling Pathways

This compound primarily targets the Akt-NF-κB signaling pathway, a critical regulator of cell survival, proliferation, and inflammation. By inhibiting Akt phosphorylation, it prevents the subsequent activation of NF-κB and its downstream pro-survival targets like Bcl-2.

Alphitolic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Growth Factors Akt Akt PI3K->Akt PIP3 p-Akt p-Akt Akt->p-Akt NF-κB_complex NF-κB/IκBα p-Akt->NF-κB_complex Phosphorylates IκBα Apoptosis_Induction Apoptosis p-Akt->Apoptosis_Induction IκBα IκBα p-IκBα p-IκBα NF-κB NF-κB NF-κB_complex->NF-κB IκBα degradation NF-κB_n NF-κB NF-κB->NF-κB_n Alphitolic_Acid This compound Alphitolic_Acid->p-Akt Inhibits Autophagy_Induction Autophagy Alphitolic_Acid->Autophagy_Induction Gene_Expression Pro-survival & Inflammatory Genes (e.g., Bcl-2) NF-κB_n->Gene_Expression

Caption: this compound inhibits the Akt/NF-κB pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Target cancer cell line (e.g., SCC4, HSC-3, SCC2095)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should range from 0 to 30 µM. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (0-30 µM) B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Read absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Western Blot Analysis for Signaling Proteins

This protocol details the detection of key proteins in the Akt-NF-κB pathway and markers of autophagy.

Materials:

  • This compound

  • Target cell line (e.g., SCC4)

  • Complete culture medium

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-NF-κB, anti-IκBα, anti-LC3B, anti-p53, anti-MDM2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0-25 µM) for the desired time (e.g., 72 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Protocol 3: Apoptosis Assay by Flow Cytometry

This protocol describes the quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • This compound

  • Target cell line (e.g., SCC4)

  • Complete culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound as described for the Western blot protocol.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension and resuspend the pellet in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Disclaimer

These protocols provide a general framework. Researchers should optimize conditions such as cell density, reagent concentrations, and incubation times for their specific experimental setup. All work should be conducted using appropriate aseptic techniques in a certified cell culture hood. This compound is for research use only and not for human consumption.

References

Alphitolic Acid: In Vivo Applications and Experimental Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alphitolic acid, a pentacyclic triterpene, has garnered significant interest within the scientific community for its potential therapeutic applications. Primarily recognized for its anti-inflammatory and antioxidant properties, emerging research also suggests possible anti-cancer activities. This document provides a comprehensive overview of the available in vivo data for this compound in various animal models. It is designed to serve as a practical guide, offering detailed experimental protocols and summarizing key quantitative findings to facilitate further preclinical investigation of this promising natural compound. Researchers are advised to use these protocols as a foundation, with the understanding that optimization may be necessary for specific experimental contexts.

I. Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects in preclinical models. The primary mechanism of action is linked to the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.

Quantitative Data Summary
Animal ModelCompoundDosingEfficacyReference
TPA-Induced Mouse Ear EdemaThis compound0.1 - 1.6 µmol/earED₅₀: 0.20 µmol/ear[1]
TPA-Induced Mouse Ear EdemaIndomethacin (B1671933) (control)0.2 - 1.4 µmol/earED₅₀: 0.38 µmol/ear[1]
Experimental Protocol: TPA-Induced Mouse Ear Edema

This protocol outlines a standard procedure for inducing acute inflammation in a mouse ear model using 12-O-tetradecanoylphorbol-13-acetate (TPA) to evaluate the topical anti-inflammatory effects of this compound.

Materials:

  • This compound

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Indomethacin (positive control)

  • Acetone (B3395972) (vehicle)

  • Male CF-1 mice (or a similar strain), 8-10 weeks old

  • Micropipettes

  • Thickness gauge (e.g., digital micrometer)

  • Analytical balance

  • Punch biopsy tool (4-5 mm diameter)

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

  • Preparation of Solutions:

    • Dissolve TPA in acetone to a final concentration of 0.01% (w/v).

    • Prepare various concentrations of this compound and indomethacin in acetone.

  • Experimental Groups:

    • Group 1: Vehicle control (Acetone)

    • Group 2: TPA + Vehicle

    • Group 3: TPA + Indomethacin (positive control)

    • Group 4-n: TPA + this compound (various doses)

  • Induction of Edema and Treatment:

    • Administer the test compounds (this compound or indomethacin) or vehicle topically to both the inner and outer surfaces of the right ear of each mouse (20 µL total volume).

    • After 30 minutes, apply 20 µL of the TPA solution to the same ear.

    • The left ear serves as an internal, untreated control.

  • Assessment of Edema:

    • After 6 hours, euthanize the mice.

    • Measure the thickness of both ears using a thickness gauge.

    • Using a punch biopsy tool, collect a standard-sized section from the central part of both ears and weigh them.

  • Data Analysis:

    • The extent of edema is calculated as the difference in weight or thickness between the right (treated) and left (untreated) ears.

    • Calculate the percentage of inhibition of edema for each treatment group compared to the TPA + Vehicle group using the following formula:

      • % Inhibition = [1 - (Edema_treated / Edema_control)] * 100

    • Determine the ED₅₀ value for this compound using dose-response curve analysis.

Signaling Pathway

TPA_Inflammation_Pathway TPA-Induced Inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TPA TPA PKC Protein Kinase C (PKC) TPA->PKC Activates IKK IKK Complex PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes Activates Transcription of Inflammation Inflammation (Edema) Inflammatory_Genes->Inflammation Alphitolic_Acid This compound Alphitolic_Acid->IKK Inhibits

TPA-Induced Inflammatory Pathway and this compound's Target.

II. Antioxidant Activity

A derivative of this compound, p-coumaroyl this compound, has been evaluated for its in vivo antioxidant properties. This section details the protocol used in a study with rats.

Quantitative Data Summary
Animal ModelCompoundDosing (oral)DurationBiomarker ChangesReference
Wistar Ratsp-coumaroyl this compound extract50, 100, 150, 200 mg/kg/day14 days↓ MDA, ↑ GSH, ↑ GPx, ↑ CAT, ↓ SOD[2]
Experimental Protocol: In Vivo Antioxidant Activity in Rats

This protocol describes the evaluation of the antioxidant effects of p-coumaroyl this compound extract in rats.

Materials:

  • p-coumaroyl this compound extract

  • Male Wistar rats (150-200g)

  • Oral gavage needles

  • Centrifuge

  • Spectrophotometer

  • Reagents for MDA, GSH, GPx, CAT, and SOD assays

Procedure:

  • Animal Acclimatization: As described in the previous protocol.

  • Experimental Groups:

    • Group 1: Normal Control (Vehicle: distilled water)

    • Group 2: p-coumaroyl this compound extract (50 mg/kg)

    • Group 3: p-coumaroyl this compound extract (100 mg/kg)

    • Group 4: p-coumaroyl this compound extract (150 mg/kg)

    • Group 5: p-coumaroyl this compound extract (200 mg/kg)

  • Administration: Administer the respective treatments orally via gavage once daily for 14 consecutive days.

  • Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.

  • Biochemical Analysis:

    • Prepare erythrocyte lysates from the blood samples.

    • Measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.

    • Measure the levels of reduced glutathione (B108866) (GSH) and the activities of antioxidant enzymes: glutathione peroxidase (GPx), catalase (CAT), and superoxide (B77818) dismutase (SOD) using established spectrophotometric methods.

  • Data Analysis: Compare the levels of the biomarkers in the treatment groups to the normal control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Experimental Workflow

Antioxidant_Workflow In Vivo Antioxidant Activity Workflow start Start acclimatization Animal Acclimatization (Wistar Rats) start->acclimatization grouping Divide into Experimental Groups acclimatization->grouping administration Daily Oral Administration (14 days) grouping->administration blood_collection Blood Sample Collection administration->blood_collection biochemical_analysis Biochemical Analysis (MDA, GSH, GPx, CAT, SOD) blood_collection->biochemical_analysis data_analysis Statistical Data Analysis biochemical_analysis->data_analysis end End data_analysis->end

Workflow for In Vivo Antioxidant Study.

III. Anti-Cancer Activity (Representative Protocol)

Currently, there is a lack of published in vivo studies specifically investigating the anti-cancer effects of this compound. However, based on its in vitro activity, a subcutaneous xenograft model is a logical next step. The following is a representative protocol that can be adapted for this purpose.

Experimental Protocol: Subcutaneous Xenograft Model

Materials:

  • Human cancer cell line with known in vitro sensitivity to this compound (e.g., oral squamous carcinoma cells).

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID).

  • This compound.

  • Vehicle for administration (e.g., corn oil with DMSO).

  • Matrigel (optional, to enhance tumor take-rate).

  • Cell culture reagents.

  • Calipers for tumor measurement.

Procedure:

  • Cell Culture and Preparation: Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest the cells and resuspend them in a sterile solution (e.g., PBS or a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups.

  • Treatment Administration:

    • Group 1: Vehicle control

    • Group 2: Positive control (a standard-of-care chemotherapy for the chosen cancer type)

    • Group 3-n: this compound at various doses.

    • Administer treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a predetermined duration (e.g., 21-28 days).

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width² x length) / 2.

    • Monitor the body weight and overall health of the animals.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumor tissue can be used for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.

IV. Toxicology (Representative Protocols)

No specific toxicity studies for this compound have been published. Therefore, standard OECD guidelines should be followed for acute and subchronic toxicity testing.

Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 423)

Objective: To determine the acute toxic effects of a single oral dose of this compound and to estimate its LD₅₀.

Animals: Female rats are typically recommended.

Procedure:

  • A stepwise procedure is used with a few animals at each step.

  • Start with a dose expected to produce some signs of toxicity.

  • Based on the outcome (survival or death), the dose for the next animal is adjusted up or down.

  • Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • At the end of the study, perform a gross necropsy on all animals.

Experimental Protocol: Subchronic Oral Toxicity (90-Day Study, Based on OECD Guideline 408)

Objective: To evaluate the potential adverse effects of repeated oral administration of this compound over a 90-day period.

Animals: Rats are the preferred species.

Procedure:

  • Use at least three dose levels of this compound and a concurrent control group.

  • Administer the compound daily via oral gavage or in the diet.

  • Monitor clinical signs, body weight, and food/water consumption regularly.

  • Conduct detailed hematology, clinical biochemistry, and urinalysis at the end of the study.

  • Perform a full necropsy and histopathological examination of organs and tissues.

Conclusion

The available in vivo data, although limited, suggests that this compound is a promising candidate for further preclinical development, particularly for its anti-inflammatory and antioxidant properties. The protocols provided herein offer a framework for researchers to build upon. Further studies are warranted to explore its anti-cancer potential in vivo and to establish a comprehensive safety profile through formal toxicity studies. As with any investigational compound, careful experimental design and adherence to ethical guidelines for animal research are paramount.

References

Alphitolic Acid: A Novel Regulator of T Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Alphitolic acid, a naturally occurring triterpenoid, has emerged as a compound of interest in immunology and drug discovery due to its immunomodulatory properties. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on T cell proliferation. T cell proliferation is a cornerstone of the adaptive immune response, and its modulation is a key therapeutic strategy for various diseases, including autoimmune disorders, transplant rejection, and cancer. This compound has been shown to inhibit T cell proliferation in a concentration-dependent manner, primarily through the inhibition of Ca2+ release-activated Ca2+ (CRAC) channels, which are crucial for T cell activation[1]. These notes offer a comprehensive guide for researchers to explore the potential of this compound as a modulator of T cell responses.

Data Presentation: Efficacy of this compound in T Cell Proliferation

The following table summarizes the dose-dependent inhibitory effect of this compound on T cell proliferation. Researchers can use this as a reference and for comparison with their own experimental data.

CompoundCell TypeAssayConcentration% Inhibition of ProliferationIC50Reference
This compoundHuman CD4+ T cellsCFSENot specifiedConcentration-dependentNot specified[1]
Alpha-Lipoic AcidJurkat (leukemic T cell)DNA synthesis--1.6 ± 0.9 µM[1]
Alpha-Lipoic AcidCCRF-CEM (leukemic T cell)DNA synthesis--2.6 ± 0.7 mM[1]
Mycophenolic AcidHuman T cellsNot specifiedNot specified94% (median)≤2 mg/L[2]

Note: Data for this compound on primary T cells is currently limited. The provided data for alpha-lipoic acid and mycophenolic acid, compounds with known inhibitory effects on T cell proliferation, are included for comparative purposes. Researchers are encouraged to perform dose-response experiments to determine the precise IC50 of this compound in their specific T cell populations.

Signaling Pathway of this compound in T Cells

This compound exerts its inhibitory effect on T cell proliferation by targeting a critical step in the T cell activation signaling cascade. The following diagram illustrates the proposed mechanism of action.

Alphitolic_Acid_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TCR T Cell Receptor (TCR) PLC PLCγ TCR->PLC Antigen Antigen Antigen->TCR 1. Activation CRAC CRAC Channel Ca_influx Ca2+ Influx CRAC->Ca_influx 4. Ca2+ influx IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER 2. IP3 binds to receptor on ER Ca_ER Ca2+ Store ER->Ca_ER 3. Ca2+ release Ca_ER->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin NFAT NFAT (dephosphorylated) Calcineurin->NFAT 5. Dephosphorylation Nucleus Nucleus NFAT->Nucleus 6. Translocation NFAT_p NFAT-P (phosphorylated) NFAT_p->Calcineurin Gene_expression Gene Expression (e.g., IL-2) Nucleus->Gene_expression Proliferation T Cell Proliferation Gene_expression->Proliferation Alphitolic_Acid This compound Alphitolic_Acid->CRAC Inhibition T_Cell_Proliferation_Workflow cluster_setup Experiment Setup cluster_treatment Treatment and Culture cluster_analysis Data Analysis PBMC_Isolation 1. Isolate PBMCs from whole blood T_Cell_Purification 2. Purify T cells (optional) PBMC_Isolation->T_Cell_Purification CFSE_Labeling 3. Label T cells with CFSE T_Cell_Purification->CFSE_Labeling Plating 4. Plate CFSE-labeled T cells CFSE_Labeling->Plating Stimulation 5. Add T cell stimuli (e.g., anti-CD3/CD28) Plating->Stimulation Alphitolic_Acid_Treatment 6. Add this compound (various concentrations) Stimulation->Alphitolic_Acid_Treatment Incubation 7. Incubate for 3-5 days Alphitolic_Acid_Treatment->Incubation Harvesting 8. Harvest cells Incubation->Harvesting Staining 9. Stain for surface markers (e.g., CD4, CD8) Harvesting->Staining Flow_Cytometry 10. Acquire data on a flow cytometer Staining->Flow_Cytometry Data_Analysis 11. Analyze CFSE dilution to determine proliferation Flow_Cytometry->Data_Analysis

References

Application Notes and Protocols for Investigating CRAC Channel Inhibition by Novel Compounds: A Case Study with Alphitolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium release-activated calcium (CRAC) channels are highly selective calcium channels crucial for a multitude of cellular functions, including immune responses, gene expression, and cell proliferation.[1] These channels are activated following the depletion of calcium stores from the endoplasmic reticulum (ER). The process involves the ER calcium sensor, stromal interaction molecule 1 (STIM1), which, upon sensing low ER calcium, translocates to the plasma membrane to bind and activate the ORAI1 channel, the pore-forming subunit of the CRAC channel.[2] Dysregulation of CRAC channel activity is implicated in various pathologies, including immunodeficiency and autoimmune diseases, making them a prime target for therapeutic intervention.

Alphitolic acid, a pentacyclic triterpenoid, has demonstrated anti-inflammatory and other biological activities.[3] While its direct action on CRAC channels has not been extensively documented in publicly available literature, its known effects on signaling pathways such as NF-κB and Akt, which can be modulated by calcium signaling, suggest it as a candidate for investigation as a CRAC channel inhibitor.

These application notes provide a detailed protocol for utilizing the whole-cell patch-clamp technique to investigate the inhibitory effects of a novel compound, using this compound as a representative example, on CRAC channel currents (ICRAC).

Signaling Pathway of CRAC Channel Activation

The activation of CRAC channels is a well-orchestrated process initiated by the depletion of ER calcium stores. This can be triggered by various physiological stimuli that lead to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and subsequent activation of IP3 receptors on the ER membrane.[2] Alternatively, store depletion can be induced experimentally using agents like thapsigargin (B1683126), an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.

The key steps in the CRAC channel signaling pathway are:

  • ER Calcium Store Depletion: A decrease in the luminal calcium concentration of the ER.

  • STIM1 Sensing and Oligomerization: The EF-hand domain of STIM1 senses the drop in calcium, leading to its oligomerization.

  • STIM1 Translocation: Oligomerized STIM1 proteins translocate to ER-plasma membrane junctions.

  • STIM1-ORAI1 Coupling: STIM1 directly interacts with and activates the ORAI1 channels located in the plasma membrane.

  • Calcium Influx: The opening of ORAI1 channels allows for a sustained influx of extracellular calcium into the cell, generating the characteristic ICRAC.

cluster_0 Endoplasmic Reticulum cluster_1 Plasma Membrane cluster_2 Cytosol ER_Ca Ca²⁺ Store STIM1_inactive Inactive STIM1 ER_Ca->STIM1_inactive Maintains Inactive State STIM1_active Active STIM1 (Oligomerized) STIM1_inactive->STIM1_active Store Depletion ORAI1_closed Closed ORAI1 Channel STIM1_active->ORAI1_closed Translocates & Binds SERCA SERCA Pump SERCA->ER_Ca Pumps Ca²⁺ in ORAI1_open Open ORAI1 Channel ORAI1_closed->ORAI1_open Activates Ca_influx Ca²⁺ Influx (I_CRAC) ORAI1_open->Ca_influx Thapsigargin Thapsigargin Thapsigargin->SERCA Inhibits

Figure 1: Signaling pathway of CRAC channel activation and inhibition by Thapsigargin.

Experimental Protocols

Whole-Cell Patch-Clamp Recording of ICRAC

This protocol describes the methodology for recording ICRAC from a suitable cell line (e.g., RBL-2H3, Jurkat, or HEK293 cells overexpressing STIM1 and ORAI1) using the whole-cell patch-clamp technique.

Materials and Reagents:

  • Cell Culture: RBL-2H3 cells (or other suitable cell line)

  • External (Bath) Solution (in mM): 120 NaCl, 10 TEA-Cl, 20 CaCl2, 2 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH, ~300 mOsm)

  • Internal (Pipette) Solution (in mM): 135 Cs-glutamate, 8 MgCl2, 10 BAPTA, 10 HEPES (pH 7.2 with CsOH, ~290 mOsm)

  • Store Depletion Agent: Thapsigargin (1 µM stock in DMSO)

  • Test Compound: this compound (stock solution in DMSO)

  • Patch-clamp rig: Amplifier, micromanipulator, perfusion system, and data acquisition software.

  • Borosilicate glass capillaries

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

    • Mount the coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

    • Fire-polish the pipette tip to ensure a smooth surface for sealing.

  • Store Depletion and Giga-seal Formation:

    • To passively deplete ER calcium stores, add 1 µM thapsigargin to the external solution and incubate the cells for 5-10 minutes.

    • Approach a target cell with the patch pipette while applying slight positive pressure.

    • Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration:

    • After achieving a stable giga-seal, apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

    • Allow the internal solution to dialyze into the cell for 3-5 minutes to ensure complete store depletion by BAPTA.

  • ICRAC Recording:

    • Clamp the cell at a holding potential of 0 mV.

    • Apply voltage ramps from -100 mV to +100 mV over 200 ms (B15284909) every 2 seconds to elicit ICRAC.

    • Record the baseline ICRAC for a stable period (e.g., 2-3 minutes).

  • Application of this compound:

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Continue recording the ICRAC to observe the inhibitory effect of the compound.

    • To determine the dose-response relationship, apply increasing concentrations of this compound.

  • Data Analysis:

    • Measure the inward current amplitude at -100 mV from the voltage ramps.

    • Plot the current amplitude over time to visualize the inhibition.

    • Normalize the inhibited current to the baseline current to calculate the percentage of inhibition.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

A Cell Plating (Coverslips) B Store Depletion (Thapsigargin Incubation) A->B C Giga-seal Formation B->C D Establish Whole-Cell Configuration C->D E Record Baseline I_CRAC D->E F Apply this compound E->F G Record Inhibited I_CRAC F->G H Data Analysis (IC50 Determination) G->H

Figure 2: Experimental workflow for patch-clamp recording of CRAC inhibition.

Data Presentation

Quantitative data from patch-clamp experiments should be summarized in a clear and structured format for easy comparison. Below are example tables for presenting the inhibitory effects of a test compound.

Table 1: Electrophysiological Properties of ICRAC

ParameterValueCell Type
Inward Current Density at -100 mV-2.5 ± 0.5 pA/pFRBL-2H3
Reversal Potential> +50 mVRBL-2H3
Inward RectificationStrongRBL-2H3

Table 2: Inhibitory Effects of this compound on ICRAC

Concentration (µM)% Inhibition (Mean ± SEM)n
0.112.5 ± 3.25
148.9 ± 5.15
1085.3 ± 4.75
5098.2 ± 1.55
IC50 (µM) 1.2 ± 0.2

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for investigating the inhibitory effects of novel compounds, such as this compound, on CRAC channels. By employing the whole-cell patch-clamp technique, researchers can obtain high-quality, quantitative data to characterize the potency and mechanism of action of potential CRAC channel inhibitors. This information is invaluable for the development of new therapeutic agents targeting diseases associated with CRAC channel dysfunction.

References

Application Notes and Protocols: Measuring Intracellular Calcium Increase with Alphitolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Alphitolic acid as a modulator of intracellular calcium signaling. The protocols outlined below are intended to assist researchers in pharmacology, cell biology, and drug discovery in characterizing the effects of this natural compound on calcium mobilization.

Introduction

This compound is a pentacyclic triterpenoid (B12794562) that has demonstrated various biological activities, including anti-inflammatory effects. Recent studies have indicated that one of the mechanisms underlying its therapeutic potential involves the modulation of intracellular calcium ([Ca2+]i) levels. Specifically, this compound has been shown to inhibit store-operated calcium entry (SOCE) through the blockade of Ca2+ release-activated Ca2+ (CRAC) channels, a key pathway in the activation of T cells and other immune cells.[1] This inhibitory action on intracellular calcium increase makes this compound a valuable tool for studying calcium signaling pathways and a potential lead compound for the development of novel therapeutics targeting calcium-dependent processes.

Principle of Measurement

The measurement of intracellular calcium concentration is most commonly achieved using fluorescent calcium indicators. These are specialized dyes that exhibit a change in their fluorescent properties upon binding to Ca2+ ions. There are two main types of these indicators:

  • Single-Wavelength Indicators: (e.g., Fluo-3, Fluo-4, Calcium Green-1) These dyes show a significant increase in fluorescence intensity upon binding to calcium. They are suitable for high-throughput screening and qualitative assessments of calcium changes.

  • Ratiometric Indicators: (e.g., Fura-2, Indo-1) These indicators undergo a shift in their excitation or emission wavelength upon calcium binding. By measuring the ratio of fluorescence at two different wavelengths, a more quantitative and reliable measurement of [Ca2+]i can be obtained, as the ratio is less affected by variations in dye concentration, cell thickness, or illumination intensity.[2][3]

This protocol will focus on the use of Fura-2 AM, a ratiometric indicator, for detailed and quantitative analysis of the inhibitory effect of this compound on intracellular calcium.

Data Presentation

ParameterValueCell TypeActivatorNotes
IC50 of this compound on CRAC Channel-Mediated Ca2+ Entry [Insert experimentally determined value, e.g., 5-20 µM]Jurkat T cellsThapsigarginThe half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit 50% of the store-operated calcium entry.
Maximum Inhibition of Ca2+ Influx [Insert experimentally determined value, e.g., 80-95%]Primary Human CD4+ T cellsTCR stimulation (anti-CD3/CD28)The maximum percentage of inhibition of the calcium peak observed at saturating concentrations of this compound.
Effect on Basal [Ca2+]i No significant changeVarious-This compound is expected to primarily affect stimulated calcium entry rather than resting intracellular calcium levels.

Signaling Pathways

The primary mechanism by which this compound is understood to inhibit intracellular calcium increase is through the modulation of the store-operated calcium entry (SOCE) pathway. The following diagrams illustrate the key signaling events.

1. T-Cell Receptor Activation and IP3 Generation

TCR_Signaling TCR TCR Activation (e.g., anti-CD3/CD28) PLCG1 PLCγ1 TCR->PLCG1 Activates PIP2 PIP2 PLCG1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG

Caption: TCR activation leads to the activation of PLCγ1, which hydrolyzes PIP2 into IP3 and DAG.

2. This compound Inhibition of Store-Operated Calcium Entry

SOCE_Inhibition cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane IP3R IP3 Receptor Ca_ER Ca2+ Store IP3R->Ca_ER Opens STIM1 STIM1 ORAI1 ORAI1 (CRAC Channel) STIM1->ORAI1 Translocates and Gates Ca_ER->STIM1 Depletion Activates Ca_influx Ca2+ Influx ORAI1->Ca_influx IP3_input IP3 IP3_input->IP3R Binds to Alphitolic_Acid This compound Alphitolic_Acid->ORAI1 Inhibits Downstream Downstream Signaling (e.g., NFAT activation) Ca_influx->Downstream Experimental_Workflow Cell_Prep 1. Cell Preparation (Harvest and Wash) Dye_Loading 2. Fura-2 AM Loading (30-45 min at 37°C) Cell_Prep->Dye_Loading Washing 3. Wash and Resuspend Dye_Loading->Washing Plating 4. Plate Cells Washing->Plating Compound_Add 5. Add this compound (10-15 min incubation) Plating->Compound_Add Baseline 6. Read Baseline Fluorescence Compound_Add->Baseline Stimulation 7. Add Agonist (e.g., Thapsigargin) Baseline->Stimulation Measurement 8. Measure Ca2+ Flux Stimulation->Measurement Calibration 9. Calibration (Ionomycin and EGTA) Measurement->Calibration Analysis 10. Data Analysis (Calculate Ratios and IC50) Calibration->Analysis

References

Alphitolic Acid: A Potent Modulator of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Alphitolic acid, a naturally occurring pentacyclic triterpene, has emerged as a significant compound for studying the nuclear factor-kappa B (NF-κB) signaling pathway. Its ability to inhibit this critical inflammatory pathway underscores its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics. This compound has been shown to exert its effects by blocking the Akt-NF-κB signaling cascade, leading to the downregulation of inflammatory mediators and the induction of apoptosis in cancer cells.

The inhibitory effects of this compound on the NF-κB pathway are characterized by a reduction in the phosphorylation of key signaling molecules, including Akt and IκBα. This prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its translocation to the nucleus to initiate the transcription of pro-inflammatory and pro-survival genes.

Quantitative studies have demonstrated the potent bioactivity of this compound. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound inhibits the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) with IC50 values of 17.6 µM and 22.7 µM, respectively. Furthermore, it exhibits significant anti-proliferative activity in human oral squamous carcinoma cells (SCC4 and SCC2095) with IC50 values of 12 µM and 15 µM, respectively. In vivo, this compound has demonstrated anti-inflammatory effects in the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, with an ED50 of 0.11 µmol/ear.

These findings highlight this compound as a valuable tool for dissecting the intricacies of the NF-κB signaling pathway and as a promising candidate for further preclinical and clinical investigation.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of this compound on Inflammatory Mediators in RAW 264.7 Macrophages

Inflammatory MediatorIC50 (µM)
Nitric Oxide (NO)17.6
Tumor Necrosis Factor-alpha (TNF-α)22.7

Table 2: Anti-proliferative Activity (IC50) of this compound in Oral Squamous Carcinoma Cells

Cell LineIC50 (µM)
SCC412
SCC209515

Table 3: In Vivo Anti-inflammatory Activity (ED50) of this compound

Animal ModelParameterED50 (µmol/ear)
TPA-induced mouse ear edemaEdema inhibition0.11

Signaling Pathway and Experimental Workflow Diagrams

NF_kappa_B_Signaling_Pathway This compound Inhibition of the NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Akt Akt Receptor->Akt IKK_complex IKK Complex Akt->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates IKK_complex->IκBα Inhibited by This compound p-IκBα p-IκBα IκBα->p-IκBα NF-κB NF-κB (p50/p65) Proteasome Proteasome p-IκBα->Proteasome Ubiquitination & Degradation NF-κB->IκBα Bound NF-κB_nucleus NF-κB (p50/p65) NF-κB->NF-κB_nucleus Translocation Alphitolic_Acid This compound Alphitolic_Acid->Akt Inhibits Phosphorylation DNA DNA NF-κB_nucleus->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Caption: this compound inhibits the NF-κB pathway by blocking Akt phosphorylation.

Western_Blot_Workflow Experimental Workflow for Western Blot Analysis Cell_Culture 1. Cell Culture (e.g., RAW 264.7) Treatment 2. Treatment with This compound +/- LPS Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., anti-p-Akt, anti-p-IκBα) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Caption: Workflow for analyzing NF-κB pathway proteins by Western blot.

Experimental Protocols

Western Blot Analysis for Phosphorylated Akt (p-Akt) and Phosphorylated IκBα (p-IκBα)

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of Akt and IκBα in a suitable cell line, such as RAW 264.7 macrophages or oral squamous carcinoma cells.

Materials:

  • This compound

  • Cell line (e.g., RAW 264.7, SCC4, SCC2095)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) or other appropriate stimulus

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt, anti-Akt, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS for RAW 264.7 cells) for 15-30 minutes to induce phosphorylation of Akt and IκBα.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples and add Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the total protein or a loading control like β-actin.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of this compound.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Complete cell culture medium

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase reporter)

  • Transfection reagent

  • This compound

  • TNF-α (or other NF-κB activator)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells/well.

    • After 24 hours, co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20 µM).

    • Incubate for 1-2 hours.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Luciferase Activity Measurement:

    • Wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

    • Transfer the cell lysate to a luminometer plate.

    • Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit instructions.

  • Data Analysis:

    • Normalize the fire-fly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction of NF-κB activity relative to the unstimulated control and determine the dose-dependent inhibition by this compound.

Application Notes and Protocols for Alphitolic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the versatile therapeutic potential of alphitolic acid, a naturally occurring triterpenoid (B12794562). This document details its applications in cancer and inflammation research, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Overview of this compound

This compound is a pentacyclic triterpenoid that has demonstrated significant potential in drug discovery due to its anti-inflammatory and anti-cancer properties. It has been shown to modulate key cellular signaling pathways, leading to the induction of apoptosis and autophagy in cancer cells and the suppression of inflammatory responses.

Key Applications in Drug Discovery

  • Oncology: this compound exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in oral cancer. Its mechanism involves the inhibition of the Akt-NF-κB signaling pathway, a critical regulator of cell survival and proliferation.[1]

  • Inflammation and Immunology: The compound demonstrates potent anti-inflammatory activity by down-regulating the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[1] Furthermore, it has been identified as an inhibitor of Calcium Release-Activated Ca²⁺ (CRAC) channels, which play a crucial role in T-cell activation and proliferation, suggesting its potential as an immunosuppressive agent for treating inflammatory and allergic diseases.[2]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of this compound.

Table 1: Anti-proliferative and Cytotoxic Activity of this compound

Cell LineAssay TypeParameterValue (µM)Reference
SCC4ProliferationIC₅₀12[1]
SCC2095ProliferationIC₅₀15[1]

Table 2: Anti-inflammatory Activity of this compound

Cell Line/ModelParameterAssayValue (µM)Reference
RAW 264.7 MacrophagesNO ProductionGriess AssayIC₅₀ = 17.6[3]
RAW 264.7 MacrophagesTNF-α ProductionELISAIC₅₀ = 22.7[3]
Jurkat T CellsICRAC InhibitionPatch ClampIC₅₀ = 17.52 ± 2.458[2]
Adult Male CF-1 MiceEar EdemaIn vivoED₅₀ = 0.11 and 0.20[3]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating specific signaling pathways.

Inhibition of the Akt/NF-κB Signaling Pathway in Cancer Cells

This compound inhibits the phosphorylation of Akt, a key kinase in cell survival pathways. This inhibition prevents the subsequent activation of the NF-κB pathway, leading to decreased expression of anti-apoptotic proteins like Bcl-2 and ultimately inducing apoptosis.[1]

Akt_NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Alphitolic_Acid This compound pAkt p-Akt (Active) Alphitolic_Acid->pAkt Inhibits Akt Akt (Protein Kinase B) Akt->pAkt Phosphorylation IkBa IκBα pAkt->IkBa Phosphorylates pIkBa p-IκBα (Degraded) IkBa->pIkBa NFkB NF-κB pIkBa->NFkB Releases NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Bcl2 Bcl-2 (Anti-apoptotic) NFkB_active->Bcl2 Upregulates Apoptosis Apoptosis NFkB_active->Apoptosis Inhibits Bcl2->Apoptosis Inhibits

This compound inhibits the Akt/NF-κB pathway.
Inhibition of CRAC Channels in T-Cells

This compound inhibits the activity of CRAC channels, which are essential for store-operated calcium entry (SOCE) in T-cells. By blocking Ca²⁺ influx, it suppresses the activation of downstream signaling pathways, such as the calcineurin-NFAT pathway, leading to reduced T-cell proliferation and cytokine production.[2]

CRAC_Channel_Pathway Alphitolic_Acid This compound ORAI1 ORAI1 (CRAC Channel) Alphitolic_Acid->ORAI1 Inhibits TCR_Stimulation TCR Stimulation ER_Store_Depletion ER Ca²⁺ Store Depletion TCR_Stimulation->ER_Store_Depletion STIM1 STIM1 Activation ER_Store_Depletion->STIM1 STIM1->ORAI1 Activates Ca_Influx Ca²⁺ Influx (SOCE) ORAI1->Ca_Influx Calcineurin Calcineurin Ca_Influx->Calcineurin Activates NFAT NFAT Activation Calcineurin->NFAT T_Cell_Proliferation T-Cell Proliferation & Cytokine Production NFAT->T_Cell_Proliferation Promotes

This compound inhibits CRAC channel-mediated Ca²⁺ influx.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activities of this compound.

General Experimental Workflow

The following diagram outlines a general workflow for in vitro cell-based assays involving this compound.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., SCC4, RAW 264.7) Start->Cell_Culture Seed_Cells Seed Cells in Multi-well Plates Cell_Culture->Seed_Cells Treat_Cells Treat with this compound (Dose-response) Seed_Cells->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Perform_Assay Perform Assay Incubate->Perform_Assay Viability Cell Viability (MTT Assay) Perform_Assay->Viability Apoptosis Apoptosis (Annexin V Assay) Perform_Assay->Apoptosis Inflammation Inflammation (Griess, ELISA) Perform_Assay->Inflammation Signaling Signaling Pathways (Western Blot) Perform_Assay->Signaling Data_Analysis Data Analysis (IC₅₀ Calculation) Viability->Data_Analysis Apoptosis->Data_Analysis Inflammation->Data_Analysis Signaling->Data_Analysis End End Data_Analysis->End

General workflow for in vitro evaluation of this compound.
Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Target cancer cell line (e.g., SCC4, SCC2095)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound (e.g., 0-30 µM). Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Target cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is for measuring the inhibitory effect of this compound on NO production in macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent System

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with the Griess reagent according to the manufacturer's instructions and measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite (B80452) concentration using a standard curve and calculate the IC₅₀ value for NO inhibition.

Protocol 4: Western Blot Analysis for Signaling Proteins

This protocol is for detecting changes in the phosphorylation of Akt and the expression of NF-κB pathway proteins.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis system

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-IκBα, anti-NF-κB, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent and imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 5: Autophagy Assay (LC3-II Western Blot)

This protocol is to assess the induction of autophagy by this compound by measuring the conversion of LC3-I to LC3-II.

Materials:

  • Same as for Western Blot Analysis (Protocol 5.4)

  • Primary antibody: anti-LC3B

Procedure:

  • Follow the Western Blot protocol as described above.

  • Use a higher percentage acrylamide (B121943) gel (e.g., 15%) for better resolution of LC3-I (18 kDa) and LC3-II (16 kDa).

  • Probe the membrane with an anti-LC3B antibody.

  • Analysis: Quantify the band intensities for both LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio as an indicator of autophagosome formation.

Protocol 6: ICRAC Activity Measurement (Calcium Imaging)

This protocol provides a method to measure the effect of this compound on store-operated calcium entry (SOCE).

Materials:

  • Jurkat T cells

  • Calcium imaging dye (e.g., Fura-2 AM)

  • Thapsigargin (B1683126) (ER Ca²⁺-ATPase inhibitor)

  • Calcium-free buffer

  • Buffer with high calcium concentration

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Loading: Load Jurkat T cells with a calcium-sensitive dye like Fura-2 AM.

  • Baseline Measurement: Measure the baseline fluorescence in a calcium-free buffer.

  • Store Depletion: Add thapsigargin to deplete the endoplasmic reticulum (ER) calcium stores, which will cause a transient increase in cytosolic calcium.

  • SOCE Measurement: Re-add a high concentration of extracellular calcium. The subsequent increase in fluorescence represents SOCE through CRAC channels.

  • Inhibition Assay: Repeat the experiment in the presence of various concentrations of this compound to determine its inhibitory effect on SOCE.

  • Data Analysis: Quantify the change in fluorescence intensity to assess the level of calcium influx and calculate the IC₅₀ for ICRAC inhibition.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. Always refer to the manufacturer's instructions for specific reagents and kits. For research use only. Not for use in diagnostic procedures.

References

Troubleshooting & Optimization

Alphitolic Acid Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered during experiments with alphitolic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a naturally occurring pentacyclic triterpenoid (B12794562) with significant biological activity.[1] It is primarily investigated for its anti-inflammatory, anti-tumor, and antimicrobial properties.[2][3] Research indicates that it can induce apoptosis and autophagy in cancer cells, making it a compound of interest in oncology and inflammation research.[4][5]

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

This compound is a lipophilic compound and is poorly soluble in aqueous solutions. The recommended organic solvents for dissolving this compound are Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.[2][3][6][7] For in vitro studies, DMSO is commonly used to prepare stock solutions.[5]

Q3: My this compound isn't fully dissolving in DMSO. What can I do?

If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Increase the solvent volume: You may be trying to prepare a solution that is too concentrated. Refer to the solubility data table below for guidance.

  • Apply gentle heating: Gently warming the solution (e.g., in a 37°C water bath) can aid dissolution. However, be cautious as excessive heat may degrade the compound.

  • Use sonication: Sonication is an effective method to break down powder aggregates and enhance dissolution.[5] A brief sonication in an ultrasonic bath can significantly improve solubility.

  • Ensure high-purity solvent: Impurities in the solvent can affect solubility. Always use high-purity, anhydrous grade solvents.

Q4: Can I dissolve this compound directly in my aqueous cell culture medium?

No, it is not recommended to dissolve this compound directly in aqueous buffers or cell culture media due to its poor water solubility. The standard practice is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into the aqueous medium to the desired final concentration. Ensure the final concentration of the organic solvent in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q5: My this compound precipitates when I add the DMSO stock to my aqueous buffer. How can I prevent this?

Precipitation upon dilution is a common issue with poorly soluble compounds. Here are some solutions:

  • Decrease the final concentration: The concentration of this compound in your final aqueous solution may be above its solubility limit. Try working with a lower final concentration.

  • Increase the percentage of co-solvent: If your experimental system allows, a slightly higher percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution can help maintain solubility. However, always perform a vehicle control to account for any effects of the solvent.

  • Use a surfactant or solubilizing agent: For certain applications, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve the solubility and stability of hydrophobic compounds in aqueous solutions.

  • Prepare a lipid-based formulation: For in vivo studies, formulating this compound in a lipid-based vehicle, such as corn oil, can improve its solubility and bioavailability.[5]

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityNotes
DMSO50 mg/mL (105.78 mM)Requires sonication for complete dissolution.[5]
EthanolSolubleQuantitative data not specified.
ChloroformSolubleQuantitative data not specified.[3][6]
DichloromethaneSolubleQuantitative data not specified.[3][6]
Ethyl AcetateSolubleQuantitative data not specified.[3][6]
AcetoneSolubleQuantitative data not specified.[3][6]
Aqueous BuffersSparingly solubleNot recommended for direct dissolution.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of this compound).

  • Dissolution:

    • Vortex the tube for 30 seconds.

    • If the powder is not fully dissolved, sonicate the tube in an ultrasonic water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.[4]

Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium
  • Pre-warm Medium: Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • Dilution:

    • Vortex the this compound stock solution briefly before use.

    • Pipette the required volume of the stock solution directly into the pre-warmed medium while gently vortexing or swirling the medium. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is below the tolerance level for your specific cells or assay (typically <0.5%).

  • Use Immediately: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.

Visual Troubleshooting and Pathway Diagrams

This compound Dissolution Workflow

The following diagram illustrates a logical workflow for troubleshooting common solubility issues with this compound.

G start Start: Dissolve this compound solvent Select appropriate solvent (e.g., DMSO) start->solvent dissolve Attempt to dissolve at desired concentration solvent->dissolve check Visually inspect for complete dissolution dissolve->check sonicate Apply sonication and/or gentle warming check->sonicate No success Solution is ready for use check->success Yes recheck Re-inspect for dissolution sonicate->recheck recheck->success Yes fail Precipitation or incomplete dissolution recheck->fail No troubleshoot Troubleshooting Options fail->troubleshoot option1 Decrease concentration troubleshoot->option1 option2 Use co-solvents or surfactants (assay dependent) troubleshoot->option2 option3 Consider alternative formulation (e.g., lipid-based) troubleshoot->option3

Caption: Troubleshooting workflow for dissolving this compound.

This compound and the Akt-NF-κB Signaling Pathway

This compound has been shown to exert its anti-tumor effects in part by inhibiting the Akt-NF-κB signaling pathway.[4][5] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates IκBα IκBα Akt->IκBα Inhibits (via phosphorylation) NFκB NF-κB IκBα->NFκB Sequesters NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Alphitolic_Acid This compound Alphitolic_Acid->Akt Inhibits Gene_Expression Target Gene Expression (e.g., Bcl-2) NFκB_nuc->Gene_Expression Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition of Apoptosis

Caption: Inhibition of the Akt-NF-κB pathway by this compound.

References

Stabilizing Alphitolic acid in solution for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Alphitolic acid in experimental settings. Find answers to common questions and detailed protocols to ensure the stability and reliability of your solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

A1: this compound, a pentacyclic triterpenoid, exhibits poor solubility in aqueous solutions. For most experimental applications, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions. Ethanol can also be used. For final working concentrations in aqueous buffers or cell culture media, the concentration of the organic solvent should be minimized (typically ≤0.5%) to avoid solvent-induced artifacts.

Q2: My this compound is precipitating out of my aqueous working solution. What can I do?

A2: Precipitation is a common issue when diluting a concentrated stock solution of a hydrophobic compound like this compound into an aqueous medium. Here are several troubleshooting steps:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution.

  • Increase the Cosolvent Concentration: If your experimental system allows, slightly increasing the final concentration of the organic solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility. Always include a vehicle control with the same solvent concentration in your experiments.

  • Use a Surfactant or Carrier: For in vitro assays, non-ionic surfactants like Tween 80 or Pluronic F-68 can be used at low concentrations (e.g., 0.01-0.1%) to improve solubility. For in vivo studies, formulation with carriers such as cyclodextrins may be necessary.

  • Gentle Warming and Sonication: Briefly warming the solution to 37°C and sonicating can help redissolve small amounts of precipitate. However, prolonged heating should be avoided to prevent degradation.

Q3: How should I prepare a stock solution of this compound and store it?

A3: Proper preparation and storage of stock solutions are critical for experimental reproducibility. Follow the detailed protocol below (Protocol 1) for preparing a high-concentration stock solution in DMSO. For long-term storage, aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Store these aliquots at -20°C or -80°C.

Q4: Is this compound stable at different pH values?

A4: The stability of triterpenoids like this compound can be pH-dependent. The presence of carboxylic acid and hydroxyl groups suggests that extreme pH values (highly acidic or alkaline) could potentially lead to degradation or structural changes over time. It is recommended to prepare working solutions in buffers with a pH range of 6.0-8.0 for optimal stability during experiments. If your experiment requires a different pH, it is advisable to assess the stability of this compound under those specific conditions.

Data & Protocols

Solubility Data

The following table summarizes the approximate solubility of this compound in common laboratory solvents. This data is compiled from various sources and should be used as a guideline. Empirical determination of solubility for your specific lot of compound is recommended.

SolventApproximate SolubilityTemperatureNotes
Dimethyl sulfoxide (DMSO)≥ 50 mg/mL25°CRecommended for high-concentration stock solutions.
Ethanol (95-100%)~10-20 mg/mL25°CCan be used as an alternative to DMSO for stock solutions.
Methanol~5-10 mg/mL25°CLower solubility compared to DMSO and Ethanol.
Phosphate-Buffered Saline (PBS) pH 7.4< 0.1 mg/mL25°CPractically insoluble. Requires a cosolvent for aqueous solutions.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which can then be diluted to final working concentrations.

Materials:

  • This compound (powder)

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Pre-weigh the Vial: Place a sterile, empty vial on the analytical balance and tare it.

  • Weigh this compound: Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight ~472.7 g/mol ), weigh out 4.73 mg.

  • Add DMSO: Add the calculated volume of DMSO to the vial. For the example above, add 1 mL of DMSO.

  • Dissolve the Compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be applied to aid dissolution.

  • Aliquot for Storage: Dispense the stock solution into single-use, light-protected aliquots (e.g., 20 µL per tube).

  • Store Properly: Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration. For example, to prepare 10 mL of a 10 µM working solution:

    • V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Perform Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution.

    • First, add the 10 µL of the 10 mM stock to 990 µL of pre-warmed medium to create a 100 µM intermediate solution. Vortex gently.

    • Then, add 1 mL of this 100 µM intermediate solution to 9 mL of pre-warmed medium to achieve the final 10 µM concentration.

  • Mix Gently: Invert the tube several times to ensure homogeneity. Do not vortex vigorously, as this can cause foaming and protein denaturation in media containing serum.

  • Use Immediately: Use the freshly prepared working solution for your experiment without delay to minimize the risk of precipitation and degradation.

Visual Guides

Experimental Workflow

The following diagram illustrates a standard workflow for preparing and using this compound in a typical cell-based experiment.

G cluster_prep Solution Preparation cluster_exp Experiment weigh Weigh Alphitolic Acid Powder dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw Begin Experiment dilute Dilute in Culture Medium (e.g., 10 µM) thaw->dilute treat Treat Cells dilute->treat assay Perform Assay (e.g., Viability, Western Blot) treat->assay

Caption: Workflow for this compound Solution Preparation and Use.

Troubleshooting Solubility Issues

This flowchart provides a logical sequence of steps to address precipitation problems when preparing aqueous working solutions.

G start Precipitate Observed in Aqueous Working Solution check_conc Is the final concentration as low as possible? start->check_conc lower_conc Action: Lower the final concentration check_conc->lower_conc No check_solvent Is the cosolvent (DMSO) concentration optimal (≤0.5%)? check_conc->check_solvent Yes end_ok Solution is Stable lower_conc->end_ok inc_solvent Action: Increase cosolvent (if experiment allows) check_solvent->inc_solvent No use_carrier Consider using a carrier (e.g., Cyclodextrin, Tween 80) check_solvent->use_carrier Yes inc_solvent->end_ok use_carrier->end_ok

Caption: Troubleshooting Flowchart for this compound Precipitation.

Hypothetical Signaling Pathway

This compound has been investigated for its effects on various cellular processes, including apoptosis. This diagram illustrates a hypothetical signaling pathway where this compound might induce apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion AA This compound Receptor Membrane Receptor AA->Receptor ROS ↑ Reactive Oxygen Species (ROS) AA->ROS Receptor->ROS Bax Bax Activation ROS->Bax Mito Mitochondrial Membrane Potential ↓ Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical Pathway of this compound-Induced Apoptosis.

Technical Support Center: Optimizing HPLC Parameters for Alphitolic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the analysis of Alphitolic acid using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC parameters for this compound analysis?

A1: A common starting point for this compound analysis involves a reversed-phase C18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727). The detection is typically carried out at a low UV wavelength, around 210 nm, due to the lack of strong chromophores in many triterpenoids.[1][2]

Q2: I am observing poor resolution between this compound and other triterpenoids in my sample. How can I improve it?

A2: Poor resolution is a common issue in triterpenoid (B12794562) analysis.[3] To improve it, you can try optimizing the mobile phase composition, for instance, by adjusting the ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous buffer.[3] Employing a C30 column, known for providing alternative selectivity, can also enhance the resolution of structurally similar triterpenoids.[4] Additionally, ensure your column is not degraded and consider adjusting the column temperature, as higher temperatures can increase column efficiency.[2]

Q3: My this compound peak is tailing significantly. What are the potential causes and solutions?

A3: Peak tailing can compromise quantification and resolution.[3] It is often caused by secondary interactions between the analyte and active silanol (B1196071) groups on the silica (B1680970) backbone of the column.[3][5] To mitigate this, you can try adding a small amount of an acidic modifier like formic or acetic acid to the mobile phase to suppress silanol ionization.[6] Using a modern, end-capped column with minimal residual silanol activity is also recommended.[7] Other potential causes include column contamination, a void at the column inlet, or a mismatch between the sample solvent and the mobile phase.[3]

Q4: I am experiencing low sensitivity for my this compound peak. How can I enhance the signal?

A4: Low sensitivity in triterpenoid analysis is often due to their weak UV absorption.[2][4] To improve sensitivity, set the UV detector to a low wavelength, typically between 205-210 nm.[2][3] This necessitates the use of high-purity, HPLC-grade solvents to minimize baseline noise.[3] If sensitivity is still an issue, consider using a more sensitive detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS).[4] Additionally, ensure your sample preparation is efficient to achieve a sufficient concentration of the analyte.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No Peak / Low Peak Intensity Detector wavelength not optimal.Set the UV detector to a low wavelength (e.g., 210 nm) for better sensitivity with triterpenoids.[1][2][3]
Insufficient analyte concentration.Employ a more effective extraction method or concentrate the sample prior to analysis.[3]
Sample degradation.Ensure proper sample storage and handling to prevent degradation of this compound.
Poor Peak Resolution Inappropriate mobile phase composition.Optimize the mobile phase by adjusting the organic-to-aqueous ratio or trying different organic modifiers (methanol vs. acetonitrile).[3]
Column degradation.Replace the column with a new one of the same type or a C30 column for potentially better selectivity.[4]
Isomeric co-elution.A common challenge with triterpenoids.[3] Try adjusting the mobile phase pH or using a different stationary phase.
Peak Tailing Secondary silanol interactions.Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. Use a modern, end-capped column.[5][6]
Column contamination or void.Back-flush the column. If the problem persists, replace the guard column or the analytical column.[3]
Sample solvent stronger than mobile phase.Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is needed for solubility, inject the smallest possible volume.[3]
Peak Fronting Sample overload.Reduce the concentration of the sample or the injection volume.[7]
Poor sample solubility in the mobile phase.Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Baseline Noise or Drift Contaminated mobile phase.Use high-purity, HPLC-grade solvents and filter the mobile phase before use.[3]
Air bubbles in the system.Degas the mobile phase thoroughly.
Detector lamp issue.Check the detector lamp's age and intensity.
Shifting Retention Times Inconsistent mobile phase preparation.Prepare the mobile phase fresh daily and ensure accurate measurements of all components.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[2]
Pump issues.Check for leaks and ensure the pump is delivering a consistent flow rate.

Experimental Protocol: HPLC Analysis of this compound

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., Nova-Pak C18).[1]

3. Preparation of Mobile Phase:

  • Prepare a 0.05M Disodium Hydrogen Phosphate solution in HPLC-grade water.

  • The mobile phase consists of a mixture of 0.05M Na₂HPO₄ and methanol in a ratio of 19:81 (v/v).[1]

  • Degas the mobile phase before use.

4. Preparation of Standard and Sample Solutions:

  • Standard Solution: Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution. Further dilute the stock solution with the mobile phase to create a series of calibration standards.

  • Sample Solution: Extract this compound from the sample matrix using an appropriate solvent (e.g., methanol). Filter the extract through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Column: Reversed-phase C18 (e.g., Nova-Pak C18).[1]

  • Mobile Phase: 0.05M Na₂HPO₄ : Methanol (19:81, v/v).[1]

  • Flow Rate: 1.0 mL/min (typical, may require optimization).

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.

6. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualizing the Workflow and Troubleshooting

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration Standard Standard Preparation Injection Sample Injection Standard->Injection Sample Sample Preparation Sample->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for the HPLC analysis of this compound.

HPLC_Troubleshooting cluster_peak Peak Shape Issues cluster_retention Retention & Sensitivity cluster_solutions Potential Solutions Start Problem with Chromatogram PeakTailing Peak Tailing? Start->PeakTailing PeakFronting Peak Fronting? Start->PeakFronting PoorResolution Poor Resolution? Start->PoorResolution NoPeak No / Low Peak? Start->NoPeak ShiftRT Shifting Retention Time? Start->ShiftRT Sol_Tailing Adjust Mobile Phase pH Use End-capped Column Check for Contamination PeakTailing->Sol_Tailing Sol_Fronting Reduce Sample Load Improve Solubility PeakFronting->Sol_Fronting Sol_Resolution Optimize Mobile Phase Change Column Adjust Temperature PoorResolution->Sol_Resolution Sol_NoPeak Check Wavelength Concentrate Sample NoPeak->Sol_NoPeak Sol_ShiftRT Check Pump & Temp Prepare Fresh Mobile Phase ShiftRT->Sol_ShiftRT

Caption: A troubleshooting decision tree for common HPLC issues in this compound analysis.

References

Troubleshooting Alphitolic acid in vitro assay variability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Alphitolic Acid In Vitro Assays

This guide provides troubleshooting solutions and answers to frequently asked questions for researchers using this compound in various in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary in vitro applications of this compound?

A1: this compound, a natural triterpene, is primarily investigated for its anti-inflammatory and anti-cancer properties.[1] Common in vitro assays include cytotoxicity assays in cancer cell lines (e.g., oral cancer cells), anti-inflammatory assays in macrophages, and enzyme inhibition assays.[1] It has been shown to induce apoptosis and autophagy, and to inhibit the Akt–NF-κB signaling pathway.[1]

Q2: What is the general solubility of this compound for in vitro experiments?

A2: Like many triterpenoids, this compound has poor water solubility. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution before being diluted to final concentrations in cell culture medium or assay buffer. It is crucial to keep the final DMSO concentration in the assay low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.

Q3: What concentration range of this compound is typically effective in vitro?

A3: The effective concentration of this compound can vary significantly depending on the cell type and the specific assay. For example, anti-proliferative activity in oral cancer cells has been observed in the 0-30 µM range over 72 hours.[1] For anti-inflammatory effects in RAW 264.7 macrophages, IC50 values for NO and TNF-α production were 17.6 µM and 22.7 µM, respectively.[1] Always perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

This section addresses common issues encountered during in vitro assays with this compound.

Issue 1: High Variability and Poor Reproducibility in Cell-Based Assays

Potential Causes & Solutions

  • Cell Handling and Seeding: Inconsistent cell numbers across wells is a major source of variability.

    • Solution: Ensure a single-cell suspension before seeding. Use calibrated pipettes and follow a consistent pipetting technique. Avoid seeding cells in the outer wells of microplates, which are prone to evaporation (the "edge effect").[2] Instead, fill these wells with sterile PBS or media.[3]

  • Cell Passage Number: High passage numbers can lead to phenotypic drift and altered experimental responses.[4][5]

    • Solution: Use cells within a consistent and low passage number range for all experiments. Thaw a new vial of cells when the passage number becomes too high.

  • Compound Precipitation: this compound's low aqueous solubility can cause it to precipitate out of the medium, especially at high concentrations, leading to inconsistent cell exposure.

    • Solution: Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, consider lowering the highest concentration or using a different solvent system (while maintaining a low final solvent concentration).

  • Incubation Time: The timing of analysis can significantly impact results.

    • Solution: Optimize incubation times for your specific cell line and assay. A time-course experiment can help determine the ideal endpoint.

Issue 2: High Background or Compound Interference in Assays

Potential Causes & Solutions

  • Compound Color: Colored compounds can interfere with absorbance-based assays (e.g., MTT).

    • Solution: Run a "compound-only" control (compound in cell-free media) to measure its intrinsic absorbance.[3] If interference is significant, consider switching to a non-colorimetric assay, such as a fluorescence or luminescence-based viability assay (e.g., measuring ATP content).

  • Reagent Contamination: Contamination of assay reagents can lead to high background signals.

    • Solution: Use sterile techniques when preparing and handling all reagents.[3]

  • Media Components: Phenol (B47542) red in culture media can interfere with some absorbance readings.

    • Solution: For colorimetric assays, use phenol red-free media during the assay period.[3]

Issue 3: Inconsistent Results in Enzyme Inhibition Assays

Potential Causes & Solutions

  • Assay Conditions: Enzyme activity is highly sensitive to changes in temperature, pH, and ionic strength.[2]

    • Solution: Strictly control all assay conditions. Ensure that buffers are correctly prepared and that plates and reagents are equilibrated to the proper temperature before starting the reaction.[2][3]

  • Substrate Concentration: The concentration of the substrate can affect the apparent IC50 value of an inhibitor.

    • Solution: Use a substrate concentration around or below the Michaelis-Menten constant (Km) for determining the activity of competitive inhibitors.[6]

  • Enzyme Instability: The enzyme may lose activity over the course of the assay.

    • Solution: Run a control with the enzyme alone to check its stability over the assay duration. If instability is an issue, shorten the assay time or optimize buffer conditions.[7]

Quantitative Data Summary

The following table summarizes reported in vitro activity for this compound. Note that these values are context-dependent and should be used as a reference.

Assay Type Cell Line / System Parameter Value Reference
Anti-proliferativeOral Cancer Cells (HSC-3, SCC2095, SCC4)Effective Concentration0 - 30 µM (72h)[1]
Anti-inflammatoryRAW 264.7 MacrophagesIC50 (NO Production)17.6 µM[1]
Anti-inflammatoryRAW 264.7 MacrophagesIC50 (TNF-α Production)22.7 µM[1]
T-Cell Proliferation InhibitionHuman CD4+ T-CellsDose-dependent inhibition3 - 30 µM[8]

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTT-based)

This protocol is a general guideline for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final desired concentrations. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).[9]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Anti-Inflammatory Assay (Nitric Oxide Measurement in RAW 264.7 Cells)

This protocol measures the inhibition of nitric oxide (NO) production, an indicator of anti-inflammatory activity.

  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation and NO production.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate in the dark at room temperature for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of NO is determined using a sodium nitrite (B80452) standard curve.

Visualizations

G cluster_workflow General Troubleshooting Workflow Start Inconsistent Assay Results CheckCells Verify Cell Health & Seeding Consistency Start->CheckCells Is cell viability low or variable? CheckCompound Assess Compound Solubility & Interference Start->CheckCompound Is there precipitate or high background? CheckAssay Review Assay Protocol (Reagents, Timing, Conditions) Start->CheckAssay Are controls failing? Optimize Systematically Optimize Variables CheckCells->Optimize CheckCompound->Optimize CheckAssay->Optimize Validate Validate Optimized Assay Optimize->Validate

Caption: A logical workflow for troubleshooting variability in in vitro assays.

G AA This compound Akt Akt (Protein Kinase B) AA->Akt Inhibits Phosphorylation Apoptosis Apoptosis AA->Apoptosis Induces IkBa IκBα Akt->IkBa Inhibits NFkB NF-κB Akt->NFkB Promotes Activation IkBa->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates to GeneTranscription Inflammatory & Pro-Survival Gene Transcription Nucleus->GeneTranscription Activates

Caption: Simplified signaling pathway of this compound's inhibitory action.

References

Technical Support Center: Overcoming Low Bioavailability of Alphitolic Acid in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the bioavailability of alphitolic acid is limited in publicly available scientific literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on established strategies for overcoming the low bioavailability of analogous pentacyclic triterpenoids, such as ursolic acid, which shares structural and physicochemical similarities with this compound. Researchers should adapt these methodologies and protocols based on their own preliminary in vitro and in vivo findings for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments aimed at improving the bioavailability of this compound.

Problem Possible Cause Suggested Solution
Low and variable plasma concentrations of this compound after oral administration. Poor aqueous solubility: this compound, as a pentacyclic triterpenoid (B12794562), is expected to have very low water solubility, leading to poor dissolution in the gastrointestinal (GI) tract.1. Formulation Enhancement: Utilize advanced formulation strategies such as solid lipid nanoparticles (SLNs) or self-emulsifying drug delivery systems (SEDDS) to improve solubility and dissolution rate. 2. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.
Low intestinal permeability: The lipophilic nature of this compound may hinder its transport across the intestinal epithelium.1. Permeability Enhancers: Co-administer with well-characterized permeability enhancers. Piperine (B192125) has been shown to improve the bioavailability of ursolic acid. 2. Caco-2 Permeability Assay: Conduct in vitro Caco-2 cell permeability assays to assess the intrinsic permeability of this compound and the effectiveness of potential enhancers.
Rapid clearance and low Area Under the Curve (AUC) in pharmacokinetic studies. Extensive first-pass metabolism: this compound may be rapidly metabolized by cytochrome P450 (CYP) enzymes in the liver and intestinal wall.1. CYP450 Inhibition: Co-administer with a known inhibitor of relevant CYP isozymes (e.g., CYP3A4). Piperine also exhibits CYP inhibitory effects. 2. In vitro Metabolism Studies: Use human or rat liver microsomes to identify the primary CYP enzymes responsible for this compound metabolism and screen for potent inhibitors.
Inconsistent results between different animal subjects. Variability in GI physiology: Differences in gastric emptying time, intestinal pH, and gut microbiota among animals can affect drug absorption.1. Standardized Dosing Conditions: Ensure consistent fasting periods for all animals before dosing. 2. Formulation Robustness: Develop formulations (e.g., SEDDS) that are less susceptible to variations in the GI environment.
Difficulty in detecting and quantifying this compound in plasma samples. Low analyte concentration and matrix effects: The concentration of this compound in plasma may be below the limit of quantification (LOQ) of the analytical method. Interference from plasma components can also affect accuracy.1. Sensitive Analytical Method: Develop and validate a highly sensitive analytical method, such as LC-MS/MS, with a low LOQ. 2. Efficient Sample Preparation: Optimize the plasma sample extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to minimize matrix effects and improve recovery.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the in vivo bioavailability of this compound?

A1: The primary challenges for this compound, a pentacyclic triterpenoid, are its poor aqueous solubility, low intestinal permeability, and susceptibility to extensive first-pass metabolism by CYP enzymes. These factors collectively contribute to low and variable oral bioavailability.

Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?

A2: Based on studies with analogous compounds like ursolic acid, nano-based formulations are highly promising. These include:

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic drugs, improving their solubility and protecting them from degradation in the GI tract.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids. This enhances the solubilization and absorption of poorly water-soluble drugs.

Q3: Can co-administration with other compounds improve the bioavailability of this compound?

A3: Yes, co-administration with certain compounds can significantly enhance bioavailability. For instance, piperine, an alkaloid from black pepper, has been shown to increase the bioavailability of ursolic acid by inhibiting CYP3A4 and P-glycoprotein, thereby reducing its metabolism and efflux.[1] This strategy is a strong candidate for improving this compound's bioavailability.

Q4: How can I assess the permeability and metabolism of this compound in vitro before proceeding to animal studies?

A4: Two key in vitro assays are recommended:

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) to model the intestinal epithelium. It helps determine the bidirectional permeability of a compound and identify if it is a substrate for efflux transporters like P-glycoprotein.[2][3]

  • CYP450 Inhibition Assay: This assay utilizes human liver microsomes to identify which cytochrome P450 isoenzymes are responsible for metabolizing the drug. It can also be used to screen for potential inhibitors that could be co-administered to block first-pass metabolism.[4][5]

Q5: What are the expected pharmacokinetic parameters for a pentacyclic triterpenoid like this compound in rats after oral administration?

A5: While specific data for this compound is unavailable, studies on ursolic acid in rats can provide an estimate. For unmodified ursolic acid administered orally to rats, the bioavailability is very low, often reported to be less than 1%.[6] Pharmacokinetic parameters are dose-dependent and formulation-specific. For example, after oral administration of a Lu-Ying extract containing 80.32 mg/kg of ursolic acid to rats, the following parameters were observed: Cmax of 294.8 ng/ml, Tmax of 1.0 h, and an AUC(0-∞) of 1175.3 ng·h/ml.[7][8][9]

Quantitative Data Summary

The following tables summarize pharmacokinetic data for ursolic acid in rats from various studies, which can be used as a reference for designing experiments with this compound.

Table 1: Pharmacokinetic Parameters of Ursolic Acid in Rats After Oral Administration

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
Lu-Ying Ethanolic Extract80.32294.81.01175.3 (AUC0-∞)Not Reported[7][8][9]
Ursolic Acid Suspension20330 ± 801.05 ± 0.71680 ± 650 (AUC0-inf)2.8 ± 0.82[10]
Ursolic Acid Suspension50500 ± 1701.18 ± 0.882330 ± 1200 (AUC0-inf)1.55 ± (not reported)[10]
Ursolic Acid Oral Gavage100Not ReportedNot ReportedNot Reported~8[6]
Ursolic Acid + PiperineNot Specified--~10-fold increase in AUC0-tNot Reported[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from methodologies used for ursolic acid.[11]

  • Preparation of Lipid and Aqueous Phases:

    • Lipid Phase: Dissolve a precise amount of this compound and a solid lipid (e.g., glyceryl monostearate) in a suitable organic solvent (e.g., chloroform).

    • Aqueous Phase: Dissolve a surfactant (e.g., Kolliphor® P 188) in distilled water.

  • Heating: Heat both the lipid and aqueous phases separately to a temperature approximately 10°C above the melting point of the lipid (e.g., 70-80°C).

  • Emulsification: Add the hot aqueous phase to the melted lipid phase under high-shear homogenization (e.g., 8,000-10,000 rpm) for 10-15 minutes to form a coarse oil-in-water (O/W) emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion to room temperature to allow the lipid to solidify and form SLNs.

  • Purification/Concentration (Optional): The SLN suspension can be centrifuged and lyophilized to obtain a dry powder for redispersion.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol is a general guideline for poorly soluble compounds.[12][13]

  • Animal Model: Use male Sprague-Dawley or Wistar rats (200-250 g), fasted overnight with free access to water.

  • Grouping and Dosing:

    • Oral Group: Administer the this compound formulation (e.g., SLNs suspended in water) via oral gavage.

    • Intravenous (IV) Group: Administer a solution of this compound in a suitable vehicle (e.g., DMSO/saline) via tail vein injection to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (approx. 200-300 µL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4,000 rpm for 10 minutes) to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Extraction: Extract this compound from the plasma using liquid-liquid extraction (e.g., with ethyl acetate (B1210297) or a mixture of hexane-dichloromethane-2-propanol) or solid-phase extraction.[7][14]

    • Chromatography: Use a C18 or similar reversed-phase column with a suitable mobile phase (e.g., methanol/water or acetonitrile/ammonium formate) for separation.[8][14]

    • Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and selective quantification.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using non-compartmental analysis software. Calculate absolute bioavailability using the formula: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Pharmacokinetic Study formulation This compound Formulation (e.g., SLNs, SEDDS) characterization Physicochemical Characterization (Size, Zeta Potential, EE%) formulation->characterization caco2 Caco-2 Permeability Assay characterization->caco2 microsomes Liver Microsome Metabolism Assay characterization->microsomes dosing Oral & IV Dosing in Rats caco2->dosing microsomes->dosing sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis of Plasma sampling->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_circulation Portal Circulation drug_formulation This compound Formulation (e.g., Nanoparticles) dissolution Dissolution & Release drug_formulation->dissolution dissolved_drug Solubilized this compound dissolution->dissolved_drug absorption Passive Diffusion & Carrier-Mediated Uptake dissolved_drug->absorption efflux P-gp Efflux absorption->efflux metabolism CYP450 Metabolism absorption->metabolism portal_vein To Liver (First-Pass) & Systemic Circulation absorption->portal_vein metabolism->portal_vein

Caption: Key pathways influencing the oral absorption and bioavailability of lipophilic drugs.

References

Alphitolic Acid Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alphitolic acid. This resource is designed for researchers, scientists, and drug development professionals to address common purity issues and provide guidance on refining purification protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a pentacyclic triterpenoid (B12794562) compound found in various plant species, including those of the Ficus and Ziziphus genera.[1] It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Q2: What are the expected purity levels for commercially available this compound?

Commercially available this compound typically has a purity of 97% or higher. However, for sensitive downstream applications, further purification may be necessary to remove residual impurities.

Q3: What are the primary challenges in purifying this compound from natural extracts?

The main challenges in purifying this compound from crude plant extracts include:

  • Presence of structurally similar triterpenoids: Other triterpenoid acids with similar polarities can co-elute with this compound during chromatographic separation, making isolation difficult.

  • Pigments and phenolic compounds: Crude extracts are often rich in pigments (e.g., chlorophylls, carotenoids) and phenolic compounds that need to be removed.

  • Low abundance: The concentration of this compound in plant material can be low, requiring efficient extraction and enrichment methods to obtain sufficient quantities.

Q4: How can I assess the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for assessing the purity of this compound.[1] Thin-Layer Chromatography (TLC) can also be used for a rapid qualitative assessment. For detailed structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are recommended.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification and handling of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low yield after extraction Inefficient extraction solvent or method.Use a polar solvent like ethanol (B145695) or methanol (B129727) for extraction. Consider using ultrasound-assisted extraction to improve efficiency.
Degradation of this compound during extraction.Avoid prolonged exposure to high temperatures and extreme pH conditions.
Multiple spots on TLC after initial purification Incomplete separation of this compound from other compounds.Optimize the mobile phase for your column chromatography. A common system for triterpenoid acids is a chloroform-methanol mixture.[1]
The presence of isomeric impurities.Consider using preparative HPLC with a C18 column for higher resolution separation.
Broad or tailing peaks in HPLC analysis Inappropriate mobile phase composition or pH.For reversed-phase HPLC, a mobile phase of methanol and a phosphate (B84403) buffer can be effective.[1] Adjusting the pH can improve peak shape for acidic compounds.
Column overload.Reduce the amount of sample injected onto the column.
Discoloration of the purified sample Presence of residual pigments or phenolic compounds.Use a pre-purification step with a macroporous resin or an activated charcoal treatment to remove pigments.
Oxidation of the compound.Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.
Inconsistent results in biological assays Presence of bioactive impurities.Re-purify the this compound using a high-resolution technique like preparative HPLC.
Degradation of the compound in the assay medium.Assess the stability of this compound under your specific assay conditions (pH, temperature, and solvent).

Purification and Analytical Protocols

Experimental Protocol: Purification of this compound by Column Chromatography

This protocol describes a general procedure for the purification of this compound from a crude plant extract.

1. Preparation of the Crude Extract: a. Dry and powder the plant material. b. Extract the powder with 95% ethanol at room temperature with agitation for 24 hours. c. Filter the extract and concentrate it under reduced pressure to obtain the crude extract.

2. Silica (B1680970) Gel Column Chromatography: a. Stationary Phase: Silica gel (60-120 mesh). b. Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column. c. Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column. d. Elution: Start with a non-polar mobile phase (e.g., 100% chloroform) and gradually increase the polarity by adding methanol. A common gradient is from 100% chloroform (B151607) to a final concentration of 10% methanol in chloroform. e. Fraction Collection: Collect fractions and monitor them by TLC. f. TLC Analysis: Use a mobile phase of chloroform:methanol (e.g., 9:1 v/v) and visualize the spots using an anisaldehyde-sulfuric acid spray reagent followed by heating. This compound will appear as a distinct spot. g. Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a method for analyzing the purity of an this compound sample.

1. Instrumentation: a. HPLC system with a UV detector. b. Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

2. Chromatographic Conditions: a. Mobile Phase: A mixture of 0.05M sodium phosphate buffer and methanol (e.g., 19:81 v/v).[1] b. Flow Rate: 1.0 mL/min. c. Detection Wavelength: 210 nm.[1] d. Injection Volume: 20 µL.

3. Sample Preparation: a. Dissolve a known amount of the this compound sample in methanol to a concentration of approximately 1 mg/mL. b. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis: a. Integrate the peak areas of all components in the chromatogram. b. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Data Presentation

Table 1: Comparison of Purification Techniques for Triterpenoid Acids

Technique Stationary Phase Mobile Phase/Eluent Typical Purity Achieved Advantages Disadvantages
Column Chromatography Silica GelChloroform/Methanol gradient>95%High loading capacity, low cost.Lower resolution, time-consuming.
Macroporous Resin Non-polar adsorbent resinEthanol/Water>90% (enrichment)Good for initial cleanup, removes polar impurities.Not suitable for high-resolution separation.
Preparative HPLC C18Methanol/Water or Acetonitrile/Water>99%High resolution, high purity.Lower loading capacity, higher cost.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Purity Analysis plant_material Dried Plant Material extraction Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pure_fractions Pooling of Pure Fractions fraction_collection->pure_fractions alphitolic_acid Purified this compound pure_fractions->alphitolic_acid hplc HPLC Analysis alphitolic_acid->hplc purity_assessment Purity > 99% hplc->purity_assessment

Caption: Workflow for this compound Purification and Analysis.

Caption: Troubleshooting Logic for this compound Purification.

References

Minimizing Alphitolic acid degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Alphitolic acid during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at -20°C or lower. This minimizes exposure to light, oxygen, and moisture, which are key drivers of degradation.

Q2: How should I store this compound in solution?

A2: Stock solutions should be prepared in a suitable, dry solvent (e.g., DMSO, ethanol) and stored at -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[1] If possible, degas the solvent before use to remove dissolved oxygen.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its pentacyclic triterpenoid (B12794562) structure containing hydroxyl and carboxylic acid groups, this compound is susceptible to several degradation pathways, including oxidation of the hydroxyl groups, esterification, and decarboxylation, particularly at elevated temperatures or non-neutral pH.[2][3]

Q4: How can I detect this compound degradation?

A4: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4] The appearance of new peaks or a decrease in the main this compound peak area suggests degradation. Other techniques like LC-MS can be used to identify the mass of degradation products.[4]

Q5: Is this compound sensitive to pH?

A5: Yes, compounds with carboxylic acid groups can be sensitive to pH.[2] Hydrolysis can be catalyzed by acidic or basic conditions.[2][3] It is recommended to maintain solutions at a neutral pH unless the experimental protocol requires otherwise.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Issue 1: Unexpected peaks appear in my HPLC chromatogram.

If you observe additional, unidentified peaks in your HPLC analysis of an this compound sample, it is a strong indicator of degradation or contamination.

G start Issue: Unexpected peaks in HPLC chromatogram check_control Analyze a freshly prepared standard of known purity. start->check_control peaks_present Are unexpected peaks present in the fresh standard? check_control->peaks_present yes_peaks Yes peaks_present->yes_peaks  Yes   no_peaks No peaks_present->no_peaks   No    source_issue Potential Issue: - Contaminated solvent/reagents - Column degradation - System contamination yes_peaks->source_issue sample_issue Degradation of the stored sample is likely. no_peaks->sample_issue investigate Investigate Stress Factors: - Storage Temperature - Exposure to Light/Air - Solution pH & Age - Freeze-Thaw Cycles sample_issue->investigate remediate Action: - Review storage protocol (see Table 1) - Perform forced degradation study to identify degradants (see Protocol 1) - Use fresh aliquots for experiments investigate->remediate

Issue 2: Loss of biological activity or potency of the compound.

A decrease in the expected biological effect can be due to a lower effective concentration resulting from degradation.

  • Possible Cause: The concentration of the active this compound has decreased over time due to improper storage. Repeated freeze-thaw cycles can accelerate degradation in solution.[1]

  • Recommended Action:

    • Quantify the concentration of your working stock using a validated analytical method (e.g., HPLC-UV) against a freshly prepared standard.

    • Review your storage procedures. Ensure solutions are stored at -80°C in single-use aliquots.[1]

    • If discoloration of the solid compound is observed (e.g., yellowing), this may indicate oxidation.[1] In this case, it is advisable to use a new, uncompromised batch of the compound.

Data on Storage Conditions

The following table summarizes the recommended storage conditions and the potential impact of deviations on this compound stability. The degradation data is illustrative, based on typical stability profiles for pentacyclic triterpenoids.

Parameter Optimal Condition Suboptimal Condition Potential Degradation Pathway Illustrative Degradation (% after 6 months)
Temperature (Solid) -20°C or below4°C (Refrigerator)Thermal Degradation< 1%
25°C (Room Temp)Thermal Degradation, Oxidation2-5%
Temperature (Solution) -80°C (Aliquot)-20°C (Repeated Use)Freeze-Thaw Stress, Oxidation1-3%
4°C (Short-term)Hydrolysis, Oxidation5-10%
Atmosphere Inert Gas (Argon/N₂)AirOxidation2-7%
Light Exposure Amber Vial / DarkClear Vial / LightPhotodegradation1-4%
pH (in Solution) Neutral (pH 6-8)Acidic (pH < 4) or Basic (pH > 9)Acid/Base Catalyzed Hydrolysis>10%

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies, or stress testing, are essential for understanding the intrinsic stability of a compound and developing stability-indicating analytical methods.[2][5][6]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL this compound stock solution in Methanol (B129727) acid Acid Hydrolysis Add 0.1 M HCl Incubate at 60°C base Base Hydrolysis Add 0.1 M NaOH Incubate at 60°C oxidation Oxidation Add 3% H₂O₂ Keep at RT thermal Thermal Heat solution at 70°C (Solid at 105°C) photo Photolytic Expose to UV/Vis light (ICH Q1B) sampling Take samples at defined time points (e.g., 2, 8, 24h). Neutralize acid/base samples. acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by HPLC-UV/PDA. Quantify parent peak and new degradation peaks. sampling->hplc lcms Characterize degradants using LC-MS to determine mass and fragmentation. hplc->lcms

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in an appropriate solvent (e.g., methanol or acetonitrile).[7]

  • Stress Conditions: Aliquot the stock solution and subject it to the following conditions.[7][8] An unstressed control sample should be stored at -20°C.

    • Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution 1:1 with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[6]

    • Thermal Degradation: Incubate the stock solution in a sealed vial at 70°C.

    • Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source as specified by ICH Q1B guidelines (combination of UV and visible light).

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample.

    • For acid and base-stressed samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze by a validated stability-indicating HPLC method to determine the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method

This protocol outlines a general-purpose reverse-phase HPLC method suitable for assessing the purity and stability of this compound.

  • HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: ~210 nm (Triterpenoids lack strong chromophores; low UV is typically required).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare samples and standards in the mobile phase or a compatible solvent.

  • Filter samples through a 0.45 µm syringe filter before injection.

  • Run the HPLC method and integrate the peak areas.

  • Calculate the percentage of this compound remaining and the relative percentage of any degradation products.

References

Cell viability issues with high concentrations of Alphitolic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of Alphitolic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural triterpene that has demonstrated anti-inflammatory, anti-proliferative, and pro-apoptotic properties.[1] Its primary mechanism of action in inducing cell death is through the induction of apoptosis by blocking the Akt–NF-κB signaling pathway.[1] It has also been shown to induce autophagy.[1]

Q2: At what concentrations does this compound typically induce cytotoxicity?

The cytotoxic effects of this compound are cell-line dependent and dose-dependent. For instance, it has been shown to suppress the proliferation of oral cancer cell lines such as SCC4 and SCC2095 with IC50 values of 12 µM and 15 µM, respectively.[1] In RAW 264.7 macrophages, the IC50 values for the downregulation of NO and TNF-α production are 17.6 µM and 22.7 µM, respectively.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q3: What are the expected morphological changes in cells treated with effective concentrations of this compound?

Given that this compound induces apoptosis, you can expect to observe characteristic morphological changes such as cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies. At higher concentrations, or in certain cell types, features of necrosis, such as cell swelling and membrane rupture, may also be observed.

Q4: Can high concentrations of this compound lead to unexpected results in cell viability assays?

Yes, high concentrations of phytochemicals like this compound can sometimes lead to paradoxical or artifactual results in common cell viability assays (e.g., MTT, XTT). This can be due to several factors including direct chemical interference with the assay reagents, precipitation of the compound in the culture medium, or the induction of cellular stress responses that can temporarily increase metabolic activity before cell death occurs.[2]

Troubleshooting Guide

This guide addresses common issues encountered when assessing cell viability in response to high concentrations of this compound.

Problem Possible Cause Suggested Solution
High Cell Death in Vehicle Control Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration.Ensure the final solvent concentration in the culture medium is below the toxicity threshold for your cell line (typically <0.5% for DMSO). Run a solvent toxicity control curve.
Poor Initial Cell Health: Cells were not healthy or were at an inappropriate confluency at the start of the experiment.Always start experiments with healthy, exponentially growing cells. Ensure consistent seeding density across all wells.
Unexpectedly High Viability at High Concentrations Compound Precipitation: At high concentrations, this compound may precipitate out of the culture medium, reducing its effective concentration.Visually inspect the wells for any precipitate. Prepare fresh stock solutions and ensure complete solubilization. Consider using a different solvent or a lower concentration range.
Interference with Assay Reagent: this compound may directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[2]Run a cell-free control with your highest concentrations of this compound and the MTT reagent to check for direct chemical reduction.
Increased Metabolic Activity: High concentrations might induce a stress response that temporarily increases cellular metabolism, leading to higher formazan (B1609692) production before cell death.[2]Complement the MTT assay with a different viability assay that measures a different cellular parameter, such as cell membrane integrity (e.g., Trypan Blue exclusion) or ATP content (e.g., CellTiter-Glo®).
High Variability Between Replicates Uneven Cell Seeding: Inconsistent number of cells plated in each well.Ensure your cell suspension is homogenous before and during plating. Mix the cell suspension between pipetting.
Edge Effects: Wells on the perimeter of the 96-well plate are prone to evaporation, leading to altered compound concentrations and cell growth.[3]Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity.[3]
Incomplete Solubilization of Formazan Crystals: The formazan crystals produced in the MTT assay are not fully dissolved, leading to inaccurate absorbance readings.[4]Ensure complete solubilization by vigorous pipetting or shaking. Allow sufficient incubation time with the solubilization buffer.[4]

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in different cell lines.

Cell LineAssayIncubation TimeIC50 Value
SCC4 (Oral Cancer)Proliferation Assay72 hours12 µM
SCC2095 (Oral Cancer)Proliferation Assay72 hours15 µM
RAW 264.7 (Macrophages)NO Production72 hours17.6 µM
RAW 264.7 (Macrophages)TNF-α Production72 hours22.7 µM

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multi-well plate spectrophotometer

Procedure:

  • Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]

  • Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[6]

  • Incubate the plate at room temperature in the dark for at least 2 hours (or overnight, depending on the solubilization buffer) to ensure complete dissolution.[7]

  • Measure the absorbance at 570 nm using a multi-well plate spectrophotometer.[7]

Apoptosis Detection using Annexin V Staining

This protocol provides a general procedure for staining cells with Annexin V and a viability dye (e.g., Propidium Iodide - PI) for analysis by flow cytometry.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) or 7-AAD staining solution

  • 1X Binding Buffer (typically provided in kits)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as you would for a standard experiment.

  • Harvest both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method or brief trypsinization.

  • Centrifuge the cell suspension at 500 x g for 5-7 minutes at 4°C.[8]

  • Wash the cells twice with cold PBS and then once with 1X Binding Buffer.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[9]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[10]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[9]

Visualizations

Alphitolic_Acid_Signaling_Pathway cluster_nucleus Gene Transcription AA This compound Akt Akt (Protein Kinase B) AA->Akt blocks IkB IκBα Akt->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Apoptosis Apoptosis Nucleus->Apoptosis regulates genes for

Caption: this compound blocks the Akt signaling pathway, leading to apoptosis.

Cell_Viability_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat with this compound (various concentrations) seed->treat incubate Incubate for defined period treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate % Viability) read->analyze end End analyze->end

Caption: Experimental workflow for assessing cell viability using an MTT assay.

Troubleshooting_Workflow rect_node rect_node start Unexpected Cell Viability Result high_control_death High death in vehicle control? start->high_control_death paradoxical_effect Viability increases at high [AA]? high_control_death->paradoxical_effect No check_solvent Check solvent toxicity and initial cell health high_control_death->check_solvent Yes high_variability High variability between replicates? paradoxical_effect->high_variability No check_precipitate Check for precipitate Run cell-free control paradoxical_effect->check_precipitate Yes check_seeding Review seeding protocol Avoid edge effects high_variability->check_seeding Yes confirm_assay Confirm with alternate viability assay high_variability->confirm_assay No end Optimized Results check_solvent->end check_precipitate->confirm_assay check_seeding->end confirm_assay->end

References

Technical Support Center: Troubleshooting Inconsistent Results in Alphitolic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues encountered during experiments with Alphitolic acid. The information is presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing variable anti-inflammatory activity of our this compound samples between different batches. What could be the cause?

A1: Inconsistent bioactivity is a common challenge in natural product research. Several factors could contribute to this variability:

  • Purity of the Compound: The purity of your this compound isolate can significantly impact its activity. Contamination with other compounds from the source material can lead to synergistic, antagonistic, or off-target effects. It is crucial to perform rigorous quality control on each batch.

  • Extraction and Purification Protocol: The choice of solvents and the fractionation method can influence the final compound profile.[1] Inconsistent application of these protocols can lead to batch-to-batch variations.

  • Compound Stability: this compound, like many natural products, may be sensitive to heat, light, and pH.[1] Degradation during extraction, storage, or the experiment itself can lead to reduced activity.

  • Assay Conditions: Variations in cell culture conditions, reagent batches, or even different lab personnel can contribute to inconsistent results.[1]

Q2: Our cell viability assays (e.g., MTT, XTT) show conflicting results when testing the cytotoxic effects of this compound. Why might this be happening?

A2: Absorbance-based assays are susceptible to interference from colored compounds often present in natural product extracts.[2] If your this compound sample is not highly purified, pigments from the plant source could artificially inflate or decrease absorbance readings.[2] Additionally, some compounds can interfere with the chemistry of the assay itself.

Q3: We are trying to validate the pro-apoptotic effect of this compound but are not seeing consistent induction of apoptosis. What should we check?

A3: this compound has been reported to induce apoptosis by blocking Akt–NF-κB signaling.[3] If you are not observing this effect consistently, consider the following:

  • Cell Line Specificity: The response to this compound can be cell-type dependent. Ensure the cell line you are using is sensitive to the Akt–NF-κB pathway's modulation for apoptosis induction.

  • Compound Concentration and Treatment Time: The pro-apoptotic effect is likely dose- and time-dependent.[3] An insufficient concentration or a suboptimal treatment duration may not be enough to trigger a measurable apoptotic response.

  • Solubility: As a triterpene, this compound may have poor aqueous solubility. Ensure it is fully dissolved in your vehicle (e.g., DMSO) and that the final concentration of the vehicle in your cell culture medium is not causing toxicity.

Troubleshooting Guides

Guide 1: Inconsistent Anti-inflammatory Activity

This guide provides a step-by-step approach to troubleshoot variable anti-inflammatory effects observed with this compound.

Problem: The inhibitory effect of this compound on inflammatory markers (e.g., NO, TNF-α) is not reproducible across experiments.

Workflow for Troubleshooting Inconsistent Anti-inflammatory Activity:

G start Start: Inconsistent Anti-inflammatory Activity qc 1. Verify this compound Purity and Integrity (LC-MS, NMR) start->qc storage 2. Review Storage Conditions (Temperature, Light Exposure) qc->storage protocol 3. Standardize Experimental Protocol (Cell density, Reagent lots, Incubation times) storage->protocol controls 4. Include Positive and Negative Controls protocol->controls result Consistent Results? controls->result end End: Problem Resolved result->end Yes reassess Re-evaluate Hypothesis or Source Material result->reassess No G start Start: Inconsistent Viability Assay Results background_control 1. Run a Background Control (this compound + Media, No Cells) start->background_control interference Colorimetric Interference? background_control->interference subtract_bg Subtract Background Reading interference->subtract_bg Yes alt_assay 2. Consider an Alternative Assay (e.g., CellTiter-Glo, LDH release) interference->alt_assay No end End: Accurate Results subtract_bg->end alt_assay->end G cluster_0 This compound Action cluster_1 Signaling Cascade AA This compound Akt Akt AA->Akt Inhibits IkappaBalpha IκBα Akt->IkappaBalpha Inhibits Phosphorylation NFkappaB NF-κB IkappaBalpha->NFkappaB Sequesters Bcl2 Bcl-2 (Anti-apoptotic) NFkappaB->Bcl2 Promotes Transcription Apoptosis Apoptosis Bcl2->Apoptosis Inhibits G cluster_0 This compound Action cluster_1 T-Cell Signaling AA This compound CRAC CRAC Channels AA->CRAC Inhibits Ca_influx Ca²⁺ Influx CRAC->Ca_influx CaMK_CaN CaMK/CaN Pathway Ca_influx->CaMK_CaN NFAT NFAT Activation CaMK_CaN->NFAT T_cell_prolif T-Cell Proliferation & Activation NFAT->T_cell_prolif

References

Alphitolic Acid Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing alphitolic acid dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a natural triterpene with demonstrated anti-inflammatory and anti-cancer properties. Its primary biological activities include the induction of apoptosis (programmed cell death) and autophagy, as well as the inhibition of key signaling pathways involved in cell survival and proliferation, such as the Akt-NF-κB and STAT3 pathways.[1]

Q2: What is a typical effective concentration range for this compound in cell culture experiments?

The effective concentration of this compound can vary significantly depending on the cell line and the specific biological endpoint being measured. However, published data indicates that concentrations in the micromolar (µM) range are typically effective. For example, IC50 values (the concentration that inhibits 50% of cell proliferation) have been reported to be between 12 µM and 70 µM in various cancer cell lines.[1][2]

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions. It is soluble in DMSO at concentrations up to 50 mg/mL.[3]

Q4: How should I store this compound stock solutions?

This compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

Q5: What is the maximum concentration of DMSO that is safe for most cell lines in culture?

While tolerance can vary between cell lines, a final DMSO concentration of 0.1% is generally considered safe for most cells. Some more robust cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity. It is crucial to keep the final DMSO concentration consistent across all experimental and control wells, including a vehicle control (media with the same final concentration of DMSO without this compound).

Troubleshooting Guides

This section addresses common issues that may arise during this compound dose-response experiments.

Issue Potential Cause(s) Troubleshooting Steps
Inconsistent or non-reproducible results between experiments. 1. Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift, altering cellular responses. 2. Cell Seeding Density: Inconsistent cell numbers per well can lead to variability in results. 3. Compound Degradation: Repeated freeze-thaw cycles of the stock solution or instability in culture medium.1. Use cells within a consistent and low passage number range. 2. Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accuracy. Optimize cell seeding density to be within the linear range of the assay. 3. Aliquot stock solutions and always prepare fresh dilutions for each experiment.
Precipitation of this compound in the culture medium. 1. Poor Aqueous Solubility: this compound, like many triterpenes, has low solubility in aqueous solutions like cell culture media. 2. High Final Concentration: The concentration of this compound in the final culture medium may exceed its solubility limit.1. Prepare serial dilutions of the this compound stock solution in DMSO before diluting into the final assay medium. 2. Visually inspect for precipitation after adding the compound to the medium. If precipitation occurs, consider lowering the highest concentration in your dose-response curve. Gentle warming and vortexing of the medium during the addition of the compound may help.
High background or false positives in colorimetric assays (e.g., MTT). 1. Assay Interference: this compound may directly react with the assay reagent (e.g., reducing the MTT tetrazolium salt). 2. Contamination: Bacterial or yeast contamination in cell cultures can metabolize the assay reagent.1. Run a cell-free control with this compound at the highest concentration to check for direct reaction with the assay reagent. 2. Regularly test for mycoplasma contamination and maintain aseptic techniques.
No observable effect or a very high IC50 value. 1. Suboptimal Incubation Time: The incubation period may be too short to observe a significant biological effect. 2. Cell Line Resistance: The chosen cell line may be inherently resistant to this compound. 3. Inactive Compound: The compound may have degraded due to improper storage.1. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for the desired endpoint. 2. Research the sensitivity of your cell line to similar compounds or test a different, more sensitive cell line. 3. Use a fresh, properly stored stock solution of this compound.
Significant cell death even in the vehicle control. 1. Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high for the specific cell line.1. Perform a dose-response experiment with the solvent (DMSO) alone to determine the maximum tolerable concentration for your cells. Ensure the final DMSO concentration in your this compound experiments does not exceed this level.

Data Presentation

The following tables summarize the reported IC50 values of this compound in various cell lines and provide a general framework for designing a dose-response experiment.

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)
SCC4Oral Squamous Cell CarcinomaProliferation Assay7212[1]
SCC2095Oral Squamous Cell CarcinomaProliferation Assay7215[1]
DU-145Prostate CancerCytotoxicity Assay2470[1]
RAW 264.7Macrophage (for NO production)Griess Assay2417.6[1]
RAW 264.7Macrophage (for TNF-α production)ELISA2422.7[1]

Table 2: Example of a Dose-Response Curve Experimental Setup (96-well plate)

Concentration (µM)Volume of 200x Stock (µL)Volume of Medium (µL)Final Volume (µL)
1001199200
501199200
251199200
12.51199200
6.251199200
3.1251199200
1.561199200
0 (Vehicle Control)1 (of DMSO)199200
Untreated Control0200200
Blank0200 (No Cells)200

Note: This table assumes a 200x stock solution is prepared for each final concentration in 100% DMSO. This ensures the final DMSO concentration remains at 0.5%. Adjustments should be made based on the desired final DMSO concentration and the number of serial dilutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Cell culture-grade DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Under sterile conditions, weigh out the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 20 mM).

    • Facilitate dissolution by vortexing and, if necessary, brief sonication.

    • Visually confirm that the compound is fully dissolved.

    • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

    • Store aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Objective: To determine the effect of this compound on cell viability and calculate the IC50 value.

  • Materials:

    • Cells in logarithmic growth phase

    • 96-well flat-bottom plates

    • This compound stock solution

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).

    • Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions and controls (vehicle and untreated) to the respective wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

    • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until purple formazan (B1609692) crystals are visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

Alphitolic_Acid_Akt_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt PIP2 -> PIP3 pAkt p-Akt Akt->pAkt Phosphorylation IKK IKK pAkt->IKK Activates pIKK p-IKK IKK->pIKK IkBa_NFkB IκBα NF-κB pIKK->IkBa_NFkB pIkBa p-IκBα IkBa_NFkB->pIkBa Phosphorylation NFkB_active NF-κB (active) pIkBa->NFkB_active Release Proteasome Proteasome pIkBa->Proteasome Ubiquitination & Degradation NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Alphitolic_Acid This compound Alphitolic_Acid->pAkt Inhibits Gene_Expression Gene Expression (Anti-apoptotic, Pro-inflammatory) NFkB_nucleus->Gene_Expression

Caption: this compound inhibits the Akt/NF-κB signaling pathway.

Alphitolic_Acid_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK pJAK p-JAK JAK->pJAK Phosphorylation STAT3 STAT3 pJAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nucleus p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nucleus Alphitolic_Acid This compound Alphitolic_Acid->pSTAT3 Inhibits Gene_Expression_STAT3 Gene Expression (Proliferation, Survival) STAT3_dimer_nucleus->Gene_Expression_STAT3

Caption: this compound inhibits the STAT3 signaling pathway.

Experimental Workflow

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Stock_Solution Prepare this compound Stock Solution in DMSO Serial_Dilution Prepare Serial Dilutions of this compound Stock_Solution->Serial_Dilution Cell_Culture Culture Cells to Logarithmic Growth Phase Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Cell_Treatment Treat Cells with Compound and Controls Cell_Seeding->Cell_Treatment Serial_Dilution->Cell_Treatment Incubation Incubate for Optimized Time Period Cell_Treatment->Incubation Assay_Execution Perform Cell-Based Assay (e.g., MTT, Western Blot) Incubation->Assay_Execution Data_Acquisition Acquire Data (e.g., Absorbance, Band Intensity) Assay_Execution->Data_Acquisition Data_Analysis Analyze Data, Plot Dose-Response Curve, and Calculate IC50 Data_Acquisition->Data_Analysis

Caption: Experimental workflow for this compound dose-response analysis.

References

Technical Support Center: Enhancing Alphitolic Acid Activity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to optimize the activity of Alphitolic acid in cell culture experiments. Given that this compound, a triterpenoid, can present solubility and bioavailability challenges, this resource focuses on systematic approaches to enhance its efficacy and ensure reproducible results.

Troubleshooting Guide

This section addresses specific issues you may encounter when working with this compound.

Issue Potential Cause Recommended Solution
1. Precipitation or Cloudiness in Media After Adding this compound Poor Aqueous Solubility: this compound is a hydrophobic triterpenoid, causing it to "crash out" of the aqueous cell culture medium.[1][2] Solvent Shock: Adding a concentrated DMSO stock directly to the medium can cause rapid precipitation.[1]Optimize Dilution: Prepare a high-concentration stock (e.g., 20-50 mM) in 100% DMSO. Perform a serial dilution in pre-warmed (37°C) culture medium, adding the stock dropwise while gently vortexing to avoid localized high concentrations.[1][3] Control Solvent Concentration: Ensure the final DMSO concentration in the culture is non-toxic to your cells, typically below 0.5%. Run a solvent toxicity control to determine the tolerance of your specific cell line.[1][3]
2. Low or No Biological Activity Observed Low Bioavailability: The compound may be soluble but not efficiently crossing the cell membrane. Inaccurate Concentration: Precipitation may lead to a lower effective concentration of the compound than intended.[1] Serum Protein Binding: this compound may bind to proteins like albumin in the fetal bovine serum (FBS), reducing the free concentration available to interact with cells.[2]Enhance Cellular Uptake: Consider using solubility enhancers like β-cyclodextrins, which can form inclusion complexes to improve bioavailability.[4][5] Verify Soluble Concentration: Before the experiment, prepare your final dilution and centrifuge it at high speed (e.g., >10,000 x g) for 15 minutes. Measure the concentration in the supernatant to determine the true soluble concentration. Adjust Serum Concentration: If possible for your cell line, conduct experiments in reduced-serum or serum-free media to maximize the free compound concentration. Always test cell viability under these conditions first.[2]
3. High Variability Between Replicate Wells Inconsistent Dissolution: Uneven dissolution or precipitation of the compound across the plate. Solvent Toxicity: Minor variations in solvent concentration between wells can affect cell health and metabolic activity, impacting results.[1] Assay Interference: The compound itself might interfere with the assay readout (e.g., direct reduction of MTT reagent).[1]Ensure Homogeneity: After adding the compound to each well, gently swirl the plate to ensure even distribution. Visually inspect wells for any signs of precipitation before and after incubation. Standardize Solvent Controls: Include a solvent control at the exact same final concentration used in your experimental wells. This control should be your baseline for 100% cell viability calculations.[6] Run Cell-Free Controls: To check for assay interference, set up control wells containing medium, your compound at the highest concentration, and the assay reagent (e.g., MTT) without any cells.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound? A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for hydrophobic compounds like this compound.[1][6] Prepare a high-concentration stock (e.g., 20-50 mM) and store it in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]

Q2: What is the mechanism of action for this compound? A2: this compound is an anti-inflammatory triterpene.[7] Its primary mechanism involves blocking the Akt-NF-κB signaling pathway, which induces apoptosis (programmed cell death) and autophagy in cancer cells.[7] It also down-regulates the production of inflammatory molecules like nitric oxide (NO) and TNF-α.[7]

Q3: My cells are dying in the control wells. What could be the cause? A3: The most likely cause is solvent toxicity. The final concentration of DMSO (or another organic solvent) in your cell culture medium should ideally be below 0.5%, although some cell lines can tolerate up to 1%.[3] It is critical to perform a solvent tolerance test on your specific cell line to determine the maximum non-toxic concentration.[3]

Q4: How can I quantitatively measure the enhancement of this compound activity? A4: A common method is to perform a dose-response cytotoxicity assay (like the MTT assay) and compare the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values under different conditions.[7] A lower IC50/EC50 value indicates enhanced activity. For example, you can compare the IC50 of this compound alone versus this compound complexed with a cyclodextrin.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how different formulation strategies could enhance the apparent activity of this compound by improving its solubility and bioavailability.

Table 1: Effect of Solvent and Solubilizer on the IC50 of this compound in Oral Cancer Cells (SCC4) after 72h Treatment.

FormulationFinal Solvent Conc.IC50 (µM)[7]Fold Improvement
This compound in DMSO0.5% DMSO12.0Baseline
This compound in Ethanol0.5% Ethanol18.50.65x
This compound with 1:2 Molar Ratio HP-β-Cyclodextrin0.1% DMSO6.51.85x
This compound in Nanoemulsion<0.1% Solvent3.23.75x

Table 2: Impact of Serum Concentration on this compound Activity.

Cell LineSerum % in MediaFinal DMSO Conc.IC50 (µM)
SCC410% FBS0.5%12.0
SCC42% FBS0.5%8.9
SCC40% FBS (Serum-Free)0.5%7.1

Experimental Protocols

Protocol 1: Preparation and Solubility Assessment of this compound Stock
  • Stock Solution Preparation:

    • Accurately weigh out this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 50 mM).

    • Vortex or sonicate the solution until the powder is completely dissolved, resulting in a clear solution.[3]

    • Store in single-use aliquots at -80°C.

  • Kinetic Solubility Test:

    • Prepare serial dilutions of your stock solution in your final assay buffer (e.g., complete culture medium).

    • Visually inspect each dilution for signs of precipitation or cloudiness.[3]

    • Incubate the dilutions at 37°C for 1-2 hours.

    • Centrifuge the samples at >10,000 x g for 15 minutes.

    • Carefully collect the supernatant and measure the concentration using a suitable analytical method (e.g., HPLC-UV). This value represents the maximum soluble concentration under your experimental conditions.

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay measures cell viability by assessing the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.[8][9]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells for "untreated" (medium only) and "solvent control" (medium with the highest final DMSO concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.[9][10]

Protocol 3: Cellular Uptake Assay

This protocol provides a general workflow to quantify the amount of this compound that has entered the cells.[11]

  • Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.[11]

  • Compound Incubation: Treat cells with this compound at a specific concentration (e.g., the IC50 value) for various time points (e.g., 30 min, 2h, 6h).

  • Termination of Uptake: To stop the uptake, immediately place the plate on ice and aspirate the treatment medium.[11]

  • Washing: Wash the cell monolayer three times with ice-cold PBS to remove any extracellular compound.[11]

  • Cell Lysis & Harvesting:

    • Add a suitable lysis buffer to each well to break open the cells.

    • Scrape the cells and collect the lysate into a microcentrifuge tube.

  • Quantification: Analyze the cell lysate to quantify the intracellular concentration of this compound using a sensitive analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11]

Visualizations

Experimental Workflow

This diagram outlines the general process for evaluating and enhancing the activity of a hydrophobic compound like this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_opt Optimization A Prepare 50 mM Stock in 100% DMSO B Perform Kinetic Solubility Test A->B C Seed Cells in 96-well Plates B->C Determine Max Soluble Conc. D Treat Cells with Serial Dilutions of Compound C->D E Incubate for 48-72 hours D->E F Perform MTT Assay E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H I Re-test with Enhancers (e.g., Cyclodextrin) H->I If activity is low J Compare IC50 Values I->J

Caption: General workflow for testing and enhancing this compound activity.

Troubleshooting Solubility Issues

This decision tree helps researchers navigate common solubility problems.

G A Start: Add Compound Stock to Medium B Precipitation Occurs? A->B C Proceed with Experiment B->C No D Optimize Dilution Protocol - Add dropwise to warm media - Vortex during addition B->D Yes E Still Precipitates? D->E E->C No F Use Solubility Enhancers - Cyclodextrins - Co-solvents - Nanoparticles E->F Yes G Determine Max Soluble Concentration & Adjust Experimental Design F->G

Caption: Decision-making flowchart for troubleshooting compound precipitation.

This compound Signaling Pathway

This diagram illustrates the known mechanism of action of this compound, focusing on the inhibition of the pro-survival Akt/NF-κB pathway.[7]

G AA This compound Akt Akt AA->Akt Inhibits Apoptosis Apoptosis AA->Apoptosis Induces IKK IKK Akt->IKK IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates Proliferation Cell Proliferation & Survival Nucleus->Proliferation Promotes Transcription

Caption: this compound inhibits the Akt/NF-κB pathway to induce apoptosis.

References

Technical Support Center: Alphitolic Acid Formulation for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with alphitolic acid. It offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and administration of this poorly water-soluble compound in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its formulation challenging?

This compound is a naturally occurring pentacyclic triterpenoid (B12794562) with demonstrated anti-inflammatory and anti-cancer properties.[1] Its therapeutic potential is often hindered by its low aqueous solubility, which can lead to poor absorption, low bioavailability, and high variability in animal studies. Therefore, appropriate formulation strategies are crucial to ensure consistent and effective delivery of the compound.

Q2: What are the key physicochemical properties of this compound to consider for formulation development?

This compound is a lipophilic compound with a high LogP value, indicating its preference for fatty environments over aqueous ones. Its molecular weight is 472.7 g/mol . Understanding these properties is essential for selecting appropriate solvents and excipients to enhance its solubility and bioavailability.

Q3: What are the most common formulation approaches for poorly water-soluble compounds like this compound?

Several strategies can be employed to formulate this compound for animal studies. These include:

  • Co-solvent systems: Using a mixture of a primary solvent (in which this compound is soluble) and a vehicle suitable for administration.

  • Surfactant-based systems: Incorporating surfactants to form micelles that can encapsulate the drug.

  • Cyclodextrin (B1172386) complexation: Using cyclodextrins to form inclusion complexes, thereby increasing the aqueous solubility of this compound.

  • Lipid-based formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions or microemulsions in the gastrointestinal tract, enhancing absorption.[2][3]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and administration of this compound formulations.

Issue 1: this compound precipitates out of solution upon addition to an aqueous vehicle.

  • Root Cause: This is a common problem when a concentrated stock solution of a lipophilic compound in an organic solvent (e.g., DMSO) is diluted into an aqueous medium. The drastic change in solvent polarity causes the compound to crash out of solution.

  • Troubleshooting Steps:

    • Optimize Co-solvent Concentration: Gradually increase the proportion of the organic co-solvent in the final formulation. However, be mindful of the potential toxicity of the co-solvent in the animal model. For in vivo studies in mice, the final concentration of DMSO should generally be kept below 10%, and ideally below 5%.

    • Utilize a Surfactant: Add a biocompatible surfactant (e.g., Tween 80, Cremophor EL) to the aqueous vehicle before adding the this compound stock solution. The surfactant can help to maintain the compound in a dispersed state.

    • Employ Cyclodextrins: Pre-complex this compound with a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) before adding it to the aqueous vehicle.

    • Sonication: After dilution, sonicate the formulation to break down any initial precipitates and create a more uniform dispersion.

Issue 2: High variability in pharmacokinetic data between animals.

  • Root Cause: This can be due to inconsistent formulation preparation, leading to variations in the administered dose, or poor and variable absorption from the gastrointestinal tract.

  • Troubleshooting Steps:

    • Ensure Formulation Homogeneity: Thoroughly mix the formulation before each administration to ensure a uniform suspension or solution. If it's a suspension, continuous stirring during dosing is recommended.

    • Consider a More Robust Formulation: If simple co-solvent systems yield high variability, consider more advanced formulations like a Self-Emulsifying Drug Delivery System (SEDDS). SEDDS can improve the consistency of drug absorption.

    • Control Food Intake: The presence of food in the stomach can significantly affect the absorption of lipophilic drugs. Fasting the animals overnight before oral administration can help reduce variability.

Issue 3: Signs of toxicity or irritation at the injection site (for parenteral administration).

  • Root Cause: The formulation itself, particularly the solvents or excipients used, may be causing local tissue irritation. High concentrations of organic solvents like DMSO can be irritants.

  • Troubleshooting Steps:

    • Reduce Co-solvent Concentration: Lower the concentration of the organic co-solvent to the minimum required to keep the this compound in solution.

    • Use a Milder Solvent: Explore the use of less irritating co-solvents such as polyethylene (B3416737) glycol 400 (PEG400) or Solutol HS 15.

    • Filter Sterilize: Ensure the final formulation is sterile by filtering it through a 0.22 µm syringe filter before injection to prevent bacterial contamination, which can cause inflammation.

    • Rotate Injection Sites: If multiple injections are required, rotate the injection sites to minimize local irritation.

Quantitative Data Summary

The following tables provide a summary of the solubility of this compound in common solvents and a comparison of different formulation strategies.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Temperature (°C)
Dimethyl Sulfoxide (DMSO)>5025
Ethanol~1025
Polyethylene Glycol 400 (PEG400)~525
Corn Oil<125
Water<0.0125

Note: The solubility values are approximate and may vary depending on the purity of this compound and the specific experimental conditions.

Table 2: Comparison of Formulation Strategies for this compound

Formulation StrategyKey ComponentsAdvantagesDisadvantages
Co-solvent System This compound, DMSO, Saline/PBSSimple to prepare.Potential for precipitation upon dilution; risk of solvent toxicity.
Cyclodextrin Complexation This compound, Hydroxypropyl-β-cyclodextrin, WaterSignificantly increases aqueous solubility; generally well-tolerated.Can be more complex to prepare; potential for nephrotoxicity at high doses of some cyclodextrins.
Self-Emulsifying Drug Delivery System (SEDDS) This compound, Oil (e.g., Labrafil), Surfactant (e.g., Tween 80), Co-surfactant (e.g., Transcutol)Enhances oral bioavailability; improves consistency of absorption.More complex formulation development and characterization.

Experimental Protocols

Protocol 1: Preparation of an this compound Formulation for Oral Gavage in Mice

This protocol describes the preparation of a co-solvent-based formulation suitable for oral administration in mice.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile

  • Polyethylene Glycol 400 (PEG400), sterile

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare the Co-solvent Mixture: In a sterile microcentrifuge tube, prepare a co-solvent mixture of DMSO and PEG400. A common starting ratio is 1:1 (v/v).

  • Dissolve this compound: Weigh the required amount of this compound and add it to the co-solvent mixture. For example, to prepare a 10 mg/mL stock solution, add 10 mg of this compound to 1 mL of the co-solvent mixture.

  • Vortex and Sonicate: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, sonicate the tube for 5-10 minutes in a water bath sonicator to aid dissolution.

  • Prepare the Dosing Solution: On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration. For example, to achieve a final dosing concentration of 1 mg/mL with 10% co-solvent, add 100 µL of the 10 mg/mL stock solution to 900 µL of sterile saline.

  • Vortex Immediately Before Administration: Vortex the final dosing solution immediately before each oral gavage to ensure a homogenous suspension.

Protocol 2: Preparation of an this compound Formulation for Intravenous Injection in Rats

This protocol describes the preparation of a formulation using a cyclodextrin to solubilize this compound for intravenous administration.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection (WFI)

  • Sterile conical tubes

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare the HP-β-CD Solution: In a sterile conical tube, dissolve HP-β-CD in WFI to create a 40% (w/v) solution. For example, add 4 g of HP-β-CD to 10 mL of WFI.

  • Add this compound: Weigh the desired amount of this compound and add it to the HP-β-CD solution.

  • Complexation: Place a sterile magnetic stir bar in the tube and stir the mixture overnight at room temperature, protected from light. This allows for the formation of the this compound-cyclodextrin inclusion complex.

  • Filter Sterilization: The following day, filter the solution through a 0.22 µm sterile syringe filter to remove any undissolved particles and ensure sterility.

  • Verification of Concentration: It is recommended to verify the final concentration of this compound in the solution using a validated analytical method such as HPLC.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound.

experimental_workflow cluster_formulation Formulation Preparation cluster_administration Animal Administration cluster_analysis Downstream Analysis A Weigh this compound C Dissolve/Suspend This compound A->C B Prepare Vehicle (e.g., Co-solvent, Cyclodextrin) B->C D Vortex/Sonicate C->D E Final Dilution D->E H Administer Formulation E->H F Select Animal Model (e.g., Mouse, Rat) F->H G Choose Route (e.g., Oral Gavage, IV) G->H I Pharmacokinetic (PK) Studies H->I J Pharmacodynamic (PD) Studies H->J K Toxicology Assessment H->K

Caption: Experimental workflow for this compound animal studies.

Akt_NFkB_pathway cluster_cytoplasm Cytoplasm Alphitolic_Acid This compound Akt Akt Alphitolic_Acid->Akt inhibition IKK IKK Akt->IKK activation IkappaB IκBα IKK->IkappaB phosphorylation (degradation) NFkB NF-κB IkappaB->NFkB inhibition Nucleus Nucleus NFkB->Nucleus translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: this compound inhibits the Akt/NF-κB signaling pathway.

ICRAC_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Alphitolic_Acid This compound CRAC_Channel CRAC Channel (ORAI1/STIM1) Alphitolic_Acid->CRAC_Channel inhibition Ca_Influx Ca2+ Influx CRAC_Channel->Ca_Influx Calcineurin Calcineurin Ca_Influx->Calcineurin activation NFAT NFAT Calcineurin->NFAT dephosphorylation (activation) Nucleus Nucleus NFAT->Nucleus translocation Gene_Expression T-cell Proliferation Gene Expression Nucleus->Gene_Expression

Caption: this compound inhibits the I-CRAC signaling pathway.

References

Technical Support Center: Challenges in Scaling Up Alphitolic Acid Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale isolation of Alphitolic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for this compound isolation?

A1: this compound is a pentacyclic triterpenoid (B12794562) found in various plant species. A notable source is Agrimonia coreana Nakai, from which it has been successfully isolated.[1] It is also found in other plants like Quercus aliena.[2] The concentration and ease of extraction can vary depending on the plant part, geographical location, and harvest time.

Q2: What are the most significant challenges when scaling up this compound isolation from a lab to a pilot or industrial scale?

A2: The main challenges include:

  • Maintaining Extraction Efficiency: Extraction methods that are effective at a small scale, such as maceration or Soxhlet, may become inefficient and costly at a larger scale in terms of time and solvent consumption.[3][4]

  • Solvent Handling and Recovery: Large volumes of organic solvents are required for scale-up, which raises concerns about cost, safety (flammability, toxicity), and environmental impact. Efficient solvent recovery systems are crucial.

  • Purification Complexity: Crude extracts contain numerous impurities. As the scale increases, the volume of extract to be purified becomes substantial, potentially overloading chromatographic systems and leading to decreased resolution and purity.[4] The separation of structurally similar triterpenoids is a common difficulty.[5]

  • Crystallization Issues: Inducing crystallization of the final product can be challenging at a large scale. Problems like "oiling out," where the compound separates as a liquid instead of a solid, can occur, trapping impurities.[6]

  • Process Consistency and Control: Ensuring batch-to-batch consistency in terms of yield and purity requires strict control over all process parameters, which is more complex at a larger scale.[4]

Q3: How do I select an appropriate extraction solvent for scale-up?

A3: Solvent selection is critical for a successful and economical scale-up.[7]

  • Polarity: Triterpenoids like this compound are generally soluble in organic solvents such as ethanol (B145695), methanol, and ethyl acetate (B1210297).[7] The optimal polarity may depend on the specific plant matrix.

  • Selectivity: An ideal solvent will maximize the extraction of this compound while minimizing the co-extraction of impurities.

  • Safety and Cost: For large-scale operations, solvents with lower toxicity and flammability, such as ethanol, are often preferred. The cost of the solvent and its ease of recycling are also major considerations.

  • Pilot Studies: It is highly recommended to conduct small-scale pilot extractions with different solvents (e.g., ethanol, methanol, ethyl acetate) and varying concentrations to determine the most effective and economical option for your specific biomass.[7]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Crude Extract

Question: We are scaling up our extraction process, but the yield of this compound from the crude extract is significantly lower than in our lab-scale experiments. What could be the cause?

Answer: Low yield at a larger scale can stem from several factors related to extraction efficiency and compound degradation.

Possible Cause Troubleshooting Steps
Inadequate Solvent-to-Biomass Ratio At a larger scale, ensuring thorough wetting and penetration of the plant material by the solvent is crucial. Increase the solvent-to-solid ratio. For example, a 1:10 (g/mL) ratio has been used effectively in some triterpenoid extractions.[7]
Insufficient Extraction Time The kinetics of extraction can change with scale. The time required for the solvent to penetrate the biomass and for the target compound to diffuse out may be longer. Conduct time-course studies at the pilot scale to determine the optimal extraction duration.
Suboptimal Temperature While higher temperatures can increase extraction efficiency, excessive heat may degrade thermolabile compounds.[7] Determine the optimal temperature that balances yield and the integrity of this compound. For some triterpenoids, temperatures around 44-70°C have been found to be effective.[7]
Inefficient Extraction Method Passive methods like maceration may not be efficient for large quantities. Consider more advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can improve yield and reduce extraction time.[8]
Biomass Particle Size Grinding the plant material to a fine, uniform powder increases the surface area available for solvent contact, which can significantly improve extraction efficiency.
Issue 2: Poor Purity of Isolated this compound

Question: Our scaled-up purification process results in this compound with low purity, contaminated with other triterpenoids and pigments. How can we improve this?

Answer: Purity issues at scale often arise from overloading purification systems and the co-extraction of impurities.

Possible Cause Troubleshooting Steps
Co-extraction of Impurities The initial extraction solvent may be too non-selective. Consider a sequential extraction strategy. A pre-extraction step with a non-polar solvent like hexane (B92381) can remove lipids and some pigments before extracting the this compound with a more polar solvent.[9] An alkaline wash (e.g., with NaOH in ethanol) can sometimes selectively extract acidic triterpenoids.[3]
Chromatography Overload Loading too much crude extract onto a chromatography column is a common issue in scale-up, leading to poor separation (peak fronting or tailing).[10][11] Reduce the sample load or increase the column size (diameter). Flash chromatography is a suitable technique for large-scale separation.[5]
Inadequate Chromatographic Resolution The separation of structurally similar triterpenoids is challenging.[5] Optimize the mobile phase composition and gradient profile. It may be necessary to use multiple chromatographic steps with different stationary phases (e.g., silica (B1680970) gel followed by Sephadex).[4]
Pigment Contamination Pigments like chlorophyll (B73375) can be difficult to remove. Treating the crude extract with activated carbon can help adsorb pigments. The use of an alkaline ethanol solution has also been shown to produce pigment-free extracts in some cases.[3]
Issue 3: Difficulty with Final Crystallization

Question: We are struggling to crystallize the purified this compound at a larger scale. It either remains an oil or precipitates as an amorphous solid.

Answer: Crystallization is a critical final step for achieving high purity and can be sensitive to scale.[12][13]

Possible Cause Troubleshooting Steps
"Oiling Out" This occurs when the melting point of the solid is lower than the temperature of the solution, causing it to separate as an impure liquid.[6] To remedy this, add a small amount of additional solvent to the hot solution to ensure the compound stays dissolved longer as it cools, allowing for slower crystal formation.[6]
Rapid Crystallization If crystals form too quickly, impurities can become trapped within the crystal lattice.[6] Slow down the cooling process. Allow the solution to cool gradually to room temperature, and then transfer it to a refrigerator. Using a slightly larger volume of solvent can also slow down crystallization.[6]
Failure to Crystallize Supersaturation may not have been reached, or nucleation is inhibited. If the solution is clear, try scratching the inside of the flask with a glass rod to create nucleation sites.[6][12] If too much solvent was used, carefully evaporate a portion of it and allow the solution to cool again.[6]
Solvent Choice The ideal crystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[12] A solvent survey with small aliquots of the purified product is essential to find the optimal solvent or solvent system (e.g., a mixture of a good solvent and a poor solvent).

Experimental Protocols

Protocol 1: Bench-Scale Isolation of this compound from Agrimonia coreana

This protocol is adapted from methodologies used for isolating triterpenoids from plant sources.[1]

  • Preparation of Plant Material:

    • Dry the aerial parts of Agrimonia coreana and grind them into a fine powder.

  • Extraction:

    • Macerate 200 g of the powdered plant material in 4 L of 95% ethanol at room temperature.

    • Stir the mixture for 4 hours.

    • Filter the mixture through a 5 µm filter paper to separate the extract from the solid residue.

    • Concentrate the filtrate under reduced pressure at a temperature not exceeding 45°C to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the dried crude extract in water and perform a liquid-liquid extraction sequentially with solvents of increasing polarity, such as hexane, chloroform (B151607) (CHCl₃), and ethyl acetate, to fractionate the extract.

  • Column Chromatography:

    • Subject the most active fraction (e.g., the chloroform fraction) to silica gel column chromatography.

    • Elute the column with a gradient of solvents, for example, a hexane-ethyl acetate mixture, gradually increasing the polarity.

    • Collect fractions and monitor them by Thin-Layer Chromatography (TLC).

  • Purification and Crystallization:

    • Combine fractions containing the compound of interest.

    • Further purify the combined fractions using additional chromatographic steps if necessary (e.g., Sephadex LH-20).

    • Concentrate the purified fraction and induce crystallization by dissolving it in a minimal amount of a hot solvent (e.g., methanol) and allowing it to cool slowly.

Visualizations

Experimental Workflow for this compound Isolation

cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_final Final Product plant Dried & Powdered Plant Material extraction Solvent Extraction (e.g., 95% Ethanol) plant->extraction partition Solvent Partitioning (Hexane, Chloroform, etc.) extraction->partition silica Silica Gel Column Chromatography partition->silica Crude Fraction fractions Fraction Collection & TLC Analysis silica->fractions sephadex Further Purification (e.g., Sephadex LH-20) fractions->sephadex crystallization Crystallization sephadex->crystallization Purified Fractions product High-Purity This compound crystallization->product

Caption: Workflow for the isolation and purification of this compound.

Troubleshooting Logic for Low Yield

start Low Yield at Scale-Up check_extraction Evaluate Extraction Parameters start->check_extraction check_method Is Extraction Method Efficient? check_extraction->check_method check_conditions Are Time/Temp/Ratio Optimal? check_extraction->check_conditions check_material Is Biomass Properly Prepared? check_extraction->check_material optimize_method Consider UAE or MAE check_method->optimize_method No optimize_conditions Conduct Pilot Studies to Optimize Parameters check_conditions->optimize_conditions No optimize_material Ensure Fine, Uniform Particle Size check_material->optimize_material No

Caption: Decision tree for troubleshooting low yields in scale-up.

References

Technical Support Center: Alphitolic Acid NMR Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Nuclear Magnetic Resonance (NMR) analysis of Alphitolic Acid, a complex pentacyclic triterpenoid.[1][2]

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound shows severe signal crowding between 0.8 and 2.0 ppm. How can I resolve these overlapping signals?

A1: This is a common issue with triterpenoids due to the large number of methyl and methylene (B1212753) protons in the steroidal skeleton.[3]

  • Utilize 2D NMR: Two-dimensional NMR spectroscopy is the most effective method for resolving overlapping signals.[3] A ¹H-¹H COSY experiment will help identify proton-proton coupling networks, while an HSQC experiment will correlate each proton to its directly attached carbon. This spreads the signals into a second dimension, greatly enhancing resolution.[2]

  • Solvent Change: Re-acquiring the spectrum in a different deuterated solvent, such as benzene-d₆ or pyridine-d₅, can induce chemical shift changes (Aromatic Solvent-Induced Shifts, ASIS) that may resolve overlapping peaks.[3]

Q2: I'm having difficulty assigning the two hydroxylated methine protons (H-2 and H-3). Which signals correspond to them and why?

A2: In this compound, the H-2 and H-3 protons are attached to carbons bearing hydroxyl groups, which deshields them, causing them to appear downfield from other aliphatic protons. You should look for signals around ~3.6-4.0 ppm. The exact assignment and multiplicity can be confirmed using a ¹H-¹H COSY experiment, which should show a cross-peak between these two protons, confirming their adjacent relationship. Further confirmation is achieved via an HSQC experiment, correlating them to their respective carbon signals (~68-78 ppm).

Q3: How can I definitively assign the five tertiary methyl singlets and the one secondary methyl doublet?

A3: Assigning the methyl groups is a critical step that relies heavily on 2D NMR, specifically HMBC and NOESY/ROESY experiments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. For example, the protons of the C-24 methyl group should show a strong correlation to the C-3, C-4, and C-5 carbons. By analyzing these long-range correlations for each methyl singlet, you can piece together the connectivity and assign each one unambiguously.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space.[3] This is crucial for determining the stereochemistry and differentiating between methyl groups on the same face of the molecule. For instance, a NOESY cross-peak between a methyl group and a specific axial proton can lock in its spatial position. The secondary methyl group (C-30) will appear as a doublet and can be identified by its COSY correlation to the H-19 proton.

Q4: The olefinic protons at C-29 are broad and difficult to integrate accurately. What could be the cause?

A4: The two geminal olefinic protons at the C-29 position should appear as two distinct, sharp signals (typically broad singlets or narrow doublets) around 4.6-4.8 ppm. If they appear broad, consider the following:

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and line broadening.[3] An optimal concentration is typically 5-25 mg in 0.6-0.7 mL of solvent.[3]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is clean and filter your sample into the NMR tube.[3]

  • Shimming: The magnetic field homogeneity may need optimization. Re-shimming the spectrometer can significantly improve peak shape.[3]

Data Presentation: NMR Assignments

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. Data is compiled from typical values for lupane-type triterpenoids and may vary slightly based on solvent and experimental conditions.

Table 1: ¹³C NMR Data for this compound (125 MHz, Pyridine-d₅)

Carbon No.Chemical Shift (δ) ppmCarbon Type (DEPT)
141.0CH₂
268.5CH
378.4CH
439.2C
555.8CH
618.5CH₂
734.5CH₂
841.1C
950.6CH
1037.4C
1121.1CH₂
1225.7CH₂
1338.3CH
1442.6C
1527.6CH₂
1635.8CH₂
1743.2C
1848.5CH
1947.2CH
20150.5C
2129.9CH₂
2237.3CH₂
2328.3CH₃
2416.4CH₃
2516.3CH₃
2616.2CH₃
2714.7CH₃
28179.8C
29109.8CH₂
3019.3CH₃

Table 2: ¹H NMR Data for this compound (500 MHz, Pyridine-d₅)

Proton No.Chemical Shift (δ) ppmMultiplicityJ (Hz)
H-23.95m
H-33.65d9.5
H-51.05dd11.5, 2.0
H-133.30dd11.0, 4.5
H-181.85m
H-193.05m
H-231.10s
H-240.85s
H-250.78s
H-261.02s
H-270.95s
H-29a4.78br s
H-29b4.65br s
H-301.70s

Experimental Protocols

Protocol for High-Quality NMR Data Acquisition of this compound

  • Sample Preparation:

    • Accurately weigh 10-15 mg of purified this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Pyridine-d₅, CDCl₃, or DMSO-d₆) in a clean vial.

    • Filter the solution through a small cotton or glass wool plug into a high-quality 5 mm NMR tube to remove any particulate matter.[3]

    • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise referencing is required.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming the sample, aiming for a sharp, symmetrical solvent peak.[3]

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Acquire a standard ¹H spectrum to determine the spectral width and ensure proper setup.

  • Recommended NMR Experiments:

    • 1D ¹H: Standard proton spectrum. Provides initial information on the types of protons present.

    • 1D ¹³C & DEPT-135: Carbon spectrum distinguishes between C, CH, CH₂, and CH₃ groups. The DEPT-135 experiment shows CH/CH₃ signals as positive and CH₂ signals as negative, which is invaluable for assignment.[2]

    • 2D ¹H-¹H COSY: Identifies scalar coupled protons, revealing spin systems within the molecule (e.g., H-2/H-3).[2]

    • 2D ¹H-¹³C HSQC: Correlates protons to their directly attached carbons, providing a powerful tool for assigning protonated carbons.[2]

    • 2D ¹H-¹³C HMBC: Shows correlations between protons and carbons over 2-4 bonds, crucial for connecting spin systems and assigning quaternary carbons and methyl groups.[2]

    • 2D ¹H-¹H NOESY/ROESY: Identifies protons that are close in space, which is essential for determining the relative stereochemistry of the molecule.[3]

Visualizations

G Workflow for Interpreting Complex Triterpenoid NMR Spectra cluster_data_acquisition 1. Data Acquisition cluster_analysis 2. Spectral Analysis & Assignment cluster_elucidation 3. Structure Confirmation A Prepare Sample (5-15 mg in 0.7 mL solvent) B Acquire 1D Spectra (¹H, ¹³C, DEPT-135) A->B C Acquire 2D Spectra (COSY, HSQC, HMBC, NOESY) B->C D Identify Key Regions: Olefinic (4.5-5.0 ppm) Carbinol (3.5-4.0 ppm) Aliphatic (0.5-2.5 ppm) C->D E Assign Spin Systems (using ¹H-¹H COSY) D->E F Correlate Protons to Carbons (using ¹H-¹³C HSQC) E->F G Assign Quaternary Carbons & Connect Fragments (using ¹H-¹³C HMBC) F->G H Confirm Stereochemistry & Spatial Proximity (using NOESY/ROESY) G->H I Assemble Full Structure H->I J Compare with Literature Data I->J

Caption: A systematic workflow for the acquisition and interpretation of NMR data for this compound.

G Key HMBC Correlations for Structural Elucidation H23 H₃-23 C3 C-3 H23->C3 ²J C4 C-4 (Quat.) H23->C4 ²J C5 C-5 H23->C5 ³J H24 H₃-24 H24->C3 ³J H24->C4 ²J H24->C5 ³J H29 H₂-29 (Olefinic) C20 C-20 (Quat.) H29->C20 ²J C19 C-19 H29->C19 ³J C28 C-28 (Carbonyl) H29->C28 ⁴J (weak) H3 H-3 (Carbinol) C23 C23 H3->C23 ³J C24 C24 H3->C24 ²J C17 C-17 (Quat.) H19 H19 H19->C20 H19->C28 H19->C17

Caption: Diagram showing key 2 and 3-bond HMBC correlations used to connect different fragments of this compound.

References

Validation & Comparative

Alphitolic Acid vs. Betulinic Acid: A Comparative Guide on Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapeutics is continually evolving, with a significant focus on naturally derived compounds that exhibit potent and selective anti-cancer properties. Among these, pentacyclic triterpenoids like alphitolic acid and betulinic acid have garnered considerable attention. This guide provides an objective comparison of their anti-cancer activities, supported by experimental data, to aid researchers in the fields of oncology and drug development.

Introduction to the Compounds

Betulinic Acid (BA) is a well-studied pentacyclic triterpene found abundantly in the bark of birch trees.[1] It is known for its selective cytotoxicity against a wide array of cancer cell lines while showing low toxicity to normal cells.[1][2] Its primary mechanism of action involves the induction of apoptosis through the mitochondrial pathway.[2][3]

This compound (AA) , another pentacyclic triterpenoid, is structurally similar to betulinic acid. While less extensively researched than betulinic acid, it has also demonstrated notable anti-cancer effects, primarily linked to inducing apoptosis and cell cycle arrest.

Comparative Efficacy: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The tables below summarize the IC50 values for betulinic acid across various human cancer cell lines. Direct comparative data for this compound under identical experimental conditions is limited in the current literature; however, the available data for betulinic acid provides a strong benchmark for its efficacy.

Table 1: IC50 Values of Betulinic Acid in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7 Breast Adenocarcinoma~25 - 112[4][5]
A549 Lung Carcinoma~15.51[4]
PC-3 Prostate Cancer~32.46[4]
MV4-11 Leukemia~18.16[4]
A375 Melanoma~154[5]
SH-SY5Y Neuroblastoma>100 (Parental)[5]
EPG85-257P Gastric Carcinoma~6.16[6]
EPP85-181P Pancreatic Carcinoma~7.96[6]

Note: IC50 values can vary significantly based on the assay method, incubation time, and specific cell line strain.

Mechanism of Action: Signaling Pathways

Both compounds primarily exert their anti-cancer effects by inducing apoptosis, a form of programmed cell death. Betulinic acid is particularly known for directly targeting mitochondria.

Betulinic Acid: Mitochondrial-Mediated Apoptosis

Betulinic acid triggers the intrinsic pathway of apoptosis.[2][3] This process involves the permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol.[7][8] This release activates a cascade of caspase enzymes (caspase-9 and -3), which are the executioners of apoptosis, leading to DNA fragmentation and cell death.[7] This mechanism can bypass resistance to therapies that act further upstream.[8] Furthermore, betulinic acid can modulate the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2).[2][7]

G BA Betulinic Acid Mito Mitochondria BA->Mito Direct Action Bax Bax BA->Bax Upregulates Bcl2 Bcl-2 BA->Bcl2 Downregulates CytC Cytochrome c (Release) Mito->CytC Bax->Mito Promotes Permeabilization Bcl2->Mito Inhibits Permeabilization Casp9 Caspase-9 (Activation) CytC->Casp9 Casp3 Caspase-3 (Activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Betulinic Acid's Apoptosis Pathway

Experimental Protocols

The data presented in this guide is derived from standard in vitro assays designed to measure cytotoxicity and apoptotic activity.

Cell Viability and Cytotoxicity Assay (MTT/SRB Assay)

This protocol is fundamental for determining the IC50 values of therapeutic compounds.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a controlled incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or betulinic acid. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated with the compounds for a specified period, typically 24, 48, or 72 hours.

  • Reagent Addition:

    • For MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

    • For SRB Assay: Cells are fixed with trichloroacetic acid, and then stained with Sulforhodamine B (SRB), which binds to cellular proteins.

  • Quantification: The formazan (MTT) is solubilized, or the bound SRB is resolubilized. The absorbance is then measured using a microplate reader at a specific wavelength.

  • Data Analysis: Cell viability is calculated as a percentage relative to the control. IC50 values are determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay & Measurement cluster_analysis Analysis seed 1. Seed Cells in 96-well Plate treat 2. Add Compound (Varying Concentrations) seed->treat incubate 3. Incubate (24-72h) treat->incubate reagent 4. Add MTT or SRB Reagent incubate->reagent measure 5. Solubilize & Measure Absorbance reagent->measure calc 6. Calculate Viability (%) measure->calc ic50 7. Determine IC50 calc->ic50

Workflow for IC50 Determination

Conclusion and Future Directions

Betulinic acid is a potent anti-cancer agent with a well-documented mechanism of action centered on the direct induction of mitochondrial apoptosis.[8] This gives it a significant advantage, particularly in cancers that have developed resistance to conventional therapies targeting upstream signaling pathways.[3] Its selectivity for cancer cells over normal cells further enhances its therapeutic potential.[2]

While data on this compound is less comprehensive, its structural similarity to betulinic acid suggests it may operate through related mechanisms. However, direct, side-by-side comparative studies are essential to fully elucidate the relative potency and potential mechanistic differences between these two compounds.

For drug development professionals, betulinic acid represents a promising scaffold for the development of novel anti-cancer therapeutics. Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo comparisons of this compound and betulinic acid across a broad panel of cancer types.

  • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of both compounds to assess their suitability for clinical development.

  • Synergistic Combinations: Exploring the potential of combining these triterpenoids with existing chemotherapeutic agents or targeted therapies to enhance efficacy and overcome drug resistance.[9]

References

A Comparative Analysis of the Anti-Inflammatory Effects of Alphitolic Acid and Ursolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of natural compounds with therapeutic potential, the pentacyclic triterpenes alphitolic acid and ursolic acid have emerged as significant candidates for their anti-inflammatory properties. This guide provides a detailed comparison of their mechanisms of action and potency, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of novel anti-inflammatory agents.

Key Comparison of Anti-Inflammatory Potency

CompoundAssayCell TypeTarget/MarkerIC50 / % Inhibition
This compound CRAC Channel InhibitionJurkat T cellsICRACNot explicitly stated, but dose-dependent inhibition shown[1]
T Cell ProliferationHuman CD4+ T cellsProliferationConcentration-dependent inhibition[1]
Ursolic Acid RORγt Antagonism-RORγt function0.68 µM[2]
Th17 Cell InhibitionMouse and Human Th17 cellsIL-17 secretion0.56 µM[2]
Cell Growth InhibitionJurkat (leukemic T-cells)Cell viability~32.5 µM[3]
Cytokine Inhibition (IL-6)HaCaT cells (stimulated with M5 cytokine mix)IL-6 production~50% reduction at 5 µM[4][5][6]
Cytokine Inhibition (IL-8)HaCaT cells (stimulated with M5 cytokine mix)IL-8 production~30% reduction at 5 µM[5][6]

Note: The IC50 values and percentage inhibitions are reported from different studies and are not directly comparable due to variations in experimental conditions, cell lines, and assays used.

Mechanistic Insights into Anti-Inflammatory Action

Both this compound and ursolic acid exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. However, their primary reported mechanisms of action differ.

This compound: The principal anti-inflammatory mechanism of this compound identified thus far is the inhibition of Ca2+ release-activated Ca2+ (CRAC) channels in T cells.[1] This inhibition leads to a decrease in intracellular calcium signaling, which is a critical step for T cell activation and proliferation. Consequently, downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, are suppressed.[1]

Ursolic Acid: The anti-inflammatory activity of ursolic acid is more extensively studied and appears to be multifactorial. It has been shown to suppress the activation of several key immunoregulatory transcription factors, including NF-κB, activator protein-1 (AP-1), and nuclear factor of activated T cells (NF-AT).[7] This suppression is achieved through the inhibition of IκBα kinase (IKK) and p65 phosphorylation.[8] Furthermore, ursolic acid can modulate the NLRP3 inflammasome and various mitogen-activated protein kinase (MAPK) pathways.[3][9] It also effectively reduces the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

Visualizing the Mechanisms

To better understand the distinct and overlapping pathways targeted by these two compounds, the following diagrams illustrate their primary modes of action.

Alphitolic_Acid_Pathway This compound This compound CRAC CRAC Channel This compound->CRAC Inhibits Ca_influx Ca²⁺ Influx CRAC->Ca_influx T_cell_activation T Cell Activation/ Proliferation Ca_influx->T_cell_activation NFkB_activation NF-κB Activation T_cell_activation->NFkB_activation Inflammation Inflammation NFkB_activation->Inflammation

This compound's primary mechanism of action.

Ursolic_Acid_Pathway Ursolic Acid Ursolic Acid IKK IKK Ursolic Acid->IKK Inhibits NFkB_p65 NF-κB (p65/p50) Ursolic Acid->NFkB_p65 Inhibits Phosphorylation AP1 AP-1 Ursolic Acid->AP1 Inhibits NFAT NF-AT Ursolic Acid->NFAT Inhibits IkB IκBα IKK->IkB Phosphorylates IkB->NFkB_p65 Releases NFkB_translocation Nuclear Translocation NFkB_p65->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression Cytokines Cytokines (TNF-α, IL-6) Gene_expression->Cytokines

Ursolic Acid's multi-target anti-inflammatory pathways.

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed methodologies for key experiments are provided below.

Nitric Oxide (NO) Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) produce nitric oxide, which is rapidly converted to nitrite (B80452) in the cell culture medium. The nitrite concentration is measured using the Griess reagent, and a decrease in nitrite levels in the presence of the test compound indicates NO inhibition.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or ursolic acid (typically in DMSO, with a final DMSO concentration kept below 0.1%) for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is determined relative to the LPS-stimulated control.

NO_Inhibition_Workflow cluster_0 Cell Culture cluster_1 Griess Assay cluster_2 Analysis A Seed RAW 264.7 cells B Pre-treat with Compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Add Griess Reagents D->E F Measure Absorbance (540nm) E->F G Calculate % Inhibition F->G

Workflow for the Nitric Oxide Inhibition Assay.
Cytokine Inhibition ELISA

This protocol quantifies the inhibitory effect of the compounds on the secretion of pro-inflammatory cytokines like TNF-α or IL-6.

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of a specific cytokine in the cell culture supernatant. The assay relies on a specific antibody-antigen interaction.

Protocol:

  • Cell Seeding and Treatment: Seed appropriate cells (e.g., macrophages for TNF-α, T cells for IL-2) in a 24-well plate. Pre-treat with this compound or ursolic acid, followed by stimulation with an appropriate agent (e.g., LPS for macrophages, Concanavalin A or anti-CD3/CD28 for T cells).[7]

  • Incubation: Incubate for a specified period (e.g., 6-24 hours) to allow for cytokine secretion.[7]

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA Procedure:

    • Follow the instructions provided with the specific cytokine ELISA kit.

    • This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by a detection antibody conjugated to an enzyme (e.g., HRP).

    • A substrate is then added, which is converted by the enzyme to produce a colored product.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

  • Calculation: Determine the cytokine concentration in the samples from a standard curve and calculate the percentage of inhibition compared to the stimulated control.

Western Blot Analysis for NF-κB Activation

This technique is used to assess the effect of the compounds on the activation of the NF-κB signaling pathway by measuring the levels of key proteins.

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. To assess NF-κB activation, the phosphorylation of IκBα and the p65 subunit of NF-κB, as well as the translocation of p65 to the nucleus, are often measured.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., A549, Jurkat) and treat them with the test compound for a specified duration, followed by stimulation with an NF-κB activator like TNF-α.[10]

  • Protein Extraction:

    • For total protein, lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic/total fraction).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control to determine the relative protein expression levels.

Conclusion

Both this compound and ursolic acid demonstrate significant anti-inflammatory potential through distinct yet powerful mechanisms. This compound's targeted inhibition of CRAC channels presents a specific approach for modulating T cell-mediated inflammation. In contrast, ursolic acid offers a broader spectrum of anti-inflammatory action by targeting multiple key transcription factors and signaling pathways. The choice between these compounds for further research and development may depend on the specific inflammatory condition being targeted. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the scientific community to further explore and compare the therapeutic utility of these promising natural products.

References

Unveiling the Molecular Targets of Alphitolic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Alphitolic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. This guide provides a comprehensive overview of the confirmed molecular targets of this compound, presenting a comparative analysis with other alternative compounds. Detailed experimental data is summarized for easy interpretation, and robust experimental protocols are provided to aid in the design of future studies.

Quantitative Data on this compound and a Selection of Alternative Inhibitors

The inhibitory effects of this compound on its molecular targets have been quantified through various assays. The following table summarizes the available IC50 values for this compound and provides a comparison with other known inhibitors of the same targets or pathways. This comparative data is essential for researchers in drug development to gauge the relative potency and potential of this compound.

Target/Pathway Compound IC50 Value Cell Line/Assay Condition
Anti-inflammatory Activity This compound17.6 µM (NO production)RAW 264.7 macrophages[1]
22.7 µM (TNF-α production)RAW 264.7 macrophages[1]
Anti-proliferative Activity This compound12 µMSCC4 (Oral Squamous Cell Carcinoma)
15 µMSCC2095 (Oral Squamous Cell Carcinoma)
HMGCS2 Inhibition This compoundIdentified as a direct inhibitor(Specific IC50 not reported)
Hymeglusin~0.1 µMHMGCS1 (cytoplasmic isoform)
CRAC Channel Inhibition This compound17.52 µM (intracellular Ca2+ increase)Human CD4+ T cells
YM-58483 (BTP2)~100 nM (I-CRAC)Jurkat T cells, RBL-1 cells[2]
GSK-7975A3.4 µMPancreatic acinar cells
Akt-NF-κB Pathway QNZ (EVP4593)11 nM (NF-κB activation)Jurkat T cells
TPCA-117.9 nM (IKK-2)Cell-free assay

Detailed Experimental Protocols

To ensure the reproducibility and validation of the cited data, this section provides detailed methodologies for the key experiments used to characterize the molecular targets of this compound.

Cell Viability and Anti-proliferative Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed oral squamous carcinoma cells (e.g., SCC-9, HSC-3) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity (Nitric Oxide and TNF-α Production in RAW 264.7 Macrophages)

This protocol outlines the procedure to measure the inhibitory effect of this compound on the production of the pro-inflammatory mediators nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify the nitrite concentration, which reflects NO production.

  • TNF-α Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the amount of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the IC50 values for the inhibition of NO and TNF-α production by plotting the percentage of inhibition against the log of the this compound concentration.

Western Blot Analysis of Akt-NF-κB Signaling Pathway

Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status and expression levels of key proteins in the Akt-NF-κB signaling cascade.

Protocol:

  • Cell Lysis: After treatment with this compound and/or a stimulant (e.g., TNF-α), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, IκBα, and p65 overnight at 4°C. Also, use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Visualizing the Molecular Interactions and Experimental Processes

To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams were generated using the DOT language.

G cluster_0 This compound's Impact on Signaling cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Mitochondrion cluster_4 Nucleus AA This compound CRAC CRAC Channel AA->CRAC Inhibits (IC50 = 17.52 µM) Akt Akt AA->Akt Inhibits Phosphorylation HMGCS2 HMGCS2 AA->HMGCS2 Inhibits Ikk IKK Akt->Ikk Activates IkB IκBα Ikk->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits nuclear translocation Gene Pro-inflammatory & Pro-proliferative Gene Transcription NFkB->Gene Activates

Caption: Signaling pathway of this compound's molecular targets.

G cluster_0 Experimental Workflow for Target Validation start Start: Treat cells with This compound cell_viability Cell Viability Assay (MTT) start->cell_viability anti_inflammatory Anti-inflammatory Assay (NO & TNF-α) start->anti_inflammatory western_blot Western Blot (Akt-NF-κB pathway) start->western_blot enzymatic_assay HMGCS2 Enzymatic Assay start->enzymatic_assay electrophysiology CRAC Channel Electrophysiology start->electrophysiology data_analysis Data Analysis: Determine IC50 values & pathway modulation cell_viability->data_analysis anti_inflammatory->data_analysis western_blot->data_analysis enzymatic_assay->data_analysis electrophysiology->data_analysis end Conclusion: Confirm Molecular Targets data_analysis->end

Caption: Workflow for validating this compound's molecular targets.

References

Comparative Analysis of Alphitolic Acid from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Alphitolic acid, a pentacyclic triterpenoid (B12794562), has garnered significant attention within the scientific community for its promising pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. This guide provides a comparative analysis of this compound derived from various plant sources, offering a valuable resource for researchers, scientists, and professionals in drug development. The following sections present a detailed comparison of extraction yields, biological efficacy, and the underlying experimental protocols, supported by quantitative data and visual representations of key biological pathways and workflows.

Plant Sources and Extraction Yields of this compound

This compound has been successfully isolated from a range of plant species. The yield of this valuable compound can vary significantly depending on the plant source and the extraction methodology employed. Key botanical sources include Quercus aliena, Myrica nagi, Ziziphus jujuba (Jujube), Agrimonia coreana, and Alphitonia petriei.

A comparative summary of this compound content and extraction yields from these sources is presented below. It is important to note that direct comparisons of yields can be challenging due to variations in extraction protocols, solvents, and the specific plant parts utilized in different studies.

Plant SourcePlant PartExtraction MethodSolventYieldReference
Ziziphus jujuba FruitUltrasound-Assisted86.57% Ethanol (B145695)Total Triterpenoids: 19.21 ± 0.25 mg/g[1][2]
FruitSilica Gel Column ChromatographyChloroform-Methanol3.2% - 3.9%[3]
Alphitonia petriei Leaves and BarkEthanol Extraction followed by HPLCEthanol, Methanol (B129727)Crude Extract: 19.48% (48.7g from 250g); Isolated this compound: ~0.00084% (2.1mg from 250g)[4][5]
Agrimonia coreana Aerial PartsEthanol Extraction70% Ethanol10.85%[6][7]
Quercus aliena ---Data not available-
Myrica nagi BarkMaceration/SoxhletEthanol/MethanolData not available[8][9]

Comparative Biological Activity of this compound

The therapeutic potential of this compound is underscored by its potent biological activities. The following tables summarize the in vitro efficacy of this compound from different plant sources against various cancer cell lines and inflammatory markers, presented as IC50 values (the concentration of a substance needed to inhibit a biological process by 50%).

Anti-cancer Activity
Plant SourceCancer Cell LineIC50 Value (µM)Reference
Quercus aliena SCC4 (Oral Cancer)12[1]
SCC2095 (Oral Cancer)15[1]
Ziziphus jujuba Various Cancer Cells8.2 - 14.7[10]
Anti-inflammatory Activity
Plant SourceAssayIC50 Value (µM)Reference
Quercus aliena NO Production (RAW 264.7 macrophages)17.6[1]
TNF-α Production (RAW 264.7 macrophages)22.7[1]
Agrimonia coreana ICRAC Inhibition (Jurkat T cells)17.52 ± 2.458[6][11]
Alphitonia petriei NO and TNF-α Production (RAW 264.7 macrophages)As low as 1.7[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols for the extraction, purification, and quantification of this compound, as well as the assessment of its biological activity.

General Extraction and Isolation Workflow

The isolation of this compound from plant material typically involves a multi-step process, which is depicted in the workflow diagram below.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried and Powdered Plant Material solvent_extraction Solvent Extraction (e.g., Maceration, Soxhlet, Ultrasound) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract fractionation Fractionation (e.g., Liquid-Liquid Extraction) crude_extract->fractionation chromatography Column Chromatography (e.g., Silica Gel) fractionation->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound quantification Quantification (e.g., HPLC) pure_compound->quantification bioassays Biological Activity Assays (e.g., MTT, ELISA) pure_compound->bioassays

Caption: General workflow for the extraction, purification, and analysis of this compound.

Detailed Methodologies

1. Extraction of Total Triterpenoids from Ziziphus jujuba

  • Method: Ultrasound-Assisted Extraction (UAE)[1][2].

  • Plant Material: Dried jujube fruit powder.

  • Solvent: 86.57% Ethanol.

  • Liquid-to-Solid Ratio: 39.33 mL/g.

  • Temperature: 55.14 °C.

  • Extraction Time: 34.41 minutes.

  • Procedure: The powdered jujube fruit is mixed with the ethanol solvent at the specified ratio and subjected to ultrasonic treatment under the optimized conditions. The extract is then filtered and concentrated to yield the total triterpenoid extract.

2. Isolation of this compound from Alphitonia petriei

  • Method: Ethanol extraction followed by semi-preparative High-Performance Liquid Chromatography (HPLC)[4][5].

  • Plant Material: Ground leaves and bark (250 g).

  • Initial Extraction: The plant material is extracted twice with 500 mL of ethanol. The solvent is evaporated in vacuo to yield a crude extract (48.7 g).

  • Purification: The crude extract is resuspended in methanol and purified using reversed-phase semi-preparative HPLC with a PhenylHexyl column. A gradient elution from 10% acetonitrile (B52724)/water to 100% acetonitrile is used to separate the compounds. This compound is collected at a retention time of 27 minutes.

3. Quantification of this compound by HPLC

  • Method: High-Performance Liquid Chromatography (HPLC)[3].

  • Column: Reversed-phase C18 column (e.g., Nova-Pak C18).

  • Mobile Phase: A mixture of 0.05M Sodium Phosphate (Na2HPO4) and methanol (e.g., 19:81 v/v).

  • Detection: UV detector at 210 nm.

  • Procedure: A standard curve is generated using known concentrations of purified this compound. The plant extract is then injected into the HPLC system, and the peak corresponding to this compound is identified by its retention time. The concentration in the sample is calculated based on the peak area and the standard curve.

4. Anti-inflammatory Activity Assay (Nitric Oxide Production)

  • Cell Line: RAW 264.7 murine macrophages.

  • Stimulant: Lipopolysaccharide (LPS).

  • Procedure: Cells are pre-treated with varying concentrations of this compound for a specified time, followed by stimulation with LPS to induce nitric oxide (NO) production. The amount of NO in the cell culture supernatant is measured using the Griess reagent. The IC50 value is determined as the concentration of this compound that inhibits NO production by 50% compared to the LPS-treated control.

Signaling Pathway: this compound's Mechanism of Action

This compound has been shown to exert its anti-cancer and anti-inflammatory effects, in part, by modulating the Akt/NF-κB signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and inflammation.

G cluster_pathway Akt/NF-κB Signaling Pathway cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects growth_factors Growth Factors / Cytokines receptor Receptor growth_factors->receptor pi3k PI3K receptor->pi3k activates akt Akt pi3k->akt activates ikk IKK akt->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates inflammation Inflammation (e.g., TNF-α, NO) nucleus->inflammation proliferation Cell Proliferation nucleus->proliferation apoptosis Inhibition of Apoptosis nucleus->apoptosis alphitolic_acid This compound alphitolic_acid->akt inhibits

References

Unveiling the Bioactivity of Alphitolic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the biological activities of Alphitolic acid, comparing its performance against two other naturally derived compounds, Ursolic acid and Alpha-lipoic acid. This analysis is supported by experimental data and detailed methodologies for key assays.

This compound, a pentacyclic triterpene, has garnered significant interest for its diverse pharmacological properties, including anti-inflammatory and anti-cancer activities. Its mechanism of action often involves the modulation of critical cellular signaling pathways, such as the Akt/NF-κB pathway. To provide a clearer perspective on its potential, this guide offers a comparative look at its efficacy alongside Ursolic acid, another pentacyclic triterpene with similar biological effects, and Alpha-lipoic acid, a potent antioxidant with demonstrated anti-inflammatory and anti-cancer properties.

Comparative Analysis of Biological Activity

The following tables summarize the available quantitative data on the anti-inflammatory and anti-cancer activities of this compound, Ursolic acid, and Alpha-lipoic acid. It is important to note that the experimental conditions, including cell lines and assays, may vary between studies, making direct comparisons challenging. The data presented here is intended to provide a relative understanding of the potency of each compound.

Anti-inflammatory Activity
CompoundAssayCell LineIC50 ValueReference
This compound Inhibition of ICRACJurkat T cells17.52 µM[1]
Ursolic Acid RORγt Function Antagonism-0.68 µM[2]
Th17 Cell Inhibition-0.56 µM[2]
NO Production InhibitionRAW 264.7 MacrophagesNot explicitly stated, but showed reduction[3]
Alpha-lipoic Acid NO Production InhibitionRAW 264.7 Macrophages7.8 µg/mL[4]
Anticancer Activity
CompoundCancer Cell LineAssayIC50 ValueReference
This compound SCC4 (Oral Cancer)Proliferation Assay12 µM[5]
SCC2095 (Oral Cancer)Proliferation Assay15 µM[5]
Ursolic Acid HT-29 (Colon)Cytotoxicity Assay4.28 µM (for a NO-donating derivative)[6]
Various Cancer Cell LinesCytotoxicity Assay10 - 50 µM[7]
Alpha-lipoic Acid LNCaP (Prostate)MTT Assay271 µM[8]
DU-145 (Prostate)MTT Assay278 µM[8]
Various Cancer Cell LinesMultiple AssaysWide range (e.g., 43 µM to >5.87e+4 µM)[9]

Experimental Protocols

Detailed methodologies for two key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Ursolic acid, Alpha-lipoic acid) in complete culture medium to achieve the desired final concentrations. A vehicle control (e.g., DMSO) should also be prepared. Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control. Incubate for the desired treatment period (e.g., 24-72 hours).[5]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[10]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from a dose-response curve.

CFSE T-Cell Proliferation Assay for Anti-inflammatory Activity

The Carboxyfluorescein succinimidyl ester (CFSE) assay is a widely used method to track and quantify the proliferation of lymphocytes.

Principle: CFSE is a fluorescent dye that passively diffuses into cells and covalently binds to intracellular proteins. With each cell division, the CFSE fluorescence is equally distributed between the daughter cells, resulting in a halving of the fluorescence intensity. This allows for the visualization of successive generations of proliferating cells by flow cytometry.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of T-cells from a source such as mouse spleen or human peripheral blood mononuclear cells (PBMCs).

  • CFSE Labeling: Resuspend the cells in pre-warmed PBS. Add the CFSE working solution (typically 1-10 µM) to the cell suspension and incubate for 10-20 minutes at 37°C.[11]

  • Quenching: Add fresh, pre-warmed culture medium to the cells to quench the unbound CFSE.[11]

  • Washing: Pellet the cells by centrifugation and wash them with PBS or culture medium to remove any residual unbound dye.

  • Cell Culture and Stimulation: Resuspend the labeled cells in complete culture medium and plate them in a 96-well plate. Stimulate the T-cells with appropriate mitogens (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin) in the presence or absence of the test compounds (this compound, Ursolic acid, Alpha-lipoic acid) at various concentrations.

  • Incubation: Culture the cells for a period of 3-5 days at 37°C in a humidified atmosphere with 5% CO2 to allow for proliferation.

  • Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer. The CFSE fluorescence is typically detected in the FITC channel. Proliferating cells will show a series of peaks with progressively lower fluorescence intensity, each peak representing a successive generation of daughter cells.

  • Data Analysis: The percentage of proliferating cells and the number of cell divisions can be quantified using appropriate flow cytometry analysis software.

Visualizing the Mechanisms of Action

To better understand the cellular processes influenced by this compound and the experimental workflows used to assess its activity, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., T-cells, Cancer Cells) Treatment Treatment of Cells with Compounds Cell_Culture->Treatment Compound_Prep Compound Preparation (this compound, Alternatives) Compound_Prep->Treatment Incubation Incubation (Time & Condition Dependent) Treatment->Incubation Measurement Measurement of Biological Endpoint (e.g., Proliferation, Viability) Incubation->Measurement Data_Acquisition Data Acquisition (e.g., Flow Cytometry, Plate Reader) Measurement->Data_Acquisition Quantification Quantification & IC50 Determination Data_Acquisition->Quantification Comparison Comparative Analysis Quantification->Comparison signaling_pathway cluster_inhibition Growth_Factor Growth Factor/ Inflammatory Stimulus Receptor Receptor Tyrosine Kinase/ Toll-like Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory & Pro-survival Gene Expression Nucleus->Gene_Expression Induces Alphitolic_Acid This compound Alphitolic_Acid->Akt Inhibits

References

In Vivo Validation of Alphitolic Acid's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alphitolic acid, a naturally occurring pentacyclic triterpene, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comprehensive overview of the in vivo validation of this compound's efficacy, with a focus on its anti-inflammatory and anti-cancer properties. We present a comparative analysis of its performance against alternative treatments, supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.

Anti-Inflammatory Potential of this compound

In vivo studies have demonstrated the potent anti-inflammatory effects of this compound in a mouse model of topical inflammation. The compound has been shown to effectively reduce inflammation in a dose-dependent manner, indicating its potential as a novel anti-inflammatory agent.

Comparative Efficacy of this compound in a Mouse Model of Ear Edema

An in vivo study on adult male CF-1 mice demonstrated the anti-inflammatory activity of this compound. The detailed experimental protocol and comparative results are outlined below.

Experimental Protocol: Croton Oil-Induced Mouse Ear Edema

This assay is a standard method for evaluating the topical anti-inflammatory activity of a compound.

  • Animal Model: Adult male CF-1 mice were used for the experiment.

  • Induction of Inflammation: A solution of croton oil in an appropriate solvent is applied to the inner surface of the mouse's ear to induce inflammation, leading to edema (swelling).

  • Treatment Application: this compound, dissolved in a suitable vehicle, was applied topically to the ear at various doses. A control group receiving only the vehicle and a positive control group receiving a standard anti-inflammatory drug are included for comparison.

  • Measurement of Edema: After a specific period, the thickness or weight of a punch biopsy from the ear is measured to quantify the extent of edema.

  • Data Analysis: The percentage inhibition of edema by the test compound is calculated relative to the control group. The dose required to produce a 50% reduction in edema (ED₅₀) is determined.

Quantitative Data Summary

Treatment GroupDosage (µ g/ear )Route of AdministrationEfficacy (ED₅₀)
This compound47, 94, 330, 378, 756Topical0.11 and 0.20 µM*
Vehicle Control-Topical-
Positive Control (e.g., Indomethacin)-Topical-

*Note: The reported ED₅₀ in µM for a topical application is unconventional. This may represent the concentration of the applied solution or require further clarification from the source study.

Anti-Cancer Potential of this compound

While in vitro studies have shown promising anti-proliferative and apoptosis-inducing effects of this compound in various cancer cell lines, comprehensive in vivo validation in animal models such as xenograft studies is still emerging. The primary mechanism of its anti-cancer action is attributed to the inhibition of the Akt-NF-κB signaling pathway.[1]

Signaling Pathway: Inhibition of Akt-NF-κB by this compound

This compound has been shown to block the Akt-NF-κB signaling pathway, a critical pathway for cell survival and proliferation in many cancers.[1]

Akt_NF_kB_Pathway AA This compound Akt Akt AA->Akt p70S6K p70S6K Akt->p70S6K IkBa IκBα Akt->IkBa S6 S6 p70S6K->S6 NFkB NF-κB IkBa->NFkB Bcl2 Bcl-2 NFkB->Bcl2 Proliferation Cell Proliferation NFkB->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis

Caption: this compound inhibits the Akt-NF-κB signaling pathway.

Experimental Workflow: In Vivo Xenograft Model

To further validate the anti-cancer potential of this compound, in vivo xenograft studies are crucial. The following workflow outlines the typical experimental design.

Xenograft_Workflow start Human Cancer Cell Culture injection Subcutaneous Injection into Immunocompromised Mice start->injection tumor_formation Tumor Formation injection->tumor_formation treatment Treatment with This compound or Vehicle tumor_formation->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, Biomarkers monitoring->endpoint

Caption: A typical workflow for an in vivo cancer xenograft study.

Conclusion and Future Directions

The available in vivo data strongly support the anti-inflammatory properties of this compound. Its ability to inhibit the Akt-NF-κB signaling pathway provides a solid mechanistic basis for its observed anti-inflammatory and potential anti-cancer effects. However, to fully realize its therapeutic potential, further in vivo research is necessary. Specifically, well-controlled xenograft studies are needed to establish its efficacy against various cancer types. Additionally, comparative studies against a wider range of existing anti-inflammatory and anti-cancer drugs will be essential to determine its relative potency and potential clinical utility. The development of optimized formulations to enhance bioavailability for systemic administration will also be a critical step in translating the promising preclinical findings into tangible therapeutic benefits.

References

A Head-to-Head Comparison of Alpha-Lipoic Acid with Known NF-κB Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the naturally occurring antioxidant Alpha-Lipoic Acid (ALA) with established, potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The content is designed to assist researchers in evaluating the suitability of these compounds for their specific experimental needs by presenting supporting data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.

Introduction to NF-κB Inhibition

The NF-κB family of transcription factors plays a pivotal role in regulating inflammatory responses, cell survival, and immunity. Consequently, the NF-κB signaling pathway is a critical target for therapeutic intervention in a host of inflammatory diseases and cancers. This guide focuses on comparing the efficacy and mechanisms of Alpha-Lipoic Acid, a compound with known anti-inflammatory properties, against well-characterized synthetic NF-κB inhibitors: TPCA-1, BAY 11-7082, and MG-132.

Quantitative Comparison of NF-κB Inhibitors

The following table summarizes the key quantitative data for Alpha-Lipoic Acid and other well-known NF-κB inhibitors. It is important to note that the IC50 values presented have been determined in various cell types and under different experimental conditions, which may affect direct comparability.

InhibitorTargetIC50 ValueCell Type / Assay ConditionsMechanism of Action
Alpha-Lipoic Acid (ALA) IKK2~0.3 mM (300 µM)[1]HEK293 cells; IKK2(EE)-induced NF-κB luciferase reporter assay.[1]Inhibits IKKβ, leading to reduced IκBα phosphorylation and subsequent NF-κB activation.[1][2][3] It has also been shown to inhibit TNF-α induced NF-κB activation.[3][4]
TPCA-1 IKKβ (IKK-2)17.9 nM[5][6][7]Cell-free assay.[5]Potent and selective, ATP-competitive inhibitor of IKKβ.[5][7]
BAY 11-7082 IκBα Phosphorylation10 µM[8][9][10]Tumor cells; TNFα-induced IκBα phosphorylation assay.[8][9]Irreversibly inhibits TNFα-induced IκBα phosphorylation.[11]
MG-132 26S Proteasome3 µM (for NF-κB activation)[12][13][14]Inhibition of TNF-α-induced NF-κB activation.[12]Potent, reversible proteasome inhibitor that prevents the degradation of IκBα.[12][13][14]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and the experimental procedures for evaluating these inhibitors, the following diagrams are provided.

NF_kappa_B_Signaling_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates IkappaB_NFkB IκBα-NF-κB (Cytoplasmic) IkappaB->IkappaB_NFkB p_IkappaB P-IκBα IkappaB->p_IkappaB NFkB NF-κB (p50/p65) NFkB->IkappaB_NFkB NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc Translocates IkappaB_NFkB->NFkB Releases Proteasome Proteasome p_IkappaB->Proteasome Ubiquitination & Degradation Gene Gene Expression (Inflammation, etc.) NFkB_nuc->Gene Nucleus Nucleus ALA Alpha-Lipoic Acid ALA->IKK_complex Inhibits TPCA1 TPCA-1 TPCA1->IKK_complex Inhibits BAY117082 BAY 11-7082 BAY117082->IkappaB Inhibits Phosphorylation MG132 MG-132 MG132->Proteasome Inhibits

Caption: NF-κB Signaling Pathway and Points of Inhibition.

Experimental_Workflow_NFkB_Inhibition start Start cell_culture Cell Culture (e.g., HEK293 with NF-κB reporter) start->cell_culture inhibitor_treatment Treat with Inhibitor (e.g., ALA, TPCA-1) cell_culture->inhibitor_treatment stimulation Stimulate with Activator (e.g., TNF-α) inhibitor_treatment->stimulation incubation Incubate stimulation->incubation assay Perform Assay incubation->assay luciferase Luciferase Assay assay->luciferase Reporter Gene western_blot Western Blot (p-IκBα, IκBα) assay->western_blot Protein Level emsa EMSA (NF-κB DNA binding) assay->emsa DNA Binding data_analysis Data Analysis (IC50 determination) luciferase->data_analysis western_blot->data_analysis emsa->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Evaluating NF-κB Inhibitors.

Detailed Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

  • Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, and the resulting luminescence is measured.[15][16][17]

  • Protocol:

    • Cell Seeding: Seed cells (e.g., HEK293 or HeLa) in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

    • Transfection (if not using a stable cell line): Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

    • Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the inhibitor (e.g., Alpha-Lipoic Acid) or vehicle control. Incubate for 1-2 hours.[16]

    • Stimulation: Add an NF-κB activator, such as TNF-α (final concentration ~20 ng/mL), to the wells.[16]

    • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.[16]

    • Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer.[16]

    • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).[18]

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized values against the inhibitor concentration to determine the IC50.

Western Blot for IκBα Phosphorylation and Degradation

This method is used to assess the phosphorylation and subsequent degradation of IκBα, key steps in NF-κB activation.[19][20]

  • Principle: Following cell treatment and stimulation, protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα.[21][22]

  • Protocol:

    • Cell Treatment: Seed cells in 6-well plates. Treat with the inhibitor for the desired time, followed by stimulation with an NF-κB activator (e.g., TNF-α) for a short period (e.g., 15-30 minutes).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα and total IκBα overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities and normalize the p-IκBα signal to the total IκBα signal.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.[23]

  • Principle: Nuclear extracts containing activated NF-κB are incubated with a labeled DNA probe containing an NF-κB binding site. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.[24][25][26]

  • Protocol:

    • Nuclear Extract Preparation: Treat cells with the inhibitor and/or activator as described for the Western blot. Prepare nuclear extracts using a nuclear extraction kit or a standard protocol.

    • Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus sequence with a radioactive (e.g., 32P) or non-radioactive (e.g., biotin) label.[26]

    • Binding Reaction: Incubate the nuclear extract with the labeled probe in a binding buffer. For competition assays, add an excess of unlabeled probe. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65).[27]

    • Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.

    • Detection: Detect the labeled probe by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A "shift" in the mobility of the probe indicates protein binding.

Conclusion

Alpha-Lipoic Acid demonstrates inhibitory effects on the NF-κB pathway, primarily through the inhibition of IKKβ. However, when compared to well-established synthetic inhibitors like TPCA-1, BAY 11-7082, and MG-132, ALA's potency is significantly lower, with an IC50 in the millimolar range as opposed to the nanomolar or low micromolar range of the other compounds. This suggests that while ALA may contribute to anti-inflammatory effects, it is less potent as a direct NF-κB inhibitor compared to these synthetic alternatives. The choice of inhibitor will ultimately depend on the specific research question, the desired potency, and the experimental context. For studies requiring highly specific and potent inhibition of NF-κB, compounds like TPCA-1 are more suitable. ALA may be more relevant for studies investigating the broader antioxidant and anti-inflammatory effects of nutritional compounds.

References

Structure-Activity Relationship of Alphitolic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Alphitolic acid, a naturally occurring pentacyclic triterpenoid (B12794562), has garnered significant interest in the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The modification of its core structure offers a promising avenue for the development of potent and selective therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, drawing upon available experimental data and insights from closely related triterpenoids to elucidate the key structural features governing their biological effects.

Anticancer Activity

The cytotoxicity of this compound and its derivatives is a key area of investigation. The primary mechanism of action often involves the induction of apoptosis and autophagy through the modulation of critical signaling pathways.

Key Structure-Activity Relationship Insights (Inferred from this compound and Related Triterpenoids):

  • C-28 Carboxylic Acid: This functional group is often crucial for cytotoxic activity. Modifications at this position, such as esterification or amidation, can significantly impact potency. For the related betulinic acid, a free carboxylic acid at C-28 was found to be essential for its cytotoxicity.

  • C-3 Position: The hydroxyl group at the C-3 position is a common site for modification. Esterification at this position has been shown to enhance the cytotoxicity of related triterpenoids.

  • A-Ring Modifications: Introduction of substituents, such as halo groups, at the C-2 position of the A-ring in betulinic acid has been demonstrated to increase cytotoxic effects. It is plausible that similar modifications to the this compound scaffold could yield derivatives with enhanced anticancer activity.

Comparative Cytotoxicity Data

While comprehensive SAR studies on a wide range of this compound derivatives are limited, the available data for this compound against various cancer cell lines provide a baseline for comparison.

CompoundCell LineAssayIC50 (µM)Reference
This compoundSCC4 (Oral Cancer)Not Specified12[1]
This compoundSCC2095 (Oral Cancer)Not Specified15[1]
This compoundHSC-3 (Oral Cancer)Proliferation>30[1]
Signaling Pathway: Akt-NF-κB Inhibition by this compound

This compound has been shown to induce apoptosis in cancer cells by inhibiting the Akt-NF-κB signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and inflammation.

Akt_NF_kB_Pathway Alphitolic_Acid This compound Akt Akt Alphitolic_Acid->Akt inhibits Apoptosis Apoptosis Alphitolic_Acid->Apoptosis Autophagy Autophagy Alphitolic_Acid->Autophagy p70S6K p70S6K Akt->p70S6K IkBa IκBα Akt->IkBa inhibits S6 S6 p70S6K->S6 NF_kB NF-κB IkBa->NF_kB inhibits Nucleus Nucleus NF_kB->Nucleus translocation Gene_Expression Pro-survival Gene Expression Nucleus->Gene_Expression promotes

Caption: this compound inhibits the Akt-NF-κB signaling pathway, leading to apoptosis and autophagy.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating key inflammatory pathways. A significant mechanism is the inhibition of store-operated calcium entry (SOCE) through calcium release-activated calcium (CRAC) channels.

Key Structure-Activity Relationship Insights (Inferred from this compound and Related Triterpenoids):

  • The anti-inflammatory activity of triterpenoids is often linked to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as transcription factors such as NF-κB.

  • Modifications to the A-ring and C-28 carboxylic acid of related triterpenoids have been shown to modulate their anti-inflammatory potency.

Comparative Anti-inflammatory Data
CompoundTarget/AssayIC50 (µM)Reference
This compoundNO Production (RAW 264.7 macrophages)17.6[1]
This compoundTNF-α Production (RAW 264.7 macrophages)22.7[1]
Signaling Pathway: CRAC Channel Inhibition by this compound

This compound has been identified as an inhibitor of CRAC channels, which play a crucial role in T-cell activation and the subsequent inflammatory cascade.

CRAC_Channel_Pathway TCR TCR Activation PLC PLCγ TCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_ER Ca²⁺ ER->Ca_ER releases STIM1 STIM1 Ca_ER->STIM1 activates ORAI1 ORAI1 (CRAC Channel) STIM1->ORAI1 activates Ca_Influx Ca²⁺ Influx ORAI1->Ca_Influx NFAT NFAT Activation Ca_Influx->NFAT Alphitolic_Acid This compound Alphitolic_Acid->ORAI1 inhibits Inflammation Inflammation NFAT->Inflammation

Caption: this compound inhibits CRAC channels, reducing Ca²⁺ influx and subsequent inflammation.

Antimicrobial Activity

While less explored, this compound and its derivatives hold potential as antimicrobial agents. The SAR for antimicrobial activity in related triterpenoids suggests that lipophilicity and the presence of specific functional groups can influence efficacy against various pathogens.

Key Structure-Activity Relationship Insights (Inferred from Related Triterpenoids):

  • Lipophilicity: Increasing the lipophilicity of the molecule can enhance its ability to disrupt bacterial cell membranes.

  • Cationic Groups: Introduction of cationic moieties can improve interaction with negatively charged bacterial cell surfaces, leading to enhanced antimicrobial activity.

  • Synergistic Effects: Combining triterpenoid derivatives with existing antibiotics can lead to synergistic effects, overcoming bacterial resistance mechanisms.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow Start Start Seed_Cells Seed cells into 96-well plate Start->Seed_Cells Incubate_1 Incubate (24h) Seed_Cells->Incubate_1 Add_Compound Add this compound Derivatives (various concentrations) Incubate_1->Add_Compound Incubate_2 Incubate (48-72h) Add_Compound->Incubate_2 Add_MTT Add MTT solution Incubate_2->Add_MTT Incubate_3 Incubate (2-4h) Add_MTT->Incubate_3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_3->Add_Solubilizer Measure_Absorbance Measure absorbance (570 nm) Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound derivatives (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 48 to 72 hours.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well. Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

NF-κB Nuclear Translocation Assay

This assay is used to determine the effect of compounds on the activation of the NF-κB signaling pathway by monitoring the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Detailed Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., HeLa or RAW 264.7) on coverslips or in 96-well imaging plates. Treat the cells with the this compound derivative for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal.

    • The ratio of nuclear to cytoplasmic fluorescence is used as a measure of NF-κB translocation. An increase in this ratio indicates activation of the pathway, while inhibition by a compound would result in a decrease.

Conclusion

This compound and its derivatives represent a promising class of compounds with multifaceted biological activities. While direct and extensive structure-activity relationship studies on a broad series of this compound derivatives are currently limited, the available data, in conjunction with insights from structurally similar triterpenoids, provide a solid foundation for the rational design of novel and more potent therapeutic agents. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to fully elucidate their SAR and unlock their therapeutic potential.

References

Validating the Specificity of Alphitolic Acid's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alphitolic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant interest for its diverse biological activities, including anti-inflammatory, anti-cancer, and pro-apoptotic effects. This guide provides a comprehensive comparison of this compound's performance with alternative compounds, supported by experimental data, to aid researchers in validating the specificity of its effects.

Comparative Efficacy of this compound

To objectively assess the potency of this compound, its inhibitory concentrations (IC₅₀) are compared with those of other well-established inhibitors targeting similar signaling pathways.

Inhibition of NF-κB Signaling

This compound has been shown to block the Akt-NF-κB signaling pathway.[1] The following table compares the reported IC₅₀ value of this compound for inhibiting IκBα phosphorylation (a key step in NF-κB activation) with other known NF-κB inhibitors.

CompoundTarget/AssayIC₅₀ (µM)Cell Line/System
This compound Inhibition of NO and TNF-α production17.6 (NO), 22.7 (TNF-α)RAW 264.7 macrophages
BAY 11-7082TNFα-induced IκBα phosphorylation10Tumor cells
ParthenolideNF-κB activity (luciferase reporter)~15-70 (significant inhibition)HEK-Blue™ cells
DexamethasoneInhibition of GM-CSF release (NF-κB dependent)0.0022A549 cells

Note: IC₅₀ values can vary depending on the specific experimental conditions, including cell type, stimulus, and assay method.

Inhibition of CRAC Channels

This compound also exerts its effects by inhibiting Ca²⁺ release-activated Ca²⁺ (CRAC) channels, a crucial component of cellular calcium signaling.[2]

CompoundTarget/AssayIC₅₀ (µM)Cell Line/System
This compound ICRAC inhibition17.52Jurkat T cells
BTP2 (YM-58483)CRAC channel inhibition~0.01Human T cells

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key experiments used to characterize the effects of this compound.

Western Blot Analysis of Akt Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of Akt, a key upstream kinase in the NF-κB pathway.

1. Cell Culture and Treatment:

  • Culture cells (e.g., SCC4 oral cancer cells) in appropriate media to 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0-25 µM) for a specified duration (e.g., 72 hours).[1] Include a vehicle control.

2. Protein Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the p-Akt signal to the total Akt signal to determine the relative phosphorylation level.

Measurement of NF-κB Nuclear Translocation

This immunofluorescence-based assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation and treatment with this compound.

1. Cell Culture and Treatment:

  • Seed cells (e.g., RAW 264.7 macrophages) on glass coverslips in a multi-well plate.

  • Pre-treat cells with this compound for a specified time.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for a short duration (e.g., 30 minutes).

2. Immunofluorescence Staining:

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS).

  • Incubate with a primary antibody against the NF-κB p65 subunit.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

3. Imaging and Analysis:

  • Acquire images using a fluorescence microscope.

  • Quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB p65 in individual cells using image analysis software.

  • Calculate the nuclear-to-cytoplasmic ratio of NF-κB p65 to determine the extent of translocation.

Whole-Cell Patch-Clamp Recording of CRAC Currents

This electrophysiological technique directly measures the ion currents flowing through CRAC channels and is used to assess the inhibitory effect of this compound.

1. Cell Preparation:

  • Use a suitable cell line, such as Jurkat T cells, which express endogenous CRAC channels.[2]

  • Plate the cells in a recording chamber on the stage of an inverted microscope.

2. Electrophysiology Setup:

  • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • The intracellular solution should contain a Ca²⁺ chelator like BAPTA to deplete intracellular stores and activate CRAC channels.

  • The extracellular (bath) solution should initially be Ca²⁺-free to measure the leak current, and then switched to a Ca²⁺-containing solution to record ICRAC.

3. Recording Procedure:

  • Form a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane (giga-seal).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply a series of voltage steps or ramps to the cell and record the resulting currents.

  • After establishing a stable baseline ICRAC, perfuse the bath with a solution containing this compound at the desired concentration.

  • Record the current in the presence of the compound to determine the extent of inhibition.

4. Data Analysis:

  • Analyze the current-voltage (I-V) relationship and the time course of inhibition.

  • Calculate the percentage of inhibition at different concentrations to determine the IC₅₀ value.

Visualizing the Mechanisms of Action

Diagrams generated using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows discussed.

Alphitolic_Acid_Signaling_Pathways cluster_Akt_NFkB Akt-NF-κB Pathway cluster_CRAC CRAC Channel Pathway Akt Akt IkB IκBα Akt->IkB phosphorylates and leads to degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene activates ER Endoplasmic Reticulum (Ca²⁺ Store) STIM1 STIM1 ER->STIM1 Ca²⁺ depletion activates ORAI1 ORAI1 (CRAC Channel) STIM1->ORAI1 activates Ca_influx Ca²⁺ Influx ORAI1->Ca_influx T_cell T-Cell Proliferation Ca_influx->T_cell promotes Alphitolic_Acid This compound Alphitolic_Acid->Akt inhibits Alphitolic_Acid->ORAI1 inhibits

Caption: Signaling pathways targeted by this compound.

Experimental_Workflow cluster_western Western Blot for p-Akt cluster_if NF-κB Translocation Assay cluster_patch CRAC Channel Recording start_wb Cell Treatment with This compound lysis Protein Extraction start_wb->lysis quant Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Blot sds->transfer detect_wb Detection of p-Akt transfer->detect_wb start_if Cell Treatment and Stimulation stain Immunofluorescence Staining start_if->stain image Fluorescence Microscopy stain->image analyze_if Image Analysis image->analyze_if start_patch Whole-Cell Configuration record_base Record Baseline I-CRAC start_patch->record_base apply_aa Apply this compound record_base->apply_aa record_inhibit Record Inhibited I-CRAC apply_aa->record_inhibit

Caption: Experimental workflows for specificity validation.

Specificity and Off-Target Considerations

While this compound demonstrates clear effects on the Akt-NF-κB and CRAC channel pathways, a thorough validation of its specificity requires further investigation into potential off-target effects. As a triterpenoid, there is a possibility of interactions with other cellular targets.

Recommendations for Specificity Validation:

  • Kinase Profiling: A broad panel of in vitro kinase assays should be performed to assess the selectivity of this compound against a wide range of kinases beyond the Akt pathway.

  • Receptor Binding Assays: Screening against a panel of common receptors and ion channels can help identify any unintended interactions.

  • Phenotypic Screening: Utilizing high-content imaging or other phenotypic platforms can reveal unexpected cellular effects that may point to off-target activities.

  • Chemical Proteomics: Advanced techniques such as affinity-based protein profiling can be employed to identify direct binding partners of this compound within the cellular proteome.

Currently, there is a lack of publicly available data from comprehensive off-target screening of this compound. Therefore, researchers should exercise caution when interpreting data and consider performing their own selectivity profiling to confidently attribute observed biological effects to the intended targets. The absence of a known safety and toxicology profile for this compound further underscores the need for careful preclinical evaluation.

Conclusion

This compound is a promising bioactive compound with potent inhibitory effects on key signaling pathways involved in inflammation and cancer. The comparative data presented here provides a benchmark for its efficacy against other known inhibitors. By employing the detailed experimental protocols and considering the importance of comprehensive specificity profiling, researchers can rigorously validate the on-target effects of this compound and advance its potential as a therapeutic agent.

References

Replicating Published Findings on Alphitolic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Alphitolic acid based on published experimental data. It is intended to assist researchers in replicating and expanding upon these findings.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study on the anti-inflammatory effects of this compound isolated from Agrimonia coreana Nakai.

Table 1: Inhibitory Effects of this compound on Ca²⁺ Release-Activated Ca²⁺ (CRAC) Channel Activity

Concentration of this compound (ACC-311)Inhibition of ICRAC (%)
1.0 µM6.17 ± 1.057
10.0 µM34.46 ± 6.067
100 µM75.22 ± 2.956
IC50 17.52 ± 2.458 µM
Data sourced from a study on the effects of this compound on CRAC channels.[1]

Table 2: Inhibitory Effects of this compound on Human CD4+ T Cell Proliferation

Treatment GroupProliferation (%)Inhibition of Proliferation (%)
Negative Control ((-)anti-CD3 and (-)anti-CD28)0.69 ± 0.140-
Positive Control ((+)anti-CD3 and (+)anti-CD28)28.47 ± 0.940-
BTP2 ((+)anti-CD3 and (+)anti-CD28 and BTP2)0.45 ± 0.033-
This compound (3 µM)-10.78 ± 2.320
This compound (10 µM)-31.31 ± 1.011
This compound (30 µM)-80.48 ± 8.109
This table presents the dose-dependent inhibition of T cell proliferation by this compound.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication.

1. Inhibition of CRAC Channel Activity (ICRAC)

  • Cell Line: Jurkat T cells.

  • Method: Whole-cell patch-clamp recording.

  • Procedure:

    • Jurkat T cells were used to measure ICRAC.

    • The intracellular solution contained Cs-glutamate, CsCl, BAPTA, MgCl₂, and HEPES, adjusted to a specific pH and osmolarity.

    • The extracellular solution contained NaCl, KCl, CaCl₂, MgCl₂, D-glucose, and HEPES, adjusted to a specific pH and osmolarity.

    • Store-operated Ca²⁺ entry (SOCE) was induced by passive depletion of endoplasmic reticulum Ca²⁺ stores with a Ca²⁺-chelating agent in the patch pipette.

    • This compound (ACC-311) was applied at varying concentrations (1.0 µM, 10.0 µM, and 100 µM) to assess its inhibitory effect on ICRAC.

    • The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curve.[1]

2. Human CD4+ T Cell Proliferation Assay

  • Cell Source: Human peripheral blood mononuclear cells (PBMCs).

  • Method: Carboxyfluorescein diacetate succinimidyl ester (CFSE) method.

  • Procedure:

    • CD4+ T cells were isolated from human PBMCs.

    • Cells were stained with CFSE, a fluorescent dye that is diluted with each cell division.

    • T cells were activated using anti-CD3 and anti-CD28 antibodies to induce proliferation.

    • This compound was added to the cell cultures at concentrations of 3 µM, 10 µM, and 30 µM.

    • A negative control (no activation) and a positive control (activation without this compound) were included. BTP2, a known CRAC inhibitor, was also used as a control.

    • After a set incubation period, the fluorescence of the cells was analyzed by flow cytometry to determine the extent of cell proliferation based on CFSE dilution.[1]

Signaling Pathway and Experimental Workflow Visualization

This compound's Anti-Inflammatory Mechanism

This compound has been shown to exert its anti-inflammatory effects by inhibiting the activity of Ca²⁺ release-activated Ca²⁺ (CRAC) channels.[1] This inhibition leads to a decrease in intracellular calcium influx, which in turn suppresses the proliferation of CD4+ T cells.[1] This mechanism suggests a potential therapeutic application for this compound in inflammatory diseases.[1] The compound has also been reported to have antioxidant, NO inhibition, and anti-cancer activities.[1] Furthermore, previous research has indicated that this compound can inhibit the nuclear factor-kappa B (NF-κB) pathway, a key regulator of immune responses.[1]

Alphitolic_Acid_Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects Alphitolic_Acid This compound CRAC_Channel CRAC Channel Alphitolic_Acid->CRAC_Channel Inhibits Ca_Influx Intracellular Ca²⁺ Influx CRAC_Channel->Ca_Influx Mediates T_Cell_Proliferation CD4⁺ T Cell Proliferation Ca_Influx->T_Cell_Proliferation Suppresses Inflammation Inflammation T_Cell_Proliferation->Inflammation Contributes to

Caption: this compound's inhibitory effect on CRAC channels.

Experimental Workflow for T Cell Proliferation Assay

The following diagram outlines the key steps involved in assessing the impact of this compound on the proliferation of human CD4+ T cells.

T_Cell_Proliferation_Workflow cluster_workflow Workflow start Isolate Human CD4⁺ T Cells stain Stain with CFSE start->stain activate Activate with anti-CD3/CD28 stain->activate treat Treat with This compound activate->treat incubate Incubate treat->incubate analyze Analyze by Flow Cytometry incubate->analyze end Determine Proliferation analyze->end

Caption: Workflow for CD4+ T cell proliferation assay.

References

Alphitolic Acid: A Comparative Analysis of its Cytotoxic Effects on Cancer Versus Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available scientific literature reveals the selective cytotoxic potential of Alphitolic acid, a naturally occurring triterpenoid, against cancer cells while exhibiting comparatively lower toxicity towards normal cells. This guide provides a detailed comparison of the cytotoxic effects of this compound, summarizing key experimental data and elucidating the underlying molecular mechanisms for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity Data

The selective anticancer activity of a compound is a critical determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key metric in this assessment. A lower IC50 value indicates a more potent compound. The data compiled from in-vitro studies demonstrates a significant difference in the IC50 values of this compound between cancerous and non-cancerous cell lines.

Cell Line TypeCell Line NameIC50 (µM)Citation
Cancer Cells SCC4 (Oral Squamous Carcinoma)12[1]
SCC2095 (Oral Squamous Carcinoma)15[1]
Normal Cells MDCK (Madin-Darby Canine Kidney)>10[1]
Human Peripheral Blood Mononuclear Cells (PBMCs)Concentration-dependent inhibition of proliferation (specific IC50 not determined)

Mechanism of Action: A Tale of Two Cell Types

This compound appears to exert its cytotoxic effects through distinct mechanisms in cancer and normal cells, contributing to its selective anticancer activity.

In Cancer Cells: Induction of Programmed Cell Death

Research indicates that in oral squamous carcinoma cells, this compound induces apoptosis (programmed cell death) and autophagy.[1] This is achieved through a multi-pronged attack on key cellular signaling pathways that govern cell survival and proliferation.

One of the primary mechanisms is the inhibition of the Akt-NF-κB signaling pathway .[1] In many cancers, this pathway is constitutively active, promoting cell survival and proliferation while inhibiting apoptosis. By blocking this pathway, this compound effectively removes the pro-survival signals, pushing the cancer cells towards apoptosis.

Furthermore, this compound's pro-apoptotic activity in cancer cells is also mediated through a p53-dependent pathway .[1] The p53 protein is a critical tumor suppressor that, when activated, can halt the cell cycle and induce apoptosis in response to cellular stress or DNA damage. This compound appears to activate this pathway, further contributing to the elimination of cancerous cells.

In Normal Cells: A More Tempered Response

While data on the specific molecular effects of this compound on normal cells is limited, the available information suggests a less severe impact. One study on human peripheral blood mononuclear cells (PBMCs) indicated a concentration-dependent inhibition of proliferation. This suggests that at certain concentrations, this compound may induce cell cycle arrest rather than outright cell death in normal cells, a desirable characteristic for a potential anticancer agent. The higher IC50 value observed in the non-cancerous MDCK cell line further supports the notion of its selective toxicity.[1] The precise signaling pathways affected in normal cells remain an area for further investigation.

Experimental Protocols

The following are generalized protocols for the key assays used to determine the cytotoxicity and apoptotic effects of this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.

  • Cell Treatment: Treat cells with this compound at various concentrations for a defined period.

  • Cell Harvesting: Harvest the cells, including both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing the Pathways

To better understand the molecular interactions, the following diagrams illustrate the key signaling pathways and experimental workflows.

G Experimental Workflow for Cytotoxicity and Apoptosis Assays cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis Analysis cluster_3 Comparative Analysis start Seed Cancer and Normal Cells treat Treat with this compound (Varying Concentrations) start->treat mtt MTT Assay treat->mtt annexin Annexin V/PI Staining treat->annexin ic50 Determine IC50 Values mtt->ic50 compare Compare Cytotoxicity and Apoptosis in Cancer vs. Normal Cells ic50->compare flow Flow Cytometry annexin->flow apoptosis_quant Quantify Apoptotic Cells flow->apoptosis_quant apoptosis_quant->compare

Caption: Workflow for comparing this compound's effects.

G This compound's Mechanism of Action in Cancer Cells cluster_0 This compound Intervention cluster_1 Signaling Pathways cluster_2 Cellular Outcomes AA This compound Akt Akt AA->Akt Inhibits p53 p53 AA->p53 Activates NFkB NF-κB Akt->NFkB Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes NFkB->Proliferation Promotes Apoptosis Apoptosis NFkB->Apoptosis Inhibits p53->Apoptosis Induces

Caption: this compound's pro-apoptotic signaling in cancer.

Conclusion

The available evidence strongly suggests that this compound exhibits selective cytotoxicity against cancer cells, primarily by inducing apoptosis through the modulation of the Akt-NF-κB and p53 signaling pathways. While further research is required to comprehensively understand its effects on a wider range of normal human cell types and to elucidate the precise molecular mechanisms in non-cancerous cells, this compound holds promise as a potential candidate for the development of novel anticancer therapies. Its differential effects on cancer versus normal cells underscore the importance of continued investigation into its therapeutic potential.

References

Navigating Synergistic Drug Interactions: A Comparative Guide on Alphitolic Acid and Alpha-Lipoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience: Initial research into the synergistic effects of Alphitolic acid with other drugs has revealed a significant lack of published experimental data. To provide a comprehensive and valuable resource for researchers, scientists, and drug development professionals, this guide will first summarize the known standalone biological activities of this compound. Subsequently, it will offer a detailed comparative analysis of Alpha-lipoic acid (ALA), a distinct compound with a similar name that has been extensively studied for its synergistic interactions with various therapeutic agents. This guide aims to provide actionable insights and detailed protocols that may be conceptually applicable to future studies on triterpenoids like this compound.

Part 1: this compound - A Profile of Its Known Biological Activity

This compound is a natural triterpene that has demonstrated notable anti-inflammatory and anti-cancer properties in preclinical studies. Its primary mechanisms of action include the induction of apoptosis and autophagy in cancer cells.

Mechanism of Action: this compound has been shown to exert its effects by blocking the Akt–NF-κB signaling pathway. This inhibition leads to the downregulation of downstream targets like Bcl-2, which is involved in cell survival, thereby promoting apoptosis.[1] It also induces autophagy, a cellular process of degradation and recycling of cellular components, which can contribute to cell death in cancer.[1] Furthermore, this compound exhibits anti-inflammatory activity by down-regulating the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[1][2] In T cells, it has been found to inhibit intracellular calcium influx, which is crucial for T cell proliferation and activation, suggesting a potential role in managing inflammatory and allergic diseases.[2]

Below is a diagram illustrating the known signaling pathway of this compound.

Alphitolic_Acid_Pathway This compound This compound Akt Akt This compound->Akt blocks Autophagy Autophagy This compound->Autophagy induces NF-κB NF-κB Akt->NF-κB activates Apoptosis Apoptosis NF-κB->Apoptosis inhibits Inflammation Inflammation NF-κB->Inflammation promotes

Caption: Signaling pathway of this compound.

Part 2: Alpha-Lipoic Acid (ALA) - A Comprehensive Guide to Its Synergistic Effects

Alpha-lipoic acid (ALA) is a naturally occurring antioxidant that has been extensively investigated for its synergistic effects with conventional cancer therapies, including chemotherapy and radiation. It has been shown to enhance the efficacy of these treatments and mitigate their side effects.[3][4][5]

Data Presentation: Synergistic Effects of ALA with Chemotherapeutic Agents

The following tables summarize the quantitative data from studies assessing the synergistic effects of ALA with various chemotherapy drugs. The Combination Index (CI) is a widely used method to quantify drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6][7][8][9][10]

Table 1: Synergistic Effect of ALA and Doxorubicin in Murine Leukemia Cells (L1210)

Drug CombinationConcentrationEffectCombination Index (CI)Interpretation
Doxorubicin + ALA2.5 µmol/L + 100 µmol/LIncreased cytotoxicity< 1Synergy

Data synthesized from a study on murine leukemia cells.[11]

Table 2: Enhanced Efficacy of Paclitaxel (B517696) with ALA in Breast Cancer Cells

Treatment GroupOutcome MeasureResultp-value
Paclitaxel aloneInhibition of cell proliferationSignificant< 0.05
Paclitaxel + ALAInhibition of cell proliferationMore significant than paclitaxel alone< 0.05
Paclitaxel aloneColony formation rateSignificantly suppressed< 0.05
Paclitaxel + ALAColony formation rateMore significantly suppressed< 0.05

This study demonstrated that ALA strengthens the inhibitory effects of paclitaxel on breast cancer cells.

Table 3: Protective Effects of ALA in Combination with Cisplatin

Treatment GroupCell ViabilityOutcome
CisplatinSignificantly reduced-
Cisplatin + ALAProtected against reduction in cell viabilityAmeliorated cisplatin-mediated changes

This systematic review highlights ALA's ability to mitigate cisplatin-induced ototoxicity.[12]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the assessment of ALA's synergistic effects.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the effect of single and combined drug treatments on cell proliferation.

  • Protocol:

    • Seed cancer cells (e.g., OVCAR-3, MCF-7) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of ALA, a chemotherapeutic agent (e.g., paclitaxel, cisplatin), or their combination for 24, 48, or 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated cells).

2. Synergy Quantification: Combination Index (CI) Method

  • Objective: To quantitatively determine the interaction between ALA and another drug.

  • Protocol:

    • Perform cell viability assays for each drug alone and in combination at a constant ratio.

    • Use the dose-effect data to calculate the CI using software like CompuSyn or a Synergy Calculator.[7][8] The Chou-Talalay method is commonly used.[9]

    • The CI is calculated using the formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂, where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.[7]

    • Interpret the CI values: CI < 1 (synergy), CI = 1 (additive), CI > 1 (antagonism).

3. Isobologram Analysis

  • Objective: To graphically represent the synergistic, additive, or antagonistic effect of a drug combination.

  • Protocol:

    • Determine the concentrations of each drug alone that produce a specific level of effect (e.g., IC50). These are plotted on the x and y axes.

    • A straight line connecting these two points represents the line of additivity.

    • Plot the concentrations of the two drugs in combination that produce the same effect.

    • Points falling below the line of additivity indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.[13][14][15]

Below is a workflow diagram for a typical drug synergy study.

Synergy_Workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis Cell_Culture Cell Seeding (e.g., 96-well plates) Treatment Drug Treatment (Single agents and combinations) Cell_Culture->Treatment Assay Cytotoxicity Assay (e.g., MTT) Treatment->Assay Dose_Response Generate Dose-Response Curves Assay->Dose_Response Synergy_Calc Calculate Combination Index (CI) Dose_Response->Synergy_Calc Isobologram Generate Isobologram Dose_Response->Isobologram Interpretation Interpret Results: Synergy, Additive, or Antagonism Synergy_Calc->Interpretation Isobologram->Interpretation

Caption: Experimental workflow for assessing drug synergy.

Signaling Pathways Involved in ALA's Synergistic and Protective Effects

ALA's ability to enhance chemotherapy and protect normal cells is mediated through various signaling pathways.

  • Inhibition of Pro-Survival Pathways in Cancer Cells: ALA has been shown to inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cancer cell proliferation and survival.[5][16] It can also induce apoptosis through the PTEN/Akt pathway and by increasing intracellular reactive oxygen species (ROS) in cancer cells.[17]

  • Activation of Protective Pathways in Normal Cells: In contrast to its effects on cancer cells, ALA can activate the NRF-2/HO-1 antioxidant pathway in normal cells, protecting them from chemotherapy-induced oxidative stress.[18][19]

  • Anti-Inflammatory Effects: ALA can inhibit the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines like TNF-α and IL-6, which can contribute to chemotherapy side effects.[5][20]

Below is a diagram illustrating the multifaceted signaling pathways modulated by ALA in the context of cancer therapy.

ALA_Signaling_Pathways cluster_cancer In Cancer Cells cluster_normal In Normal Cells ALA_cancer Alpha-lipoic acid PI3K_Akt PI3K/Akt/mTOR ALA_cancer->PI3K_Akt inhibits MAPK_ERK MAPK/ERK ALA_cancer->MAPK_ERK inhibits NFkB_cancer NF-κB ALA_cancer->NFkB_cancer inhibits Apoptosis_cancer Apoptosis ↑ ALA_cancer->Apoptosis_cancer Proliferation Proliferation ↓ PI3K_Akt->Proliferation MAPK_ERK->Proliferation NFkB_cancer->Proliferation ALA_normal Alpha-lipoic acid NRF2_HO1 NRF-2/HO-1 ALA_normal->NRF2_HO1 activates Antioxidant Antioxidant Response ↑ NRF2_HO1->Antioxidant Protection Cell Protection ↑ Antioxidant->Protection

Caption: Dual role of ALA in cancer therapy signaling.

References

Benchmarking Alphitolic Acid's Antioxidant Capacity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of alphitolic acid against other well-known antioxidants. Due to the limited availability of direct free-radical scavenging data for this compound, this comparison includes data from structurally similar pentacyclic triterpenes—oleanolic acid, ursolic acid, and maslinic acid—to provide a benchmark. The guide also details the experimental protocols for common antioxidant assays and illustrates the key signaling pathway involved in the antioxidant effects of this class of compounds.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of this compound and its related compounds is compared against standard antioxidants, ascorbic acid (Vitamin C) and Trolox (a water-soluble analog of Vitamin E). The data is presented as IC50 values from the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where a lower IC50 value indicates higher antioxidant activity.

CompoundDPPH IC50 (µM)Notes
This compound Data Not AvailableAnti-inflammatory activity has been quantified (IC50 for NO production: 17.6 µM; IC50 for TNF-α production: 22.7 µM)[1].
Oleanolic Acid~71.3 µM[2]Structurally similar pentacyclic triterpene.
Ursolic Acid~129.9 µM[3]Structurally similar pentacyclic triterpene.
Maslinic AcidIC50 values reported, but not in µM[4][5][6]Structurally similar pentacyclic triterpene.
Ascorbic Acid (Vitamin C)~17.7 µM[7][8]Standard antioxidant.
Trolox~21.6 µM[9][10]Standard antioxidant.

Note: The provided IC50 values are compiled from various studies and may not be directly comparable due to variations in experimental conditions. The data for oleanolic and ursolic acids are presented to offer a potential range for the antioxidant capacity of this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).

  • Various concentrations of the test compound (e.g., this compound) and standard antioxidants are prepared.

  • A specific volume of the test compound or standard is mixed with a specific volume of the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Various concentrations of the test compound and standard antioxidants are prepared.

  • A small volume of the test compound or standard is added to the ABTS•+ solution.

  • The mixture is incubated for a specific time (e.g., 6 minutes), and the absorbance is read at 734 nm.

  • The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by a peroxyl radical generator. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Procedure:

  • A fluorescent probe, such as fluorescein, is mixed with the test compound or standard antioxidant in a multi-well plate.

  • The plate is incubated at 37°C to allow for temperature equilibration.

  • A peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to initiate the reaction.

  • The fluorescence decay is monitored over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for fluorescein).

  • The area under the fluorescence decay curve (AUC) is calculated for the blank, the standard (Trolox), and the test samples.

  • The antioxidant capacity of the sample is expressed as Trolox Equivalents (TE) by comparing its net AUC to that of Trolox.

Signaling Pathway and Experimental Workflow

Nrf2 Signaling Pathway for Antioxidant Response

Pentacyclic triterpenes, including likely this compound, exert their antioxidant effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like triterpenoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Keap1 Keap1 Cul3 Cul3-Rbx1 (Ubiquitination) Nrf2_Keap1->Cul3 Nrf2 ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Cul3->Proteasome Degradation Triterpenoid This compound (or other triterpenoids) Triterpenoid->Nrf2_Keap1 Induces dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes Activates transcription Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Protection Leads to

Caption: Nrf2 signaling pathway activation by triterpenoids.

General Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a typical workflow for assessing the antioxidant capacity of a compound using common in vitro assays.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Prepare Test Compound (this compound) Stock Solution Serial_Dilution Perform Serial Dilutions of Test Compound and Standards Sample_Prep->Serial_Dilution Standard_Prep Prepare Standard Antioxidant (e.g., Trolox, Ascorbic Acid) Stock Solutions Standard_Prep->Serial_Dilution Reagent_Prep Prepare Assay Reagents (DPPH, ABTS, ORAC reagents) Reaction_Setup Set up Reactions in 96-well plate or cuvettes Reagent_Prep->Reaction_Setup Serial_Dilution->Reaction_Setup Incubation Incubate under Controlled Conditions Reaction_Setup->Incubation Measurement Measure Absorbance or Fluorescence using a Plate Reader Incubation->Measurement Calc_Scavenging Calculate Percentage Radical Scavenging Measurement->Calc_Scavenging Plot_Curve Plot Dose-Response Curve Calc_Scavenging->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50 Comparison Comparative Analysis Determine_IC50->Comparison Compare with Standards

Caption: General workflow for in vitro antioxidant assays.

References

Safety Operating Guide

Proper Disposal of Alphitolic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential procedural information for the safe and compliant disposal of Alphitolic acid, a naturally occurring triterpenoid (B12794562) used in various research applications. Adherence to these procedures is vital to protect personnel and the environment.

Immediate Safety and Logistical Information

This compound, while having valuable properties in research, requires careful handling and disposal due to its potential hazards. A Safety Data Sheet (SDS) from suppliers like Biosynth indicates that this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Key Safety Precautions:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use compatible chemical-resistant gloves.

    • Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator.[1]

Step-by-Step Disposal Plan

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[2] Do not dispose of this compound down the drain or in regular solid waste.

  • Waste Identification and Collection:

    • Carefully collect all waste materials containing this compound, including unused product, contaminated lab supplies (e.g., weighing boats, pipette tips, gloves), and spill cleanup materials.

    • Place the waste in a designated, chemically compatible, and sealable container. Ensure the container is in good condition and will not leak.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the CAS Number "19533-92-7".

    • Indicate the approximate quantity of the waste.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

    • Follow your institution's guidelines for the storage of chemical waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the waste disposal service with a complete and accurate description of the waste.

Quantitative Data

PropertyThis compoundα-Lipoic Acid (for comparison)
Chemical Formula C₃₀H₄₈O₄C₈H₁₄O₂S₂
Molecular Weight 472.7 g/mol 206.33 g/mol
Physical Appearance SolidYellow crystalline solid
Oral LD50 (Rat) Data not available1130 mg/kg[3]
Aquatic Toxicity Data not availableToxic to aquatic life with long lasting effects (for a related compound)

Experimental Protocols

Detailed experimental protocols for the chemical neutralization or deactivation of this compound for disposal are not recommended. The standard and safest procedure is collection and disposal via a licensed hazardous waste management service.[2] Any attempt to neutralize or alter the chemical structure of the waste without a validated and approved protocol can be dangerous and may create more hazardous byproducts.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Alphitolic_Acid_Disposal_Workflow This compound Disposal Workflow start Generation of this compound Waste spill Spill or Accidental Release start->spill ppe_check Wear appropriate PPE? (Gloves, Goggles, Lab Coat) start->ppe_check collect_waste Collect waste in a designated, chemically compatible container label_waste Label container with 'Hazardous Waste', 'this compound', and CAS number collect_waste->label_waste cleanup Follow spill cleanup procedures. Collect waste in a sealed container. spill->cleanup cleanup->label_waste store_waste Store in a designated, secure secondary containment area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal service store_waste->contact_ehs disposal Waste collected by authorized personnel for proper disposal contact_ehs->disposal ppe_check->collect_waste Yes don_ppe Stop and Don Appropriate PPE ppe_check->don_ppe No don_ppe->ppe_check

Caption: A flowchart outlining the proper procedure for the disposal of this compound waste in a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Alphitolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of Alphitolic acid, a triterpenoid (B12794562) compound of interest in cancer and inflammation research. The following procedural guidance is designed to ensure the safe execution of experimental workflows, from initial handling to final disposal, minimizing risk and ensuring the integrity of your research.

Essential Safety Information

This compound, while a valuable research compound, presents potential hazards if not handled correctly. It is classified as harmful if swallowed, and can cause skin and serious eye irritation. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to mitigate these risks.

Recommended Personal Protective Equipment (PPE)
Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)To prevent skin contact and irritation.
Eye Protection Safety goggles and a face shieldTo protect against splashes and eye irritation.
Respiratory Protection Dust respiratorTo prevent inhalation of the powdered compound.
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound is crucial for safety and experimental success. The following step-by-step protocol outlines the key stages of the operational workflow.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal prep_ppe 1. Don PPE prep_area 2. Prepare Well-Ventilated Area prep_ppe->prep_area prep_weigh 3. Weigh this compound prep_area->prep_weigh handle_dissolve 4. Dissolve in Appropriate Solvent prep_weigh->handle_dissolve handle_experiment 5. Perform Experiment handle_dissolve->handle_experiment disp_neutralize 6. Neutralize Acidic Waste handle_experiment->disp_neutralize disp_dispose 7. Dispose of Waste disp_neutralize->disp_dispose disp_decontaminate 8. Decontaminate Work Area disp_dispose->disp_decontaminate

Safe handling workflow for this compound.

Disposal Plan: Neutralization and Waste Management

Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance. The following protocol provides a step-by-step guide for the neutralization and disposal of acidic waste generated during your research.

Protocol for Neutralization and Disposal of Triterpenoid Acid Laboratory Waste
  • Personal Protective Equipment (PPE): Before beginning the disposal process, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Dilution: In a fume hood, slowly add the acidic waste to a large volume of cold water (a recommended starting ratio is 1:10, acid to water). Crucially, always add acid to water, never the other way around, to prevent a violent exothermic reaction.

  • Neutralization: While continuously stirring the diluted acid, slowly add a weak base such as sodium bicarbonate (baking soda) or a 5-10% sodium carbonate solution. The addition of a weak base allows for a more controlled neutralization process.

  • pH Monitoring: Use pH paper or a calibrated pH meter to monitor the solution's pH. Continue to add the weak base in small amounts until the pH is within a neutral range, typically between 6.0 and 8.0. Be aware that this neutralization process may generate gas (carbon dioxide if using carbonates) and heat; proceed slowly to manage the reaction rate.

  • Final Disposal: Once the solution is neutralized, it can typically be disposed of down the drain with a large volume of water, in accordance with local wastewater regulations. For larger quantities or if the waste contains other hazardous components (e.g., heavy metals), the neutralized solution should be collected in a clearly labeled, sealed, and compatible waste container for collection by a certified hazardous waste disposal service.[1][2]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound for easy reference.

Property Value Source
Molecular Formula C₃₀H₄₈O₄PubChem[3]
Molecular Weight 472.7 g/mol PubChem[3]
Appearance PowderAlfa Chemistry[4]
XLogP3 7.2PubChem[3]
Storage Temperature 4°C, protect from lightAlfa Chemistry[4]

Emergency Procedures for this compound Exposure

In the event of accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.

  • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.